(Rac)-LB-100
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-14-4-6-15(7-5-14)12(16)10-8-2-3-9(19-8)11(10)13(17)18/h8-11H,2-7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQMLSGOTNKJKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Rac)-LB-100: A Technical Guide to its Mechanism of Action in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-LB-100 is a water-soluble, small-molecule inhibitor of protein phosphatase 2A (PP2A), a ubiquitous serine/threonine phosphatase.[1][2][3] Emerging evidence also points to its inhibitory activity against protein phosphatase 5 (PPP5C).[4] By targeting these key phosphatases, LB-100 disrupts cellular signaling pathways that are often dysregulated in cancer, leading to its potent anti-tumor effects, primarily through the sensitization of cancer cells to chemotherapy and radiotherapy.[1][2][5] This technical guide provides an in-depth overview of the core mechanism of action of this compound, summarizing key preclinical findings, detailing experimental methodologies, and visualizing the intricate signaling networks it modulates.
Core Mechanism: Inhibition of PP2A and PPP5C
This compound functions as a competitive inhibitor of the catalytic subunit of PP2A (PP2Ac), and has also been identified as a catalytic inhibitor of PPP5C.[4] PP2A is a critical regulator of numerous cellular processes, including cell cycle progression, DNA damage repair, and apoptosis.[1][3][6] In many cancers, PP2A acts as a tumor suppressor; however, the inhibition of PP2A by LB-100 paradoxically leads to anti-tumor effects. This is largely attributed to the hyper-activation of oncogenic signaling pathways, creating a state of cellular stress that renders cancer cells more susceptible to cytotoxic agents.[7]
The inhibition of PP2A by LB-100 prevents the dephosphorylation of a multitude of substrate proteins, leading to their sustained phosphorylation and altered activity. This disruption of the cellular phosphorylation equilibrium is the foundational mechanism through which LB-100 exerts its pleiotropic effects on cancer cells.
Modulation of Key Signaling Pathways
The inhibition of PP2A by LB-100 results in the hyperactivation of several key signaling pathways implicated in cancer cell proliferation, survival, and differentiation.
PI3K/Akt/mTOR Pathway
LB-100 treatment leads to increased phosphorylation of Akt, a central node in the PI3K/Akt/mTOR signaling cascade that promotes cell survival and proliferation.[1] This sustained Akt activation is a direct consequence of PP2A inhibition, as PP2A normally dephosphorylates and inactivates Akt. The subsequent activation of the mTOR pathway has also been observed.[6]
MAPK/ERK Pathway
The role of PP2A in the MAPK/ERK pathway is complex, with evidence suggesting both positive and negative regulatory roles. However, studies have shown that LB-100 can modulate this pathway, impacting cell proliferation and differentiation. The precise effects can be cell-type dependent.
Wnt/β-catenin Pathway
PP2A is a known negative regulator of the Wnt/β-catenin signaling pathway.[1] By inhibiting PP2A, LB-100 can lead to the accumulation of β-catenin and the activation of Wnt target genes, which can paradoxically contribute to anti-tumor effects in certain contexts by inducing a less malignant cellular state.[1][5]
Chemo- and Radio-sensitization
A primary therapeutic application of this compound is its ability to sensitize cancer cells to conventional therapies like chemotherapy and radiation.[1][2][3] This is achieved through the modulation of several cellular processes:
Abrogation of DNA Damage Checkpoints
LB-100 treatment can override DNA damage-induced cell cycle checkpoints.[5] For instance, in response to DNA damaging agents like cisplatin, cells typically arrest in the G2/M phase to allow for DNA repair. LB-100 can force cells to bypass this checkpoint, leading to mitotic entry with damaged DNA.[5]
Induction of Mitotic Catastrophe
By pushing cells with unrepaired DNA damage into mitosis, LB-100 can induce a form of cell death known as mitotic catastrophe.[2] This is a key mechanism for its radio-sensitizing effects.
Inhibition of DNA Repair Mechanisms
Studies have indicated that LB-100 can interfere with DNA repair pathways, such as homologous recombination, further enhancing the efficacy of DNA-damaging therapies.[1]
Quantitative Data Summary
| Parameter | Cell Line(s) | Value | Reference |
| IC50 (LB-100 alone) | BxPc-3 (pancreatic) | 0.85 µM | [8] |
| Panc-1 (pancreatic) | 3.87 µM | [8] | |
| Fibrosarcoma | 4.36 µM | [9] | |
| In Vivo Tumor Reduction | U87 glioma xenografts | 73% reduction in mean tumor volume vs. control | [1] |
| PP2A Activity Reduction | BxPc-3, Panc-1, SW1990 | 30-50% reduction | [8] |
| CNE1 & CNE2 xenografts | Reduced to 77% of control | [9] |
Experimental Protocols
Cell Viability and IC50 Determination (MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Western Blotting for Phosphorylated Proteins
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total proteins (e.g., p-Akt, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize mice into treatment groups: vehicle control, LB-100 alone, chemotherapy/radiotherapy alone, and combination therapy.
-
Drug Administration: Administer LB-100 (e.g., 2 mg/kg, intraperitoneally) and the chemotherapeutic agent or radiation according to a predetermined schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Tissue Analysis: Excise tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Clinical Development
This compound is currently being evaluated in multiple clinical trials for various solid tumors, both as a monotherapy and in combination with standard-of-care treatments.[7][10][11][12][13][14] These trials are assessing the safety, tolerability, and preliminary efficacy of LB-100 in cancer patients.[12] A first-in-human, phase I trial has established a recommended phase II dose and demonstrated preliminary anti-tumor activity.[12][15]
Conclusion
This compound represents a promising therapeutic agent with a multifaceted mechanism of action centered on the inhibition of PP2A and PPP5C. Its ability to modulate key oncogenic signaling pathways and sensitize cancer cells to conventional therapies provides a strong rationale for its continued development in oncology. The ongoing clinical trials will be crucial in defining the therapeutic potential of this novel agent in the treatment of various cancers.
References
- 1. mdpi.com [mdpi.com]
- 2. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. The Antitumor Drug LB-100 Is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active-Site Catalytic Metals in PPP5C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. biospace.com [biospace.com]
- 8. apexbt.com [apexbt.com]
- 9. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. Facebook [cancer.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. PROGRAMS: Building a pipeline with LB-100 in multiple cancer indications [lixte.com]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
(Rac)-LB-100: A Technical Guide for Researchers
(Rac)-LB-100 , the racemic mixture of LB-100, is a small molecule inhibitor of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase.[1][2] Its ability to modulate cellular processes by preventing the dephosphorylation of key proteins has positioned it as a promising agent in cancer therapy, primarily as a sensitizer (B1316253) to chemotherapy and radiotherapy.[3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of relevant signaling pathways.
Chemical Properties and Structure
| Property | Value |
| Chemical Name | (1R,4S)-rel-3-[(4-methyl-1-piperazinyl)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
| CAS Number | 2061038-65-9[1] |
| Molecular Formula | C₁₃H₂₀N₂O₄[1] |
| Molecular Weight | 268.31 g/mol [1] |
| Solubility | Soluble in DMSO and water.[5] |
Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of the catalytic subunit of PP2A.[6] PP2A is a ubiquitously expressed phosphatase that plays a crucial role in regulating a multitude of cellular processes, including cell cycle progression, DNA damage repair, and apoptosis.[3][7] By inhibiting PP2A, this compound leads to the hyperphosphorylation of numerous substrate proteins, thereby disrupting normal cellular signaling pathways. This disruption can prevent cancer cells from repairing DNA damage induced by chemo- or radiotherapy, leading to mitotic catastrophe and subsequent cell death.[3][7]
Recent studies have also suggested that LB-100 can induce the formation of neoantigens in cancer cells by altering mRNA splicing, potentially sensitizing them to immune checkpoint blockade.[8] Furthermore, it has been shown that LB-100 is also a catalytic inhibitor of Protein Phosphatase 5 (PPP5C), which may contribute to its overall antitumor activity.[9][10]
Quantitative Data
In Vitro Efficacy:
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of LB-100 in various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) of LB-100 | Reference |
| BxPc-3 | Pancreatic Cancer | 0.85 | [11] |
| Panc-1 | Pancreatic Cancer | 3.87 | [11] |
| SKOV-3 | Ovarian Cancer | Not specified, but sensitizes to cisplatin | [11] |
| OVCAR-8 | Ovarian Cancer | Not specified, but sensitizes to cisplatin | [11] |
| CNE1 | Nasopharyngeal Carcinoma | Not specified, but shows radiosensitization | [7] |
| CNE2 | Nasopharyngeal Carcinoma | Not specified, but shows radiosensitization | [7] |
In Vivo Efficacy:
Studies in animal models have demonstrated the potential of LB-100 to enhance the efficacy of standard cancer treatments.
| Cancer Model | Treatment | Key Findings | Reference |
| Pancreatic Cancer Xenograft | LB-100 (2 mg/kg, i.p.) + Doxorubicin | Enhanced chemotherapeutic effect of doxorubicin. | [12] |
| Nasopharyngeal Carcinoma Xenograft | LB-100 + Radiation | Significant delay in tumor growth and prolonged survival. | [7] |
| Glioblastoma Xenograft | LB-100 (1.5 mg/kg) + Radiation | Reduced PP2A activity and enhanced radiosensitivity. | [13] |
Experimental Protocols
PP2A Activity Assay
This protocol outlines the steps to measure the enzymatic activity of PP2A in cell lysates.
Materials:
-
This compound
-
Cell lysis buffer (e.g., 20 mM Imidazole-HCl, 2 mM EDTA, 2 mM EGTA, pH 7.0, with protease inhibitors)
-
Serine/Threonine Phosphatase Assay Kit (e.g., Millipore)
-
Cultured cells
-
Phosphate-free medium
-
Microplate reader
Procedure:
-
Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Follow the manufacturer's instructions for the Serine/Threonine Phosphatase Assay Kit to measure PP2A activity. This typically involves incubating the cell lysate with a phosphopeptide substrate and measuring the release of free phosphate.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
Calculate the PP2A activity relative to the vehicle-treated control.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
This compound
-
Cultured cells
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium from the wells.
-
Add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Western Blotting
This protocol is used to detect the phosphorylation status of proteins downstream of PP2A.
Materials:
-
This compound
-
Cultured cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Chk1, anti-γH2AX, anti-total-Chk1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described in the PP2A activity assay protocol.
-
Lyse the cells using RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. addgene.org [addgene.org]
- 6. bio-rad.com [bio-rad.com]
- 7. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. cdn.hellobio.com [cdn.hellobio.com]
- 10. veterinarypaper.com [veterinarypaper.com]
- 11. The Protein Phosphatase 2A Inhibitor LB100 Sensitizes Ovarian Carcinoma Cells to Cisplatin-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BIOCARTA_RAC1_PATHWAY [gsea-msigdb.org]
- 13. Protein phosphatase 2A inhibition with LB100 enhances radiation-induced mitotic catastrophe and tumor growth delay in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-LB-100: A Technical Guide to a Novel Phosphatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-LB-100 is the racemic mixture of LB-100, a potent, water-soluble small molecule inhibitor of protein phosphatase 2A (PP2A).[1][2][3][4] Emerging as a significant agent in cancer research, this compound has demonstrated the ability to sensitize cancer cells to conventional chemotherapy and radiotherapy. Its mechanism of action primarily involves the inhibition of PP2A, a key serine/threonine phosphatase, leading to the modulation of critical cellular signaling pathways that govern cell cycle progression, DNA damage repair, and apoptosis. This technical guide provides a comprehensive overview of the structure, properties, and biological activities of this compound, with a focus on its application in cancer research and drug development.
Chemical Structure and Physicochemical Properties
This compound is a synthetic compound with a defined chemical structure and specific physicochemical characteristics.
| Property | Value | Reference |
| Chemical Name | (1R,2S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | MedChemExpress |
| Molecular Formula | C13H20N2O4 | [2] |
| Molecular Weight | 268.31 g/mol | [2] |
| CAS Number | 2061038-65-9 | [2] |
| Appearance | Solid | - |
| Solubility | Soluble in water (≥26.8 mg/mL), Insoluble in EtOH and DMSO | [5] |
| Storage | Room temperature in continental US; may vary elsewhere. Store under recommended conditions in the Certificate of Analysis. | [1][2] |
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of protein phosphatase 2A (PP2A). PP2A is a crucial serine/threonine phosphatase that plays a vital role in regulating a multitude of cellular processes, including cell cycle control, DNA damage response, and apoptosis. By inhibiting PP2A, this compound prevents the dephosphorylation of key proteins involved in these pathways.[1][6]
Recent studies have revealed that LB-100 is also a catalytic inhibitor of protein phosphatase 5 (PPP5C), another member of the serine/threonine phosphatase family.[6][7] The dual inhibition of PP2A and PPP5C may contribute to the observed anti-tumor activity of the compound.
The inhibition of these phosphatases by this compound leads to the hyperphosphorylation of their substrate proteins, which in turn modulates downstream signaling pathways. Notably, this compound has been shown to affect the PI3K/Akt and MAPK/ERK signaling cascades, both of which are frequently dysregulated in cancer.
Biological Activities and Therapeutic Potential
This compound exhibits a range of biological activities that underscore its therapeutic potential, particularly in oncology.
Direct Anti-tumor Effects
This compound has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines.
Chemosensitization and Radiosensitization
A significant aspect of this compound's therapeutic potential lies in its ability to sensitize cancer cells to standard chemotherapeutic agents and radiation therapy. By inhibiting PP2A-mediated DNA damage repair mechanisms, this compound allows cancer cells to proceed through the cell cycle with damaged DNA, ultimately leading to mitotic catastrophe and apoptosis.
Modulation of Angiogenesis
This compound has been reported to influence angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.
Quantitative Data
The following tables summarize the quantitative data regarding the inhibitory activity of LB-100.
Table 1: IC50 Values of LB-100 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| BxPc-3 | Pancreatic Cancer | 0.85 | [5] |
| Panc-1 | Pancreatic Cancer | 3.87 | [5] |
| 143B | Osteosarcoma | 10.58 | [8] |
| DAOY | Medulloblastoma | 2.9 | [9] |
| D341 | Medulloblastoma | 1.9 | [9] |
| D283 | Medulloblastoma | 0.9 | [9] |
Table 2: Inhibitory Activity of LB-100 against PP2A and PPP5C
| Enzyme | Substrate | IC50 (µM) | Reference |
| PP2AC | K-R-pT-I-R-R | 1.2 ± 0.2 | [6] |
| PPP5C | K-R-pT-I-R-R | 8.2 ± 1.5 | [6] |
| PP2AC | DiFMUP | 2.8 ± 0.4 | [6] |
| PPP5C | DiFMUP | 12.1 ± 2.1 | [6] |
| PP2AC | [32P]-histone | 3.1 ± 0.5 | [6] |
| PPP5C | [32P]-histone | 20.7 ± 3.6 | [6] |
Signaling Pathways
This compound modulates key signaling pathways involved in cancer progression. The following diagrams illustrate the points of intervention of this compound.
Caption: this compound inhibits PP2A, leading to increased Akt phosphorylation and activity.
Caption: this compound enhances MAPK/ERK signaling by inhibiting PP2A-mediated dephosphorylation.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.
PP2A Activity Assay
This protocol is adapted from a method used to determine the inhibitory effect of LB-100 on PP2A activity.[6][10]
Materials:
-
Recombinant human PP2A catalytic subunit (PP2Ac)
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 mM DTT, 0.1 mg/mL BSA)
-
Malachite Green Phosphate Assay Kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add the recombinant PP2Ac enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Calculate the percentage of PP2A inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT/XTT)
This protocol describes a colorimetric assay to assess the effect of this compound, alone or in combination with other drugs, on cancer cell viability.[9][11][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, the chemotherapeutic agent, or a combination of both. Include a vehicle-treated control group.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 values and assess for synergistic, additive, or antagonistic effects when using combination treatments.
Western Blot Analysis of Signaling Pathways
This protocol outlines the steps to analyze the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways following treatment with this compound.[13][14][15][16][17][18]
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound for the desired time points.
-
Lyse the cells in lysis buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify protein expression levels.
In Vitro Angiogenesis (Tube Formation) Assay
This protocol is for assessing the effect of this compound on the ability of endothelial cells to form capillary-like structures.[19][20][21][22][23]
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Endothelial cell growth medium
-
This compound
-
Basement membrane matrix (e.g., Matrigel)
-
96-well plates
-
Inverted microscope with a camera
Procedure:
-
Thaw the basement membrane matrix on ice and coat the wells of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest and resuspend the endothelial cells in medium containing various concentrations of this compound or vehicle control.
-
Seed the cells onto the solidified matrix.
-
Incubate the plate at 37°C for 4-18 hours.
-
Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[5][24][25][26][27]
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line of interest
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
Vehicle for drug administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into different treatment groups: vehicle control, this compound alone, chemotherapeutic agent alone, and the combination of this compound and the chemotherapeutic agent.
-
Administer the treatments according to a predetermined schedule (e.g., intraperitoneal injection daily or on alternate days).
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Analyze the tumor growth data to determine the efficacy of the different treatments.
Conclusion
This compound is a promising therapeutic agent with a well-defined mechanism of action centered on the inhibition of protein phosphatases PP2A and PPP5C. Its ability to induce cancer cell death and sensitize tumors to conventional therapies highlights its potential for clinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic capabilities of this novel compound. Further research is warranted to fully elucidate its complex biological effects and to optimize its clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound 2061038-65-9 | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. The Antitumor Drug LB-100 is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Antitumor Drug LB-100 Is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active-Site Catalytic Metals in PPP5C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of protein phosphatase 2A with the small molecule LB100 overcomes cell cycle arrest in osteosarcoma after cisplatin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. m.youtube.com [m.youtube.com]
- 19. promocell.com [promocell.com]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 24. benchchem.com [benchchem.com]
- 25. Combination Therapy with Doxorubicin-Loaded Reduced Albumin Nanoparticles and Focused Ultrasound in Mouse Breast Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 27. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-LB-100: A Technical Whitepaper on a Novel PP2A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-LB-100, a synthetic derivative of norcantharidin, is a water-soluble small molecule inhibitor of protein phosphatase 2A (PP2A), a key serine/threonine phosphatase. This document provides a comprehensive technical overview of this compound, identified by CAS number 2061038-65-9 .[1][2][3][4][5] It details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes its impact on critical signaling pathways. The information presented herein is intended to serve as a resource for researchers and professionals involved in oncology drug discovery and development.
Introduction
Protein phosphatase 2A (PP2A) is a crucial tumor suppressor that regulates a multitude of cellular processes, including cell cycle progression, DNA damage repair, and apoptosis.[6][7] While traditionally viewed as a therapeutic target for activation, recent research has highlighted the paradoxical potential of PP2A inhibition in sensitizing cancer cells to conventional therapies.[7] this compound has emerged as a promising agent in this class, demonstrating potent chemo- and radio-sensitizing effects in a variety of cancer models.[7] This technical guide delves into the core scientific data and methodologies associated with the study of this compound.
Mechanism of Action
This compound functions as a competitive inhibitor of PP2A by directly binding to its catalytic subunit, thereby preventing the dephosphorylation of key substrate proteins. This inhibition disrupts cellular homeostasis and can lead to several anti-cancer effects:
-
Abrogation of DNA Damage Repair: By inhibiting PP2A, LB-100 prevents the activation of DNA repair mechanisms, causing cells with damaged DNA to proceed through the cell cycle, ultimately leading to apoptosis.[6]
-
Induction of Mitotic Catastrophe: Inhibition of PP2A can drive senescent cancer cells into mitosis prematurely, resulting in mitotic catastrophe and subsequent cell death.[7]
-
Enhanced Efficacy of Cytotoxic Agents: LB-100 has been shown to increase the intracellular concentration of chemotherapeutic drugs like doxorubicin.[8][9]
-
Modulation of Angiogenesis: The compound can increase VEGF secretion, which may enhance the delivery of chemotherapeutic agents to the tumor.[8][9]
-
Immune System Activation: LB-100 promotes the production of neoantigens and cytokines, and enhances T-cell proliferation, thereby augmenting the anti-tumor immune response.[10]
Recent studies have also revealed that LB-100 is a catalytic inhibitor of both PP2A and protein phosphatase 5 (PPP5C), suggesting that its anti-tumor activity may result from the dual suppression of these phosphatases.[11]
Quantitative Data Summary
The following tables summarize key quantitative findings from in vitro and in vivo studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Endpoint | Value | Reference |
| BxPc-3 (Pancreatic) | Cell Growth | IC50 | 2.3 µM | [8] |
| Panc-1 (Pancreatic) | Cell Growth | IC50 | 1.7 µM | [8] |
| BxPc-3, Panc-1, SW1990 (Pancreatic) | PP2A Activity | Inhibition | 30-50% | [8] |
| BxPc-3 (Pancreatic) | Doxorubicin Concentration | Increase | 2.5-fold | [8] |
| IOMM-LEE, GAR, CH-157 (Meningioma) | Cell Viability | IC50 | >10 µM | [12] |
| SKM-1 (sAML) | Apoptosis | Increase | Concentration-dependent | [13] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Dosage | Outcome | Reference |
| Pancreatic Cancer Xenograft | LB-100 + Doxorubicin | 2 mg/kg (i.p.) | Enhanced chemotherapy efficacy | [8] |
| U87 Glioma Xenograft | LB-100 | Not specified | 73% reduction in mean tumor volume | |
| Pheochromocytoma Metastases | LB-100 + Temozolomide | Not specified | Complete tumor remission in 40% of mice | |
| Malignant Meningioma Xenograft | LB-100 + Radiation | 1.5 mg/kg (i.p.) | Prolonged survival | [12] |
Table 3: Clinical Trial Data (NCT01837667)
| Parameter | Finding | Reference |
| Phase | I | [14] |
| Patient Population | Relapsed solid tumors | [14] |
| Dose Escalation | 7 levels tested | [14] |
| Recommended Phase II Dose | 2.33 mg/m² (daily for 3 days every 3 weeks) | [14] |
| Efficacy | 1 partial response (pancreatic adenocarcinoma), 10 stable disease | [14] |
| Dose-Limiting Toxicity | Reversible increases in serum creatinine | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly performed in the evaluation of this compound.
Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO or sterile water) for a specified duration (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
PP2A Activity Assay
-
Cell Lysis: Treat cultured cancer cells with the desired concentration of this compound for a specified time (e.g., 2 hours). Lyse the cells using an ultrasonic cell disruptor or a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Phosphatase Assay: Perform the PP2A activity assay using a commercially available Ser/Thr phosphatase assay kit, following the manufacturer's instructions. This typically involves incubating the cell lysate with a specific phosphopeptide substrate.
-
Phosphate (B84403) Detection: Measure the amount of free phosphate released from the substrate using a colorimetric reagent (e.g., malachite green).
-
Data Analysis: Normalize the PP2A activity to the total protein concentration and express it as a percentage of the activity in control-treated cells.
Western Blot Analysis
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Measure the protein concentration of the lysates.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated and total forms of Akt, ERK, c-Myc, Cyclin D1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Study
-
Cell Preparation: Culture the desired cancer cell line and harvest the cells during the exponential growth phase. Resuspend the cells in a suitable medium (e.g., Matrigel and serum-free medium mixture).
-
Tumor Implantation: Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups: vehicle control, this compound alone, chemotherapy/radiotherapy alone, and combination therapy. Administer treatments as per the desired schedule (e.g., intraperitoneal injection of LB-100 at 2 mg/kg).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
This compound Mechanism of Action Workflow
Caption: Workflow of this compound's mechanism of action.
Wnt Signaling Pathway Inhibition
Caption: this compound's impact on the Wnt signaling pathway.
MAPK/ERK Signaling Pathway Modulation
Caption: Modulation of the MAPK/ERK pathway by this compound.
cGAS-STING Pathway Activation
Caption: Activation of the cGAS-STING pathway by this compound.
Conclusion
This compound is a potent inhibitor of PP2A with significant potential as a cancer therapeutic, particularly as a sensitizing agent for chemotherapy and radiotherapy. Its multifaceted mechanism of action, which includes the disruption of DNA damage repair, induction of mitotic catastrophe, and modulation of the tumor microenvironment and immune system, makes it a compelling candidate for further investigation. The data and protocols presented in this whitepaper provide a foundational resource for researchers dedicated to advancing our understanding and application of this novel anti-cancer agent. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential across a broader range of malignancies.
References
- 1. This compound | 抑制剂 | 产品中心 | 西宝商城 [mall.seebio.cn]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Supplier | CAS 2061038-65-9 | AOBIOUS [aobious.com]
- 7. The Antitumor Drug LB-100 is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Antitumor Drug LB-100 Is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active-Site Catalytic Metals in PPP5C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | 2061038-65-9 [sigmaaldrich.com]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Facebook [cancer.gov]
(Rac)-LB-100 vs. its Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LB-100 is a first-in-class small molecule inhibitor of the serine/threonine protein phosphatase 2A (PP2A), a critical regulator of cellular processes that is often dysregulated in cancer. Administered clinically as a racemic mixture, (Rac)-LB-100 has demonstrated potent anti-tumor activity in preclinical models, primarily by sensitizing cancer cells to chemotherapy and radiation. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, with a specific focus on its mechanism of action, pharmacological effects, and the experimental methodologies used for its evaluation. A significant gap in the current literature is the lack of studies on the individual enantiomers of LB-100. This guide will therefore focus on the data available for the racemate while also discussing the potential implications of chirality on the compound's activity and the critical need for future research in this area.
Introduction to this compound
This compound, chemically known as (1R,4S)-rel-3-[(4-methyl-1-piperazinyl)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, is a synthetic derivative of cantharidin, a natural toxin.[1] It is a water-soluble small molecule that competitively inhibits the catalytic subunit of PP2A.[2][3] PP2A is considered a tumor suppressor due to its role in negatively regulating multiple oncogenic signaling pathways.[3][4] Paradoxically, inhibition of PP2A by LB-100 has been shown to enhance the efficacy of cytotoxic cancer therapies.[2][4][5] This is thought to occur by forcing cancer cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and cell death.[2]
Chemical Structure and Chirality
The chemical structure of LB-100 possesses multiple chiral centers, leading to the existence of enantiomers. The clinically and preclinically investigated form, this compound, is a racemic mixture of the (1R,2S,3R,4S) and (1S,2R,3S,4R) enantiomers.[6][7]
To date, there is a notable absence of published research on the synthesis, chiral resolution, and comparative biological evaluation of the individual enantiomers of LB-100. This represents a significant knowledge gap, as the pharmacological properties of chiral drugs often reside in one enantiomer (the eutomer), while the other (the distomer) may be less active, inactive, or contribute to off-target effects.
One hypothesis is that LB-100 may function as a prodrug, hydrolyzing in vivo to endothall (B106541) and N-methylpiperazine. Endothall is a known potent, achiral inhibitor of PP2A. If this is the primary mechanism of action, the stereochemistry of the parent LB-100 molecule may be of lesser importance. However, this prodrug hypothesis requires further validation.
Mechanism of Action of this compound
This compound primarily exerts its effects through the inhibition of PP2A.[2][8] This leads to the hyperphosphorylation of numerous downstream protein substrates, disrupting the regulation of key cellular processes.
PP2A Inhibition and Cell Cycle Disruption
This compound-mediated inhibition of PP2A abrogates critical cell cycle checkpoints, particularly the G2/M checkpoint.[9] In the presence of DNA damage induced by chemotherapy or radiation, cancer cells are forced to enter mitosis prematurely, leading to a form of programmed cell death known as mitotic catastrophe.
Sensitization to Chemotherapy and Radiotherapy
By compromising DNA damage repair pathways and cell cycle checkpoints, this compound sensitizes a wide range of cancer cells to the cytotoxic effects of DNA-damaging agents like doxorubicin (B1662922) and cisplatin, as well as to ionizing radiation.[3][4]
Quantitative Data for this compound
The following tables summarize the available quantitative data for the racemic form of LB-100.
Table 1: In Vitro PP2A Inhibitory Activity of this compound
| Cell Line | Assay Type | IC50 (µM) | Reference |
| BxPc-3 (Pancreatic) | PP2A Activity Assay | 0.85 | [10] |
| Panc-1 (Pancreatic) | PP2A Activity Assay | 3.87 | [10] |
| SKOV-3 (Ovarian) | PP2A Enzymatic Assay | Concentration-dependent decrease | [4] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | IC50 (µM) | Reference |
| BxPc-3 (Pancreatic) | Cell Growth Assay | 2.3 | [10] |
| Panc-1 (Pancreatic) | Cell Growth Assay | 1.7 | [10] |
| Fibrosarcoma | Cell Viability Assay | 4.36 | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for this compound are provided below.
PP2A Phosphatase Activity Assay
This protocol is adapted from methodologies described for assessing PP2A activity in cell lysates.[2][9]
Objective: To quantify the enzymatic activity of PP2A in the presence or absence of this compound.
Materials:
-
PP2A Immunoprecipitation Phosphatase Assay Kit (e.g., Millipore)[2]
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound
-
Protein A agarose (B213101) beads
-
Anti-PP2A catalytic subunit antibody
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
Malachite Green reagent for phosphate (B84403) detection
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Treat cells with desired concentrations of this compound or vehicle control for a specified time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
-
Immunoprecipitation of PP2A:
-
Incubate a defined amount of total protein from the cell lysate with an anti-PP2A antibody overnight at 4°C with gentle rotation.
-
Add Protein A agarose beads and incubate for an additional 2 hours to capture the antibody-PP2A complex.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Phosphatase Reaction:
-
Resuspend the beads in the assay buffer provided in the kit.
-
Add the phosphopeptide substrate to initiate the reaction.
-
Incubate at 30°C for a defined period (e.g., 10-30 minutes).
-
-
Phosphate Detection:
-
Stop the reaction and centrifuge to pellet the beads.
-
Transfer the supernatant to a new microplate well.
-
Add the Malachite Green reagent to the supernatant.
-
Incubate at room temperature for 15 minutes to allow color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided phosphate standards.
-
Calculate the amount of phosphate released in each sample.
-
Express PP2A activity as a percentage of the vehicle-treated control.
-
Cell Viability (XTT) Assay
This protocol is based on standard procedures for assessing cell viability.[9]
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well microplates
-
This compound
-
XTT labeling reagent
-
Electron-coupling reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed a defined number of cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only wells as a control.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
-
XTT Labeling:
-
Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add the XTT labeling mixture to each well.
-
Incubate the plates for 2-4 hours at 37°C.
-
-
Measurement:
-
Measure the absorbance of the formazan (B1609692) product at the appropriate wavelength (e.g., 450-500 nm with a reference wavelength of ~650 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the data and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the chemosensitizing effect of this compound in a mouse xenograft model.[3]
Objective: To assess the ability of this compound to enhance the anti-tumor efficacy of a chemotherapeutic agent (e.g., doxorubicin) in vivo.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation
-
This compound
-
Chemotherapeutic agent (e.g., doxorubicin)
-
Calipers for tumor measurement
-
Sterile saline or appropriate vehicle
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a defined number of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomly assign mice to different treatment groups (e.g., vehicle control, this compound alone, doxorubicin alone, this compound + doxorubicin).
-
Administer treatments according to a predefined schedule. For example, this compound (e.g., 1.5 mg/kg) may be given via intraperitoneal (i.p.) injection 2 hours before the i.p. injection of doxorubicin (e.g., 2.5 mg/kg). Treatments may be given on alternating days for a specified number of cycles.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = (length x width²)/2).
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a certain size, or after a predetermined treatment period.
-
Excise tumors at the end of the study, weigh them, and process for further analysis (e.g., histology, western blotting).
-
Compare tumor growth rates and final tumor weights between the different treatment groups to assess the efficacy of the combination therapy.
-
Discussion and Future Directions
The available data strongly support the continued investigation of this compound as a promising chemosensitizing and radiosensitizing agent. Its mechanism of action, centered on the inhibition of the critical cellular phosphatase PP2A, provides a strong rationale for its use in combination with DNA-damaging therapies.
The most significant unanswered question regarding LB-100 is the relative contribution of its individual enantiomers to its overall pharmacological profile. Future research should prioritize the following:
-
Chiral Synthesis and Resolution: The development of methods for the stereoselective synthesis or chiral resolution of the individual enantiomers of LB-100 is essential.
-
Comparative In Vitro Studies: The individual enantiomers should be directly compared to the racemate in PP2A inhibition assays and cell-based cytotoxicity and sensitization assays.
-
Enantiomer-Specific In Vivo Studies: Should in vitro studies reveal a significant difference between the enantiomers, in vivo studies will be necessary to determine if a single enantiomer offers an improved therapeutic index (i.e., enhanced efficacy and/or reduced toxicity).
-
Validation of the Prodrug Hypothesis: Further studies are needed to definitively determine the extent to which LB-100 is hydrolyzed to endothall in vivo and whether this is the primary mechanism of PP2A inhibition.
Addressing these knowledge gaps will be crucial for the optimization of LB-100 as a therapeutic agent and for a more complete understanding of its mechanism of action.
Conclusion
This compound is a potent inhibitor of PP2A with significant potential to enhance the efficacy of existing cancer therapies. While a substantial body of preclinical data exists for the racemic mixture, the lack of information on its individual enantiomers represents a critical area for future investigation. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers working to further elucidate the therapeutic potential of this promising anti-cancer agent.
References
- 1. Overview of Cantharidin and its Analogues [pubmed.ncbi.nlm.nih.gov]
- 2. PP2A Immunoprecipitation Phosphatase Assay Kit | 17-313 [merckmillipore.com]
- 3. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Paradoxical action of PP2A inhibition and its potential for therapeutic sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. lab-chemicals.com [lab-chemicals.com]
- 8. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 9. researchgate.net [researchgate.net]
- 10. PP2A assay [bio-protocol.org]
(Rac)-LB-100: A Technical Guide to a Novel PP2A Inhibitor in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Rac)-LB-100 is a synthetic, water-soluble small molecule that acts as a competitive inhibitor of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase.[1][2] Traditionally viewed as a tumor suppressor, PP2A has emerged as a therapeutic target. Its inhibition by LB-100 can drive senescent cancer cells into mitosis, leading to cell death via mitotic catastrophe.[1][3] This guide provides a comprehensive overview of the function, experimental data, and methodologies related to this compound, serving as a technical resource for professionals in oncology research and drug development. Pre-clinical studies have demonstrated LB-100's potent anti-cancer activity, primarily through its ability to sensitize tumors to chemotherapy and radiotherapy across various cancer types.[1]
Core Mechanism of Action
This compound exerts its primary effect by inhibiting the catalytic activity of PP2A.[2][4] PP2A is a complex holoenzyme consisting of a catalytic subunit (C), a scaffolding subunit (A), and a regulatory subunit (B) that determines substrate specificity.[5][6] By competitively binding to the catalytic subunit, LB-100 prevents the dephosphorylation of numerous substrate proteins involved in critical cellular processes.[2] This inhibition leads to the hyperphosphorylation of key proteins, disrupting normal cell cycle progression, DNA damage repair, and apoptotic signaling.[7][8]
The primary consequence of PP2A inhibition by LB-100 in cancer cells is the abrogation of cell cycle checkpoints, particularly the G2/M checkpoint.[9][10] This forces cells with damaged DNA to enter mitosis, resulting in mitotic catastrophe and subsequent cell death.[3][11] Furthermore, LB-100 has been shown to modulate major signaling pathways that are often deregulated in cancer, including the PI3K/Akt, MAPK/ERK, and Wnt/β-catenin pathways.[3][12]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[(4-methyl-1-piperazinyl)carbonyl]-, (1R,4S)-rel- | [13] |
| Molecular Formula | C₁₃H₂₀N₂O₄ | [13] |
| Molecular Weight | 268.31 Da | [13] |
| CAS Number | 1632032-53-1 | [13] |
| Solubility | Water soluble | [1][7] |
| Nature | Synthetic | [13] |
Quantitative Data: In Vitro and In Vivo Efficacy
In Vitro Cytotoxicity and PP2A Inhibition
This compound has demonstrated dose-dependent cytotoxicity and PP2A inhibition across a range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Effect on PP2A Activity | Reference |
| BxPc-3 | Pancreatic Cancer | 0.85 | 30-50% reduction | [14][15] |
| Panc-1 | Pancreatic Cancer | 3.87 | 30-50% reduction | [14][15] |
| SW1990 | Pancreatic Cancer | Not specified | 30-50% reduction | [14] |
| Fibrosarcoma Xenograft Line | Fibrosarcoma | 4.36 | Not specified | [3] |
| IOMM-LEE | Meningioma | >10 | Not specified | [10] |
| GAR | Meningioma | >10 | Not specified | [10] |
| CH-157 | Meningioma | >10 | Not specified | [10] |
| K562 | Chronic Myelogenous Leukemia | 3.5 | ~75% reduction after 5h (5µM) | [16] |
| K562-IMR | Imatinib-Resistant CML | 5 | ~75% reduction after 5h (5µM) | [16] |
| BV173 | B-cell Precursor Leukemia | 1 | Not specified | [16] |
In Vivo Studies
In vivo studies have primarily focused on the chemo- and radio-sensitizing effects of LB-100.
| Cancer Model | Combination Agent | LB-100 Dosage | Key Findings | Reference |
| Pancreatic Cancer Xenograft | Doxorubicin | 2 mg/kg (i.p.) | Enhanced anti-tumor effect of doxorubicin. | [14][17] |
| Ovarian Carcinoma Xenograft | Cisplatin (B142131) | Not specified | Significantly enhanced tumor growth inhibition. | [9] |
| Nasopharyngeal Carcinoma Xenograft | Radiation (20 Gy) | 1.5 mg/kg (i.p.) | Reduced PP2A activity to 77% of control. | [3] |
| Glioblastoma Xenograft | Radiation | Not specified | Enhanced radiation-induced mitotic catastrophe. | [18] |
| Pheochromocytoma Xenograft | Temozolomide | Not specified | Strong chemo-sensitizing effect. | [3] |
| Medulloblastoma Xenograft | Cisplatin | Not specified | Reversed cisplatin resistance. | [18] |
Signaling Pathways Modulated by this compound
Inhibition of PP2A by LB-100 leads to the hyperactivation of several oncogenic signaling pathways. This "paradoxical" activation can induce cellular stress and render cancer cells more susceptible to therapeutic agents.
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
Cell Viability and Cytotoxicity Assays
Objective: To determine the dose-dependent effect of this compound on cancer cell proliferation and viability.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of approximately 3,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with increasing concentrations of this compound (e.g., 0-10 µM) or a vehicle control. For combination studies, a second agent (e.g., doxorubicin, cisplatin) is added simultaneously or sequentially.
-
Incubation: Cells are incubated for a specified period, typically 48 to 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or XTT, or a luminescent assay like CellTiter-Glo. The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
PP2A Phosphatase Activity Assay
Objective: To quantify the inhibitory effect of this compound on PP2A catalytic activity.
Methodology:
-
Lysate Preparation: Cells treated with this compound or vehicle are lysed, and the total protein concentration is determined.
-
Immunoprecipitation (Optional but recommended for specificity): The PP2A catalytic subunit is immunoprecipitated from the cell lysates using a specific antibody.
-
Phosphatase Reaction: The cell lysate or immunoprecipitated PP2A is incubated with a synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R) or a protein substrate like phosphohistone.[4][16]
-
Phosphate (B84403) Detection: The amount of free phosphate released is quantified using a colorimetric reagent (e.g., Malachite Green) or by measuring the radioactivity of released ³²P if a radiolabeled substrate is used.[4]
-
Data Analysis: PP2A activity is expressed as a percentage of the activity in control (vehicle-treated) cells.
Caption: Experimental workflow for PP2A activity assay.
Clonogenic Survival Assay
Objective: To assess the ability of this compound to sensitize cancer cells to radiation.
Methodology:
-
Cell Seeding: A known number of cells are seeded in 6-well plates.
-
Treatment: Cells are pre-treated with a non-toxic concentration of this compound (e.g., 2.5 µM) for a few hours.[8]
-
Irradiation: Cells are then irradiated with varying doses of ionizing radiation (e.g., 0-8 Gy).
-
Incubation: The cells are incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction for each treatment is calculated and plotted against the radiation dose. The dose enhancement factor (DEF) is determined to quantify the radiosensitizing effect.[8]
Clinical Development and Future Directions
This compound is currently being investigated in several clinical trials for various solid tumors and hematological malignancies, both as a monotherapy and in combination with standard-of-care chemotherapies and immunotherapies.[19][20][21] A completed Phase I trial established a recommended Phase II dose of 2.33 mg/m² daily for 3 days every 3 weeks and demonstrated preliminary evidence of anti-tumor activity and a manageable safety profile.[18]
Ongoing and future research will continue to explore:
-
The efficacy of LB-100 in combination with a broader range of anti-cancer agents, including targeted therapies and immune checkpoint inhibitors.[21][22]
-
Biomarkers that can predict patient response to LB-100-based therapies.
-
The role of LB-100 in overcoming drug resistance, particularly in tumors that have developed resistance to conventional treatments.[9][11]
-
The potential of LB-100 in treating other diseases where PP2A dysregulation is implicated.
The development of this compound represents a promising strategy in cancer therapy by targeting a key regulator of cellular signaling. Its ability to enhance the efficacy of existing treatments offers the potential for improved outcomes in a variety of malignancies.
References
- 1. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antitumor Drug LB-100 is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PP2A as a master regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is PP2A | Rappta Therapeutics [rappta-therapeutics.com]
- 7. Facebook [cancer.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. The protein phosphatase 2A inhibitor LB100 sensitizes ovarian carcinoma cells to cisplatin-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LB-100, a novel Protein Phosphatase 2A (PP2A) Inhibitor, Sensitizes Malignant Meningioma Cells to the Therapeutic Effects of Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. LB-100 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. LB-100 (CAS 1632032-53-1) | Abcam [abcam.com]
- 14. selleckchem.com [selleckchem.com]
- 15. apexbt.com [apexbt.com]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. clinicaltrials.eu [clinicaltrials.eu]
- 20. Facebook [cancer.gov]
- 21. LIXTE Provides Update on Progress with LB-100 as a PP2A Inhibitor to Enhance Chemotherapy and Immunotherapy Cancer Treatments - BioSpace [biospace.com]
- 22. PROGRAMS: Building a pipeline with LB-100 in multiple cancer indications [lixte.com]
(Rac)-LB-100: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-LB-100 is a synthetic, water-soluble small molecule that acts as a competitive inhibitor of the serine/threonine phosphatase Protein Phosphatase 2A (PP2A). Derived from the cantharidin/endothall scaffold, LB-100 has garnered significant interest in oncology for its ability to sensitize cancer cells to chemotherapy and radiotherapy. This document provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound. Detailed experimental protocols for its synthesis and relevant biological assays are provided, along with a comprehensive summary of quantitative data and visual representations of its signaling pathways and experimental workflows.
Introduction
Protein Phosphatase 2A (PP2A) is a crucial tumor suppressor that plays a central role in regulating numerous cellular processes, including cell cycle progression, DNA damage repair, and apoptosis.[1] Despite its role as a tumor suppressor, the inhibition of PP2A has emerged as a promising therapeutic strategy. The small molecule inhibitor this compound has been shown to potentiate the efficacy of conventional cancer therapies by disrupting these critical cellular functions in cancer cells.[1] This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the scientific foundation and practical application of this compound.
Discovery and Rationale
This compound was developed as a water-soluble derivative of norcantharidin, a compound with known PP2A inhibitory activity.[1] The rationale behind its development was to create a potent and specific PP2A inhibitor with a favorable pharmacological profile for clinical use. Preclinical studies have demonstrated that LB-100 can enhance the cytotoxic effects of various chemotherapeutic agents and radiation in a wide range of cancer cell lines and animal models.[2]
Synthesis of this compound
The synthesis of this compound is a two-step process commencing with the formation of the core scaffold, followed by an amide coupling reaction.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of exo-7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride (B1165640)
This step involves a Diels-Alder reaction between furan (B31954) and maleic anhydride.
-
Materials: Furan, maleic anhydride, diethyl ether.
-
Procedure:
-
Dissolve maleic anhydride in diethyl ether at room temperature.
-
Slowly add an equimolar amount of furan to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
The product, exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, will precipitate out of solution.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
-
To obtain the saturated anhydride, dissolve the product in a suitable solvent like ethyl acetate (B1210297) and perform catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
-
Monitor the reaction by TLC until completion.
-
Filter off the catalyst and evaporate the solvent to yield exo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride.
-
Step 2: Amide coupling with N-methylpiperazine to form this compound
This step involves the ring-opening of the anhydride and subsequent amide bond formation.
-
Materials: exo-7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride, N-methylpiperazine, a suitable aprotic solvent (e.g., dichloromethane (B109758) or THF), and a coupling agent (e.g., DCC or EDC) with an activator (e.g., HOBt or DMAP).
-
Procedure:
-
Dissolve the exo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride in the chosen aprotic solvent.
-
Add one equivalent of N-methylpiperazine to the solution. This will open the anhydride ring to form a carboxylic acid and an amide.
-
To form the final product, the second carboxylic acid group needs to be coupled with the secondary amine of the piperazine (B1678402) ring. This intramolecular reaction can be facilitated by a coupling agent.
-
Add the coupling agent and activator to the reaction mixture and stir at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the coupling byproducts and any unreacted starting materials.
-
The organic layer is dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography to yield pure this compound.
-
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of PP2A. This inhibition leads to the hyperphosphorylation of numerous downstream protein substrates, thereby disrupting key signaling pathways involved in cell survival and proliferation.
Signaling Pathways Affected by this compound
The inhibition of PP2A by LB-100 has pleiotropic effects on cellular signaling. One of the most critical pathways affected is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. By inhibiting PP2A, LB-100 leads to the sustained phosphorylation and activation of Akt, which in turn promotes cell survival and proliferation. However, in the context of DNA damaging agents, this sustained signaling can lead to mitotic catastrophe and apoptosis.
Furthermore, LB-100 affects the DNA damage response (DDR) pathway. PP2A is involved in the dephosphorylation and inactivation of key DDR proteins such as ATM, ATR, Chk1, and Chk2. Inhibition of PP2A by LB-100 prevents the dephosphorylation of these proteins, leading to cell cycle arrest and apoptosis in cells with DNA damage.
Caption: Signaling pathway affected by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
In Vitro Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| BxPc-3 | Pancreatic | 2.3 | |
| Panc-1 | Pancreatic | 1.7 |
In Vivo and Clinical Data
| Parameter | Value | Context | Reference |
| In Vivo Dosage | 2 mg/kg (i.p.) | Mouse pancreatic cancer xenograft model | |
| Phase I Starting Dose | 0.25 mg/m² | First-in-human, solid tumors | [2] |
| Recommended Phase II Dose | 2.33 mg/m² | Daily for 3 days every 3 weeks in solid tumors | [2] |
| Plasma Half-life | 1-2 hours | Phase I, solid tumor patients | |
| Cmax (Glioma patients) | 146 ng/mL (mean) | Phase 0 trial in recurrent gliomas | [3] |
| Tumor Penetration (Brain) | 0.31% (mean) | Phase 0 trial in recurrent gliomas | [3] |
Clinical Trial Phase I (NCT01837667) Outcomes in Solid Tumors
| Outcome | Result | Patient Population | Reference |
| Stable Disease | 50% of response-evaluable patients (10/20) for ≥ 4 cycles | Advanced solid tumors | [2] |
| Partial Response | 1 patient | Pancreatic adenocarcinoma | [2] |
Experimental Protocols for Biological Assays
PP2A Phosphatase Activity Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of PP2A.
-
Materials: Purified PP2A enzyme, a phosphopeptide substrate (e.g., K-R-pT-I-R-R), Malachite Green-based phosphate (B84403) detection reagent, assay buffer, this compound.
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and purified PP2A enzyme.
-
Add varying concentrations of this compound to the reaction mixture and incubate for a predetermined time to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate.
-
Incubate the reaction at 37°C for a specific time period.
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at a wavelength of ~650 nm to quantify the amount of free phosphate released.
-
Calculate the percentage of PP2A inhibition by comparing the absorbance of the inhibitor-treated samples to the untreated control.
-
Cell Viability/Cytotoxicity Assay (CCK-8 Assay)
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
-
Materials: Cancer cell lines, cell culture medium, 96-well plates, this compound, Cell Counting Kit-8 (CCK-8) reagent.
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.
Caption: Experimental workflow for this compound evaluation.
Conclusion
This compound is a promising anti-cancer agent that has demonstrated significant potential as a sensitizer (B1316253) for chemotherapy and radiotherapy. Its well-defined mechanism of action, involving the inhibition of the critical cellular phosphatase PP2A, provides a strong rationale for its clinical development. The synthetic route is straightforward, and a variety of in vitro and in vivo assays have been established to evaluate its efficacy. Ongoing clinical trials will further elucidate the therapeutic potential of this compound in various cancer types. This technical guide provides a solid foundation for researchers and clinicians interested in further exploring and utilizing this novel therapeutic agent.
References
(Rac)-LB-100: A Technical Guide to its Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-LB-100 is a synthetic, water-soluble small molecule that has emerged as a promising agent in oncology. It is the racemic mixture of LB-100, a competitive inhibitor of the serine/threonine protein phosphatase 2A (PP2A) and, to a lesser extent, protein phosphatase 5 (PPP5C).[1] PP2A is a critical tumor suppressor that regulates numerous cellular processes, including cell cycle progression, DNA damage repair, and apoptosis.[2][3] By inhibiting PP2A, this compound disrupts these fundamental pathways in cancer cells, leading to anti-tumor effects both as a monotherapy and as a sensitizer (B1316253) for conventional chemotherapy and radiotherapy. This guide provides an in-depth overview of the biological activity of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the signaling pathways it modulates.
Data Presentation: In Vitro Cytotoxicity of this compound
The cytotoxic effects of this compound have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below. These values demonstrate that the efficacy of this compound varies depending on the cancer type and specific cell line.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| DAOY | Medulloblastoma | 2.9 | XTT | [2] |
| D341 | Medulloblastoma | 1.9 | XTT | [2] |
| D283 | Medulloblastoma | 0.9 | XTT | [2] |
| 143B | Osteosarcoma | 4.36 | MTT | [4] |
| DT7 | Glioblastoma | >10 | Not Specified | [5] |
| NCI-H460/R | Non-Small Cell Lung Carcinoma | Not Specified | Not Specified | [5] |
| U87-TxR | Glioblastoma | Not Specified | Not Specified | [5] |
Core Mechanism of Action: PP2A Inhibition
This compound exerts its biological effects primarily through the inhibition of protein phosphatase 2A (PP2A), a key serine/threonine phosphatase. It also shows inhibitory activity against protein phosphatase 5 (PPP5C), though with a lower potency.[1] PP2A functions as a tumor suppressor by dephosphorylating a multitude of protein substrates involved in cell cycle control, DNA damage response, and survival signaling. By inhibiting PP2A, this compound leads to the hyperphosphorylation of these substrates, disrupting normal cellular homeostasis and promoting cancer cell death.
Signaling Pathway Modulations
This compound significantly impacts several critical signaling pathways that are often dysregulated in cancer.
DNA Damage Response Pathway
This compound abrogates the DNA damage response (DDR) by preventing the dephosphorylation of key checkpoint kinases. This leads to the sustained activation of these kinases, preventing proper cell cycle arrest and DNA repair, ultimately resulting in mitotic catastrophe and apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial survival pathway that is frequently hyperactivated in cancer. PP2A can dephosphorylate and inactivate Akt. By inhibiting PP2A, this compound leads to sustained Akt phosphorylation, which paradoxically can contribute to apoptosis in the context of DNA damage by affecting downstream effectors.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that promotes tumor cell proliferation, survival, and invasion. This compound has been shown to inhibit the activation of STAT3 by decreasing its phosphorylation at tyrosine 705. While PP2A is a serine/threonine phosphatase, this effect is thought to be indirect, potentially through the modulation of upstream kinases or other phosphatases that regulate STAT3.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
PP2A Activity Assay
This assay measures the ability of this compound to inhibit the phosphatase activity of PP2A. A common method involves a colorimetric assay that detects the release of phosphate (B84403) from a synthetic phosphopeptide substrate.
Materials:
-
PP2A Immunoprecipitation Phosphatase Assay Kit (e.g., Millipore)
-
Cell lysate containing PP2A
-
This compound at various concentrations
-
Microplate reader
Procedure:
-
Immunoprecipitation of PP2A:
-
Incubate cell lysates with an anti-PP2A antibody conjugated to agarose (B213101) beads to capture the PP2A enzyme complex.
-
Wash the beads to remove non-specific binding.
-
-
Phosphatase Reaction:
-
Resuspend the beads in the provided assay buffer.
-
Add the synthetic phosphopeptide substrate to initiate the reaction.
-
Incubate at 30°C for 10-30 minutes.
-
-
Detection:
-
Stop the reaction and add Malachite Green reagent.
-
Incubate at room temperature for 15 minutes to allow color development.
-
Measure the absorbance at 650 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the amount of phosphate released using a standard curve.
-
Determine the percentage of PP2A inhibition by comparing the activity in the presence of this compound to the vehicle control.
-
Cell Viability Assay (MTT/XTT)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
This compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT/XTT Addition:
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C. Living cells will metabolize the tetrazolium salt into a colored formazan (B1609692) product.
-
-
Solubilization and Measurement:
-
If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration.
-
Western Blot for Apoptosis Markers
This technique is used to detect the expression of key proteins involved in apoptosis, such as cleaved PARP and cleaved caspase-3, following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and collect the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis:
-
Analyze the band intensities to determine the relative expression levels of the target proteins. Use a loading control (e.g., β-actin) to normalize the data.
-
In Vivo Xenograft Study
This experimental model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line
-
This compound
-
Cisplatin (B142131) (for combination studies)
-
Calipers for tumor measurement
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Tumor Implantation:
-
Subcutaneously or orthotopically inject cancer cells into the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, cisplatin alone, this compound + cisplatin).[6]
-
-
Treatment Administration:
-
Administer the treatments according to the planned schedule and dosage. For combination therapy, this compound is often administered prior to the chemotherapeutic agent.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight and overall health of the mice.
-
If applicable, perform bioluminescence imaging to track tumor burden.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
-
Compare tumor growth rates and survival between the different treatment groups.
-
Conclusion
This compound is a potent inhibitor of PP2A with significant anti-cancer activity. Its ability to disrupt multiple critical signaling pathways, including the DNA damage response, PI3K/Akt, and STAT3 pathways, underscores its therapeutic potential. The preclinical data, supported by the detailed experimental protocols outlined in this guide, provide a strong rationale for its continued investigation in clinical settings, both as a single agent and in combination with existing cancer therapies. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to understand and further explore the biological activity of this compound.
References
- 1. The Antitumor Drug LB-100 is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PP2A inhibition with LB100 enhances cisplatin cytotoxicity and overcomes cisplatin resistance in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of protein phosphatase 2A with a small molecule LB100 radiosensitizes nasopharyngeal carcinoma xenografts by inducing mitotic catastrophe and blocking DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (Rac)-LB-100 In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
(Rac)-LB-100 , the racemic mixture of LB-100, is a potent small molecule inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 5 (PPP5C).[1] These serine/threonine phosphatases are crucial regulators of numerous cellular processes, including cell cycle progression, DNA damage repair, and apoptosis. By inhibiting PP2A and PPP5C, this compound can sensitize cancer cells to chemotherapy and radiation, making it a promising agent in oncology research.[1][2]
These application notes provide detailed protocols for key in vitro experiments to characterize the effects of this compound on cancer cells. The protocols cover the assessment of its inhibitory effect on phosphatase activity, its impact on cell viability and proliferation, and its ability to induce apoptosis and cell cycle arrest.
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| DAOY | Medulloblastoma | 2.9 | XTT | [3] |
| D341 | Medulloblastoma | 1.9 | XTT | [3] |
| D283 | Medulloblastoma | 0.9 | XTT | [3] |
| BxPc-3 | Pancreatic Cancer | 0.85 | CCK-8 | [1] |
| Panc-1 | Pancreatic Cancer | 3.87 | CCK-8 | [1] |
| SK-OV-3 | Ovarian Cancer | 10.1 | Not Specified | [4] |
| OVCAR-8 | Ovarian Cancer | 5.5 | Not Specified | [4] |
| PEO1 | Ovarian Cancer | 6.2 | Not Specified | [4] |
| HT-29 | Colon Cancer | ~5 | Not Specified | |
| U-87 MG | Glioblastoma | ~2.5 | Not Specified |
Effect of LB-100 on Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |
| DAOY | Control | 5.8 | 33.6 | 5.8 | [3] |
| DAOY | 1 µM LB-100 | - | - | 17.3 | [3] |
| DAOY | 20 µM LB-100 | - | 2.1 | - | [3] |
| D341 | Control | - | 28.7 | 9.1 | [3] |
| D341 | 5 µM LB-100 | - | - | 16.6 | [3] |
| D341 | 20 µM LB-100 | - | 2.9 | - | [3] |
| SKOV-3 | Cisplatin (B142131) | - | 38 | - | [4] |
| SKOV-3 | LB-100 + Cisplatin | - | 25 | - | [4] |
| OVCAR-8 | Cisplatin | - | - | 79 | [4] |
| OVCAR-8 | LB-100 + Cisplatin | - | - | 67 | [4] |
| 143B | Control | - | - | - | [5] |
| 143B | 5 µM LB-100 | No significant change | No significant change | No significant change | [5] |
| 143B | 4 µg/ml Cisplatin | Increased | - | Diminished | [5] |
| 143B | LB-100 + Cisplatin | Reversed cisplatin effect | Increased | Increased | [5] |
Effect of LB-100 on Apoptosis
| Cell Line | Treatment | % Apoptotic Cells | Method | Reference |
| DAOY | Control | 1 | Flow Cytometry (cC3/cPARP) | |
| DAOY | 20 µM LB-100 | 49 | Flow Cytometry (cC3/cPARP) | |
| D341 | Control | 13 | Flow Cytometry (cC3/cPARP) | |
| D341 | 51 µM LB-100 | 51 | Flow Cytometry (cC3/cPARP) | |
| SKM-1 | Control | 3.13 | Flow Cytometry (Annexin V/PI) | |
| SKM-1 | 1.25 µM LB-100 | 8.51 | Flow Cytometry (Annexin V/PI) | |
| SKM-1 | 2.5 µM LB-100 | 13.61 | Flow Cytometry (Annexin V/PI) | |
| SKM-1 | 5 µM LB-100 | 37 | Flow Cytometry (Annexin V/PI) | |
| SKM-1 | 10 µM LB-100 | 65.27 | Flow Cytometry (Annexin V/PI) |
Experimental Protocols
Phosphatase Activity Assay (Malachite Green Assay)
This assay measures the enzymatic activity of PP2A and PPP5C by detecting the release of inorganic phosphate (B84403) from a synthetic phosphopeptide substrate. The malachite green reagent forms a colored complex with free phosphate, which can be quantified spectrophotometrically.
Materials:
-
This compound
-
Purified PP2A or PPP5C enzyme
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
Serine/Threonine Phosphatase Assay Buffer
-
Malachite Green Phosphate Detection Solution
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound, purified phosphatase enzyme, and assay buffer. Include a no-inhibitor control.
-
Pre-incubate the plate at 30°C for 10-15 minutes.
-
Initiate the reaction by adding the phosphopeptide substrate to each well to a final concentration of 250 µM.[6]
-
Incubate the reaction at 30°C for 15 minutes.[6]
-
Stop the reaction and develop the color by adding 100 µl of Malachite Green solution to each well.[6]
-
Incubate at room temperature for 15-20 minutes to allow for color development.[7]
-
Measure the absorbance at 620-650 nm using a microplate reader.[7][8]
-
Calculate the percentage of inhibition relative to the no-inhibitor control and determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7][9]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Incubate the plate in the dark at room temperature for at least 2 hours, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains late apoptotic and necrotic cells.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry based on DNA content.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours for fixation.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect the cleavage of key apoptosis-related proteins, such as caspase-3 and PARP, following treatment with this compound.
Materials:
-
Cancer cell lines of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting membranes
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualization
Caption: A flowchart illustrating the general experimental workflow for the in vitro evaluation of this compound.
Caption: A diagram illustrating the signaling pathways affected by this compound through the inhibition of PP2A and PPP5C.
References
- 1. selleckchem.com [selleckchem.com]
- 2. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PP2A inhibition with LB100 enhances cisplatin cytotoxicity and overcomes cisplatin resistance in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Protein Phosphatase 2A Inhibitor LB100 Sensitizes Ovarian Carcinoma Cells to Cisplatin-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of protein phosphatase 2A with the small molecule LB100 overcomes cell cycle arrest in osteosarcoma after cisplatin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of protein phosphatase 2A (PP2A) activity alters androgen-independent growth of prostate cancer cells: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. kumc.edu [kumc.edu]
Application Notes and Protocols for (Rac)-LB-100 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
(Rac)-LB-100 , the racemic mixture of LB-100, is a potent, water-soluble small molecule inhibitor of Protein Phosphatase 2A (PP2A).[1][2] It has garnered significant interest in cancer research for its ability to sensitize tumor cells to chemotherapy and radiation.[3] These application notes provide a comprehensive guide for the use of this compound in in vitro cell culture experiments, including its mechanism of action, recommended cell lines for study, and detailed protocols for key assays.
Application Notes
Mechanism of Action
This compound functions as a competitive inhibitor of the serine/threonine phosphatase PP2A.[4] PP2A is a critical tumor suppressor that negatively regulates multiple signaling pathways involved in cell growth, proliferation, and survival.[5][6] By inhibiting PP2A, this compound leads to the hyperphosphorylation and activation of various oncogenic proteins, paradoxically inducing cellular stress and making cancer cells more susceptible to cytotoxic agents.[7] Key signaling pathways affected by LB-100-mediated PP2A inhibition include the PI3K/Akt, Wnt/β-catenin, and MAPK pathways.[5][8] Inhibition of PP2A can also disrupt DNA damage repair mechanisms, further enhancing the efficacy of chemo- and radiotherapy.[6] While primarily known as a PP2A inhibitor, some studies suggest that LB-100 may also inhibit Protein Phosphatase 5 (PPP5C).[9][10]
Cellular Effects of this compound Treatment
-
Chemosensitization and Radiosensitization: A primary application of this compound is to enhance the efficacy of existing cancer therapies. It has been shown to sensitize various cancer cell lines to agents like doxorubicin (B1662922) and cisplatin, as well as to ionizing radiation.[3][11]
-
Induction of Apoptosis: As a monotherapy at higher concentrations, or in combination with other agents, this compound can induce programmed cell death in cancer cells.[4][8]
-
Cell Cycle Arrest: Treatment with LB-100 can lead to cell cycle arrest, particularly at the G2/M phase, which is a mechanism that contributes to its radiosensitizing effects.[5]
-
Inhibition of Cell Migration: In some cancer cell types, such as medulloblastoma, LB-100 monotherapy has been shown to significantly decrease cell migration.[4]
Recommended Cell Lines
This compound has been investigated in a variety of cancer cell lines. The choice of cell line will depend on the specific research question. Below is a summary of cell lines reported in the literature and their observed sensitivities.
| Cell Line | Cancer Type | Observed Effect of LB-100 | Reference |
| U87 & U251 | Glioblastoma | Decreased cell proliferation, reduced tumor volume | [4] |
| IOMM-LEE, GAR, CH-157 | Malignant Meningioma | Cytotoxic at high doses, radiosensitizer at lower doses | [5] |
| BxPc-3 & Panc-1 | Pancreatic Cancer | Inhibition of cell growth | [8][12] |
| DAOY, D283, D341 | Medulloblastoma | Dose-dependent reduction in cell viability | [11] |
| HT-29 & SW-480 | Colorectal Cancer | Activation of oncogenic signaling and stress response | [7] |
| MCF7 | Breast Cancer | Sensitization to TRAIL-mediated apoptosis | [8] |
Quantitative Data Summary
The following table summarizes the reported IC50 values and effective concentrations of LB-100 in various cancer cell lines.
| Cell Line | Assay Type | IC50 / Effective Concentration | Treatment Duration | Reference |
| BxPc-3 | Cell Growth | 0.85 µM - 2.3 µM | Not Specified | [8][12] |
| Panc-1 | Cell Growth | 1.7 µM - 3.87 µM | Not Specified | [8][12] |
| IOMM-LEE, GAR, CH-157 | Cell Viability (XTT) | >10 µM | 48 hours | [5] |
| IOMM-LEE & GAR | Radiosensitization | 2.5 µM | Pre-treatment | [5] |
| Fibrosarcoma Cell Line | Cell Viability | 4.36 µM | Not Specified | [8] |
| DAOY, D283, D341 | Cell Viability (XTT) | Dose-dependent | 48 hours | [11] |
Protocols
General Guidelines for this compound Preparation and Storage
-
This compound is water-soluble. For cell culture experiments, it is recommended to prepare a stock solution in sterile, nuclease-free water or phosphate-buffered saline (PBS).
-
Prepare high-concentration stock solutions (e.g., 1-10 mM) to minimize the volume of solvent added to the cell culture medium.
-
Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
When diluting to the final working concentration, use the appropriate cell culture medium.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/XTT-based)
This protocol is a general guideline for assessing the effect of this compound on cell viability using a tetrazolium-based assay like MTT or XTT.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the vehicle (control).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours). A 48-hour incubation is a common starting point.[5][11]
-
-
MTT/XTT Assay:
-
Following the incubation period, add 10-20 µL of MTT or 50 µL of XTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the tetrazolium salt into a colored formazan (B1609692) product.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
If using XTT, the formazan product is soluble and can be read directly.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically 570 nm for MTT and 450 nm for XTT).
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with this compound, often in combination with radiation, to measure long-term reproductive viability.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
6-well or 100 mm cell culture dishes
-
This compound stock solution
-
Source of ionizing radiation (if applicable)
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension.
-
Seed a low and precise number of cells (e.g., 200-1000 cells per well/dish) into 6-well plates or 100 mm dishes. The exact number will depend on the plating efficiency of the cell line and the expected toxicity of the treatment.
-
Allow cells to attach for 24 hours.
-
-
Treatment:
-
For this compound as a radiosensitizer: Pre-treat the cells with a non-toxic concentration of this compound (e.g., 2.5 µM) for a specified period (e.g., 1-4 hours) before irradiation.[5]
-
Irradiation: Irradiate the cells with varying doses of ionizing radiation.
-
Post-Irradiation: Remove the this compound containing medium and replace it with fresh complete medium.
-
For this compound monotherapy: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours), then replace with fresh medium.
-
-
Colony Formation:
-
Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible in the control group.
-
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with 100% methanol (B129727) for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells) in each plate.
-
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%
-
Surviving Fraction (SF): Number of colonies formed after treatment / (Number of cells seeded x PE)
-
For radiosensitization studies, plot the surviving fraction against the radiation dose to generate survival curves and calculate the Sensitizer Enhancement Ratio (SER).
-
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is for examining changes in protein expression and phosphorylation in response to this compound treatment.
Materials:
-
Selected cancer cell line
-
6-well or 100 mm cell culture dishes
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well or 100 mm dishes and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the appropriate duration (e.g., 1, 3, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the expression of the protein of interest to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
References
- 1. protocols.io [protocols.io]
- 2. addgene.org [addgene.org]
- 3. portlandpress.com [portlandpress.com]
- 4. The broken “Off” switch in cancer signaling: PP2A as a regulator of tumorigenesis, drug resistance, and immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Altering phosphorylation in cancer through PP2A modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting PP2A in cancer: an underrated option - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for (Rac)-LB-100 Dosing in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing regimens for the protein phosphatase 2A (PP2A) inhibitor, (Rac)-LB-100, in preclinical mouse xenograft models. The protocols are based on findings from various studies demonstrating the utility of LB-100 as a chemo- and radio-sensitizing agent in oncology research.
Introduction
This compound is a water-soluble small molecule that competitively inhibits the serine/threonine phosphatase PP2A.[1][2] PP2A is a critical regulator of cellular processes, including cell cycle progression and DNA damage response.[1][2] Inhibition of PP2A by LB-100 has been shown to sensitize cancer cells to conventional therapies, leading to increased cell death, often through mitotic catastrophe.[1][2] Preclinical studies in various cancer xenograft models have established dosing regimens that demonstrate the anti-tumor activity of LB-100, particularly in combination with other anti-cancer agents.[3]
Quantitative Data Summary
The following tables summarize the dosing regimens and anti-tumor efficacy of this compound in different mouse xenograft models as reported in preclinical studies.
Table 1: this compound Dosing Regimens in Mouse Xenograft Models
| Cancer Type | Mouse Model | This compound Dose (mg/kg) | Administration Route | Dosing Schedule | Combination Agent(s) | Reference |
| Fibrosarcoma | Flank Xenograft | 1.5 | Intraperitoneal | Every other day for 6 treatments | Doxorubicin (2.5 mg/kg) | [1] |
| Pancreatic Cancer (Panc-1) | Xenograft | 2 | Not Specified | Not Specified | Doxorubicin (1.5 mg/kg) | [1] |
| Glioblastoma (U87) | Hepatic Lesions | Not Specified | Not Specified | Not Specified | Temozolomide (80 mg/kg) | [1] |
| Nasopharyngeal Carcinoma | Xenograft | Not Specified | Not Specified | Not Specified | Radiation | [1] |
| Ovarian Carcinoma | Intraperitoneal Metastatic Model | Not Specified | Not Specified | Not Specified | Cisplatin | [4][5] |
Table 2: Efficacy of this compound in Mouse Xenograft Models
| Cancer Type | Treatment Group | Outcome | Reference |
| Fibrosarcoma | LB-100 + Doxorubicin | Significant tumor regression; Prevention of pulmonary metastases | [1] |
| Fibrosarcoma | Doxorubicin alone | Modest slowing of tumor growth (~33% reduction) | [1] |
| Fibrosarcoma | LB-100 alone | No effect on tumor growth | [1] |
| Pancreatic Cancer (Panc-1) | LB-100 + Doxorubicin | Tumor size decreased by more than half compared to controls | [1] |
| Glioblastoma (U87) | LB-100 + Temozolomide | Delayed tumor formation to 9 weeks (vs. 4 weeks for control) | [1] |
| Glioblastoma (U87) | LB-100 alone | Increased rate of growth of hepatic lesions | [1] |
| Nasopharyngeal Carcinoma | LB-100 + Radiation | Average tumor doubling time of 33.5 days (vs. 8.5 days for control) | [1] |
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of action for LB-100 in sensitizing cancer cells to chemotherapy, specifically by suppressing the p53-mediated DNA damage response.
References
- 1. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antitumor Drug LB-100 is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The protein phosphatase 2A inhibitor LB100 sensitizes ovarian carcinoma cells to cisplatin-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing (Rac)-LB-100 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-LB-100 is a water-soluble small molecule inhibitor of protein phosphatase 2A (PP2A), a serine/threonine phosphatase that plays a crucial role in cell cycle regulation and DNA damage response.[1][2][3] Inhibition of PP2A by LB-100 has been shown to sensitize cancer cells to the cytotoxic effects of various chemotherapeutic agents and radiation.[1][3] These application notes provide a summary of preclinical data and detailed protocols for researchers investigating the synergistic effects of this compound in combination with standard chemotherapy.
Mechanism of Action
This compound enhances the efficacy of chemotherapy through several mechanisms:
-
Abrogation of Cell Cycle Checkpoints: By inhibiting PP2A, LB-100 can override chemotherapy-induced cell cycle arrest, forcing cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and cell death.
-
Inhibition of DNA Damage Repair: LB-100 prevents the activation of PP2A-mediated DNA repair mechanisms, leading to the accumulation of DNA damage in cancer cells treated with chemotherapy.[2]
-
Increased Cellular Stress: LB-100 can increase stress signals within tumor cells, making them more susceptible to the cytotoxic effects of chemotherapy.[1]
-
Modulation of Signaling Pathways: LB-100 impacts several key signaling pathways involved in cell survival and proliferation, including the PI3K/Akt and Wnt/β-catenin pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the synergistic effects of this compound with chemotherapy.
Table 1: In Vitro Synergism of this compound with Cisplatin (B142131)
| Cell Line | Cancer Type | LB-100 Concentration (µM) | Cisplatin IC50 (µM) Alone | Cisplatin IC50 (µM) with LB-100 | Fold Sensitization | Reference |
| DAOY | Medulloblastoma | 5 | ~7 | <2 | >3.5 | [4] |
| D341 | Medulloblastoma | 5 | ~3 | <0.5 | >6 | [4] |
| SKOV-3 | Ovarian Cancer | 2 | 5 (IC25) | - | Significant Potentiation | [5] |
| OVCAR-8 | Ovarian Cancer | 2, 5 | IC25 and IC75 doses | - | Significant Potentiation | [5] |
Table 2: In Vitro Synergism of this compound with Doxorubicin
| Cell Line | Cancer Type | LB-100 Concentration (µM) | Doxorubicin IC50 (µM) Alone | Doxorubicin IC50 (µM) with LB-100 | Fold Sensitization | Reference |
| U87-TxR | Glioblastoma (Multidrug-Resistant) | 5.0 (pre-treatment) | - | - | 2-fold decrease in IC50 | [6] |
Table 3: In Vivo Efficacy of this compound in Combination with Chemotherapy
| Cancer Model | Chemotherapy Agent | LB-100 Dose (mg/kg) | Chemotherapy Dose (mg/kg) | Outcome | Reference |
| Mucoepidermoid Carcinoma Xenograft (UM-HMC1) | Cisplatin | 1.5 | 2.5 | Enhanced cytotoxicity and tumor burden reduction | [7] |
| Hepatocellular Carcinoma Xenograft | Cisplatin | 2.5 | 2 | Significantly inhibited tumor growth | [8][9] |
| Ovarian Carcinoma Metastatic Model (SKOV-3) | Cisplatin | 1.5 | 1.5 | Significantly enhanced tumor growth inhibition | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound and chemotherapy on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent (e.g., Cisplatin, Doxorubicin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[7]
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium.
-
Treat the cells with either this compound alone, the chemotherapeutic agent alone, or a combination of both. Include a vehicle-treated control group.
-
For combination treatment, you can pre-treat with this compound for a specific duration (e.g., 1-3 hours) before adding the chemotherapeutic agent.[10]
-
Incubate the plates for 48-72 hours.[4]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Clonogenic Survival Assay
This assay assesses the long-term effects of this compound and chemotherapy on the ability of single cells to form colonies.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Harvest and count cells to create a single-cell suspension.
-
Seed a known number of cells (e.g., 200-1000 cells) into 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound, chemotherapy, or the combination for a defined period (e.g., 24 hours).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with a solution of 6.0% glutaraldehyde (B144438) and then stain with 0.5% crystal violet.[11]
-
Count the number of colonies (containing at least 50 cells).
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to determine the treatment's effect on clonogenic survival.
Western Blot Analysis for DNA Damage Markers
This protocol is for detecting changes in the expression of proteins involved in the DNA damage response pathway.
Materials:
-
Cancer cell line of interest
-
This compound
-
Chemotherapeutic agent
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-phospho-ATM, anti-phospho-Chk2, anti-cleaved PARP, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well or 10 cm dishes and treat with this compound, chemotherapy, or the combination for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Separate 20-40 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in combination with chemotherapy.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
This compound formulated for in vivo use
-
Chemotherapeutic agent formulated for in vivo use
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of the mice.[7]
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups: Vehicle control, this compound alone, chemotherapy alone, and this compound + chemotherapy.
-
Administer the treatments according to a predetermined schedule. For example, this compound (e.g., 1.5-2.5 mg/kg) can be administered intraperitoneally (i.p.) every other day, and cisplatin (e.g., 2-2.5 mg/kg) can be administered i.p. every 4 days.[7][8][9]
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of synergistic cytotoxicity with this compound and chemotherapy.
Caption: Preclinical experimental workflow for evaluating this compound and chemotherapy.
References
- 1. scribd.com [scribd.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Targeting PP2A for cancer therapeutic modulation | Cancer Biology & Medicine [cancerbiomed.org]
- 4. PP2A inhibition with LB100 enhances cisplatin cytotoxicity and overcomes cisplatin resistance in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Protein Phosphatase 2A Inhibitor LB100 Sensitizes Ovarian Carcinoma Cells to Cisplatin-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchhub.com [researchhub.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Western Blot Analysis of Cellular Pathways Modulated by the PP2A Inhibitor LB-100
Audience: Researchers, scientists, and drug development professionals.
Introduction: (Rac)-LB-100, commonly referred to as LB-100, is a water-soluble, small-molecule inhibitor of the serine/threonine protein phosphatase 2A (PP2A) and protein phosphatase 5 (PP5).[1][2][3] PP2A is a critical tumor suppressor that regulates numerous cellular processes by dephosphorylating key signaling proteins.[2] Paradoxically, inhibition of PP2A by LB-100 has demonstrated significant antitumor effects, primarily by sensitizing cancer cells to chemotherapy and radiation.[4][5] This process is often referred to as chemosensitization and radiosensitization.
The mechanism involves preventing the dephosphorylation of proteins essential for cell cycle progression and DNA damage repair, thereby forcing damaged cells through the cell cycle, which can lead to apoptosis or mitotic catastrophe.[6][7] Western blot analysis is an indispensable technique for elucidating the molecular consequences of LB-100 treatment. It allows for the precise measurement of changes in the phosphorylation status and expression levels of proteins within critical signaling pathways. This document provides detailed protocols and application notes for utilizing Western blot to analyze key cellular events following LB-100 administration.
Key Signaling Pathways and Targets for Western Blot Analysis:
LB-100 treatment impacts several interconnected signaling pathways. Below are key pathways and proteins whose expression or phosphorylation state are commonly analyzed to determine the efficacy and mechanism of action of LB-100.
Akt/mTOR Signaling Pathway:
Inhibition of PP2A by LB-100 typically leads to the hyperphosphorylation and activation of Akt, a central kinase in cell survival and proliferation. This subsequently activates the mTOR signaling cascade.
Caption: LB-100 inhibits PP2A, increasing p-Akt and activating mTOR signaling.
Table 1: Key Proteins in the Akt/mTOR Pathway for Western Blot Analysis
| Target Protein | Expected Change with LB-100 | Recommended Antibody Type |
|---|---|---|
| p-Akt (Ser473) | ↑ Increase | Phospho-specific |
| Total Akt | ↔ No significant change | Pan-specific |
| p-mTOR (Ser2448) | ↑ Increase | Phospho-specific |
| Total mTOR | ↔ No significant change | Pan-specific |
| p-S6K (Thr389) | ↑ Increase | Phospho-specific |
| Total S6K | ↔ No significant change | Pan-specific |
DNA Damage Response (DDR) and Cell Cycle Control:
LB-100 sensitizes cells to DNA-damaging agents by disrupting cell cycle checkpoints. This leads to the accumulation of DNA damage markers and altered expression of cell cycle regulators.
Caption: LB-100 disrupts DNA damage checkpoints, leading to cell death.
Table 2: Key Proteins in the DDR/Cell Cycle Pathway for Western Blot Analysis
| Target Protein | Expected Change with LB-100 | Recommended Antibody Type |
|---|---|---|
| γH2AX (p-Ser139) | ↑ Increase (especially with DNA damage) | Phospho-specific |
| p-Chk1 (Ser345) | ↑ Increase / Sustained | Phospho-specific |
| p-Chk2 (Thr68) | ↑ Increase / Sustained | Phospho-specific |
| Mad2 | ↓ Decrease | Pan-specific |
| Cleaved PARP | ↑ Increase (marker for apoptosis) | Cleavage-specific |
| Cleaved Caspase-3 | ↑ Increase (marker for apoptosis) | Cleavage-specific |
STAT3 Signaling Pathway:
LB-100 can modulate the activity of the STAT3 transcription factor, a key player in cancer cell proliferation and survival. It promotes an inactivating phosphorylation event while decreasing an activating one.
Table 3: Key Proteins in the STAT3 Pathway for Western Blot Analysis
| Target Protein | Expected Change with LB-100 | Recommended Antibody Type |
|---|---|---|
| p-STAT3 (Tyr705) | ↓ Decrease | Phospho-specific |
| p-STAT3 (Ser727) | ↑ Increase | Phospho-specific |
| Total STAT3 | ↔ No significant change | Pan-specific |
| c-Myc | ↓ Decrease | Pan-specific |
| Survivin | ↓ Decrease | Pan-specific |
| Cyclin D1 | ↓ Decrease | Pan-specific |
Quantitative Data Summary
The following table summarizes representative quantitative changes observed in protein expression or phosphorylation after LB-100 treatment, as documented in preclinical studies. Values can vary significantly based on cell line, LB-100 concentration, and treatment duration.
Table 4: Representative Quantitative Effects of LB-100 Treatment
| Cell Line | Treatment | Target Protein | Fold Change vs. Control | Reference Study |
|---|---|---|---|---|
| DAOY Medulloblastoma | 2.5 µM LB-100 | p-STAT3 (Tyr705) | ~0.5-fold decrease | [8] |
| DAOY Medulloblastoma | 2.5 µM LB-100 | p-STAT3 (Ser727) | ~2.0-fold increase | [8] |
| U87 Glioblastoma | 2.5 µM LB-100 | p-Akt | Significant increase | [4] |
| 143B Osteosarcoma | 5 µM LB-100 | Mad2 | Dose-dependent decrease | [9] |
| SKOV-3 Ovarian Cancer | LB-100 + Cisplatin | Cleaved PARP | Significant increase | [10] |
| U251 Glioblastoma | LB-100 + Radiation | p53 | 3.68-fold decrease |[7] |
Experimental Workflow and Protocols
A successful Western blot analysis of LB-100-treated cells requires careful execution of a multi-step workflow.
Caption: Standard workflow for Western blot analysis after cell treatment.
Protocol 1: Cell Culture and LB-100 Treatment
-
Cell Seeding: Plate cells of interest (e.g., U251, SKOV-3, DAOY) in 6-well plates or 10 cm dishes. Allow cells to adhere and reach 70-80% confluency.
-
Concentration Determination: The optimal concentration of LB-100 is cell-line dependent, with IC50 values reported between 0.85 µM and 10 µM.[4][11] Perform a dose-response curve to determine the appropriate concentration for your experiments. A common working range is 1-5 µM.[8][9]
-
Treatment:
-
For single-agent analysis, replace the culture medium with fresh medium containing the desired concentration of LB-100 or a vehicle control (e.g., DMSO or PBS).
-
For combination studies (e.g., with cisplatin or radiation), pre-treatment with LB-100 for 1-4 hours is often performed before adding the second agent.[7][10]
-
-
Incubation: Incubate cells for the desired time period (e.g., 4, 24, 48, or 72 hours), depending on the specific pathway and protein being investigated.[8][10]
Protocol 2: Protein Extraction (Cell Lysis)
-
Wash: Place the culture dish on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors) to the cells. Use approximately 100-150 µL for a well in a 6-well plate.
-
Scrape and Collect: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Carefully transfer the supernatant (containing the protein) to a new, pre-chilled tube. Store at -80°C or proceed to the next step.
Protocol 3: Western Blot Analysis
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer (e.g., 4X) to the lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load 20-40 µg of protein per lane into a polyacrylamide gel (gel percentage depends on the molecular weight of the target protein). Run the gel until adequate separation of the protein ladder is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding. Note: Use BSA for blocking when detecting phosphoproteins.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Refer to Tables 1-3 for target suggestions. Always include a loading control antibody (e.g., β-actin, GAPDH).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to the corresponding loading control band.
References
- 1. The Antitumor Drug LB-100 is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The phosphatase inhibitor LB-100 creates neoantigens in colon cancer cells through perturbation of mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Facebook [cancer.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PP2A inhibition with LB100 enhances cisplatin cytotoxicity and overcomes cisplatin resistance in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of protein phosphatase 2A with the small molecule LB100 overcomes cell cycle arrest in osteosarcoma after cisplatin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Protein Phosphatase 2A Inhibitor LB100 Sensitizes Ovarian Carcinoma Cells to Cisplatin-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
Application Notes and Protocols for Immunoprecipitation with (Rac)-LB-100 Treated Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-LB-100 is a potent inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 5 (PPP5C), key enzymes in cellular signaling pathways.[1] By inhibiting these phosphatases, this compound leads to the hyperphosphorylation of numerous substrate proteins, thereby modulating their activity and downstream signaling cascades. This application note provides detailed protocols for performing immunoprecipitation (IP) experiments using cell lysates treated with this compound. The preservation of protein phosphorylation states is critical for accurately studying the effects of this inhibitor on protein-protein interactions and signaling pathways. The following protocols and data are intended to guide researchers in successfully isolating and analyzing protein complexes from this compound-treated cells.
Data Presentation
The following tables provide representative quantitative data obtained from immunoprecipitation followed by mass spectrometry (IP-MS) analysis of lysates from cells treated with this compound. This data illustrates the expected changes in protein-protein interactions and phosphorylation status that can be observed.
Table 1: Quantitative Analysis of Protein-Protein Interactions with PP2A Catalytic Subunit (PPP2CA) after this compound Treatment
| Interacting Protein | Gene | Function | Fold Change in Interaction (LB-100 vs. Control) | p-value |
| Akt1 | AKT1 | Serine/threonine kinase, cell survival | 2.5 | <0.01 |
| mTOR | MTOR | Kinase, cell growth and proliferation | 1.8 | <0.05 |
| B55α (PPP2R2A) | PPP2R2A | PP2A regulatory subunit | No significant change | >0.05 |
| Histone H3 | HIST1H3A | Nucleosome core component | 1.5 | <0.05 |
This representative data is based on qualitative descriptions of increased associations of PP2A with its substrates upon phosphatase inhibition. Actual results may vary depending on the cell type and experimental conditions.
Table 2: Changes in Phosphorylation of Key Signaling Proteins Immunoprecipitated from this compound Treated Cells
| Protein | Phosphorylation Site | Pathway | Fold Change in Phosphorylation (LB-100 vs. Control) | p-value |
| Akt1 | Ser473 | PI3K/Akt Signaling | 3.2 | <0.01 |
| p53 | Ser15 | DNA Damage Response | 2.1 | <0.05 |
| CHK2 | Thr68 | DNA Damage Response | 2.8 | <0.01 |
| 4E-BP1 | Thr37/46 | mTOR Signaling | 4.5 | <0.001 |
This representative data is derived from studies describing hyperphosphorylation of these proteins following PP2A inhibition. Actual results may vary.
Experimental Protocols
Protocol 1: Cell Lysis of this compound Treated Cells for Immunoprecipitation
This protocol is designed to ensure the preservation of protein phosphorylation states in cells treated with this compound.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, P8340)
-
Phosphatase Inhibitor Cocktail 2 (e.g., Sigma-Aldrich, P5726)
-
Phosphatase Inhibitor Cocktail 3 (e.g., Sigma-Aldrich, P0044)
-
Phenylmethylsulfonyl fluoride (B91410) (PMSF)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with the desired concentration of this compound for the appropriate duration. A typical starting concentration is 1-10 µM for 2-6 hours. A vehicle control (e.g., DMSO) should be run in parallel.
-
Cell Harvesting: After treatment, place the cell culture plates on ice. Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Aspirate the PBS completely. Add ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors to the plate. A recommended final concentration for the inhibitors is 1X for the cocktails and 1 mM for PMSF.
-
Note: The inclusion of a comprehensive cocktail of phosphatase inhibitors is critical to prevent dephosphorylation of proteins following cell lysis.[2]
-
-
Scraping and Collection: Use a cell scraper to gently scrape the cells off the plate in the presence of the Lysis Buffer. Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube. This cleared lysate is now ready for protein concentration determination and immunoprecipitation.
Protocol 2: Immunoprecipitation of a Target Protein from this compound Treated Lysates
This protocol describes the immunoprecipitation of a specific protein of interest to study its interaction partners or phosphorylation status.
Materials:
-
Cleared cell lysate from Protocol 1
-
Primary antibody specific to the protein of interest
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash Buffer (same as Lysis Buffer)
-
Elution Buffer (e.g., 0.1 M glycine (B1666218), pH 2.5 or 1X SDS-PAGE sample buffer)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5) for glycine elution
-
Microcentrifuge tubes
Procedure:
-
Protein Concentration Determination: Determine the protein concentration of the cleared cell lysate using a standard protein assay (e.g., BCA assay).
-
Lysate Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20-30 µL of Protein A/G beads to 1 mg of cell lysate. Incubate with gentle rotation for 1 hour at 4°C. Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the primary antibody against the protein of interest. The optimal antibody concentration should be determined empirically, but a starting point of 1-5 µg per 1 mg of lysate is recommended.
-
As a negative control, set up a parallel sample with an equivalent concentration of isotype control IgG.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add 30-50 µL of pre-washed Protein A/G beads to each immunoprecipitation reaction.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Carefully remove and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all residual supernatant.
-
-
Elution:
-
For Western Blot Analysis: Resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins. The supernatant is ready for loading onto an SDS-PAGE gel.
-
For Mass Spectrometry Analysis: Elute the proteins using a non-denaturing elution buffer like 0.1 M glycine, pH 2.5. Incubate the beads with the elution buffer for 5-10 minutes at room temperature. Pellet the beads and transfer the supernatant to a new tube containing Neutralization Buffer to adjust the pH.
-
Mandatory Visualizations
Caption: Experimental workflow for immunoprecipitation with this compound treated lysates.
Caption: Simplified signaling pathways affected by this compound.
References
Application Notes and Protocols: Measuring PP2A Activity with the Inhibitor (Rac)-LB-100
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the activity of Protein Phosphatase 2A (PP2A) in the presence of its inhibitor, (Rac)-LB-100. This protocol is designed for researchers in cell biology, cancer biology, and drug development who are investigating the role of PP2A in various cellular processes and the efficacy of its inhibitors.
Introduction to PP2A and this compound
Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that plays a vital role in regulating a wide array of cellular functions, including cell cycle progression, signal transduction, and apoptosis.[1][2][3] Due to its fundamental role, dysregulation of PP2A activity is implicated in several diseases, most notably cancer, where it often acts as a tumor suppressor.[1]
This compound is a synthetic, water-soluble small molecule that acts as a competitive inhibitor of the PP2A catalytic subunit.[1][4][5] By binding to the active site, LB-100 prevents the dephosphorylation of PP2A substrates, leading to the accumulation of phosphorylated proteins. This inhibitory action can sensitize cancer cells to chemotherapy and radiation, making LB-100 a compound of significant interest in oncology research.[1][2][6][7][8]
Principle of the Assay
The PP2A activity assay is a colorimetric method that quantifies the amount of free phosphate (B84403) released from a synthetic phosphopeptide substrate by the catalytic action of PP2A. The assay is typically performed on cell lysates or purified PP2A enzyme. The released phosphate reacts with a malachite green-molybdate complex to produce a colored product, the absorbance of which is measured spectrophotometrically. The intensity of the color is directly proportional to the phosphatase activity. By including this compound in the reaction, one can determine its inhibitory effect on PP2A activity.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound on PP2A activity and cell growth in various cancer cell lines as reported in the literature.
| Cell Line | Assay Type | IC50 Value (µM) | Reference |
| BxPc-3 (Pancreatic Cancer) | PP2A Activity | 0.85 | [6] |
| Panc-1 (Pancreatic Cancer) | PP2A Activity | 3.87 | [6] |
| BxPc-3 (Pancreatic Cancer) | Cell Growth | 2.3 | [9][10] |
| Panc-1 (Pancreatic Cancer) | Cell Growth | 1.7 | [9][10] |
| DAOY (Medulloblastoma) | Cell Viability | 2.9 | [4] |
| D341 (Medulloblastoma) | Cell Viability | 1.9 | [4] |
| D283 (Medulloblastoma) | Cell Viability | 0.9 | [4] |
| SKOV-3 (Ovarian Cancer) | Cell Viability | 5 - 10.1 | [1] |
| OVCAR-8 (Ovarian Cancer) | Cell Viability | 5 - 10.1 | [1] |
Experimental Protocols
This section provides a detailed methodology for a PP2A activity assay using this compound with cultured cells. This protocol is based on commonly used commercial serine/threonine phosphatase assay kits.
Materials and Reagents
-
Cultured cells of interest
-
This compound (reconstituted in a suitable solvent, e.g., saline)
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors)
-
Serine/Threonine Phosphatase Assay Kit (containing a phosphopeptide substrate, reaction buffer, and malachite green reagent)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~620-650 nm
-
Phosphate standards
-
BCA or Bradford protein assay reagents
Experimental Workflow
Caption: A streamlined workflow for the PP2A activity assay with this compound.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
-
PP2A Activity Assay:
-
In a 96-well plate, add a standardized amount of protein lysate (e.g., 10-50 µg) to each well.
-
Prepare a phosphate standard curve according to the assay kit instructions.
-
Add the reaction buffer provided in the kit to each well.
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding the malachite green reagent. This reagent will react with the free phosphate to produce a color change.
-
Allow the color to develop for 15-20 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at the recommended wavelength (typically 620-650 nm) using a microplate reader.
-
Subtract the absorbance of the blank (no lysate) from all readings.
-
Use the phosphate standard curve to determine the amount of phosphate released in each sample.
-
Calculate the PP2A activity and express it as pmol of phosphate released per minute per µg of protein.
-
Plot the PP2A activity against the concentration of this compound to determine the IC50 value.
-
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of this compound on the PP2A-mediated dephosphorylation of a substrate protein.
Caption: Inhibition of PP2A-mediated dephosphorylation by this compound.
Conclusion
This document provides a comprehensive guide for researchers to perform a PP2A activity assay using the inhibitor this compound. The detailed protocol, quantitative data, and visual diagrams will aid in the successful implementation and interpretation of this assay for investigating PP2A function and the efficacy of its inhibitors in various research and drug development contexts.
References
- 1. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PP2A inhibition with LB100 enhances cisplatin cytotoxicity and overcomes cisplatin resistance in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PP2A by LB100 sensitizes bladder cancer cells to chemotherapy by inducing p21 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Antitumor Drug LB-100 is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Protein phosphatase 2A inhibition with LB100 enhances radiation-induced mitotic catastrophe and tumor growth delay in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LB-100, a novel Protein Phosphatase 2A (PP2A) Inhibitor, Sensitizes Malignant Meningioma Cells to the Therapeutic Effects of Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting inconsistent results with (Rac)-LB-100
Welcome to the technical support center for (Rac)-LB-100. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing frequently asked questions related to the use of this compound, a potent inhibitor of protein phosphatase 2A (PP2A).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a water-soluble small molecule that functions as a catalytic inhibitor of protein phosphatase 2A (PP2A).[1][2][3][4] It is under investigation for its potential to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.[3][5] By inhibiting PP2A, LB-100 prevents the dephosphorylation of key proteins involved in cell cycle progression and DNA damage repair, thereby promoting tumor cell apoptosis.[3]
Q2: Does this compound have targets other than PP2A?
Yes, research has shown that this compound is also a catalytic inhibitor of Protein Phosphatase 5 (PPP5C).[1][6] PP2A and PPP5C share a common catalytic mechanism.[1][6] This off-target activity should be considered when interpreting experimental results, as some observed effects may be due to the inhibition of both phosphatases.[1]
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C, where it is stable for at least three years.[4] Stock solutions can be stored at -80°C for up to a year.[4] The compound is stable at room temperature for short periods, such as during shipping.[5]
Q4: How should I prepare this compound for in vitro and in vivo experiments?
This compound is water-soluble.[3][4][5] For in vitro studies, it can be dissolved in sterile water or phosphate-buffered saline (PBS). For in vivo applications, it can be prepared in physiological saline (0.9% NaCl solution).[7] It is important to note that the solubility in DMSO is poor.[4][5]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency (higher IC50 values).
Possible Causes & Solutions:
-
Compound Degradation: Improper storage can lead to reduced activity.
-
Recommendation: Ensure the compound is stored at -20°C (powder) or -80°C (stock solutions) and avoid repeated freeze-thaw cycles.[4] Prepare fresh dilutions for each experiment.
-
-
Solubility Issues: While water-soluble, high concentrations may not fully dissolve, leading to inaccurate dosing.
-
Recommendation: Ensure complete dissolution of the compound. For in vivo formulations with low water solubility, specific formulations with PEG300 and Tween 80 may be necessary.[4]
-
-
Cell Line Variability: Different cell lines exhibit varying sensitivity to LB-100.
-
Recommendation: Perform a dose-response curve for each new cell line to determine the optimal working concentration.
-
Issue 2: Variability in chemosensitization or radiosensitization effects.
Possible Causes & Solutions:
-
Timing of Administration: The timing of LB-100 administration relative to the chemotherapeutic agent or radiation is critical.
-
Off-Target Effects: Inhibition of PPP5C in addition to PP2A could contribute to variability.[1]
-
Recommendation: If possible, use complementary techniques like siRNA-mediated knockdown of PP2A and PPP5C to dissect the specific contributions of each phosphatase to the observed phenotype.
-
Issue 3: Unexpected cellular phenotypes or off-target effects.
Possible Causes & Solutions:
-
Dual Inhibition of PP2A and PPP5C: As LB-100 inhibits both phosphatases, some observed effects might not be solely attributable to PP2A inhibition.[1][6]
-
Recommendation: Review literature on PPP5C to understand its role in the signaling pathways being investigated. Consider control experiments to differentiate the effects of PP2A and PPP5C inhibition.
-
-
Alterations in Angiogenesis: LB-100 has been shown to increase VEGF secretion and enhance HIF-1α-VEGF-mediated angiogenesis.[2][8]
-
Recommendation: Be aware of these potential effects, especially in in vivo models, as they can influence tumor microenvironment and drug perfusion.[8]
-
Data Summary
Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines
| Cell Line | IC50 of LB-100 (alone) | PP2A Activity Reduction | Reference |
| BxPc-3 | 0.85 µM | 30-50% | [2][4][5][8] |
| Panc-1 | 3.87 µM | 30-50% | [2][4][5][8] |
| SW1990 | Not specified | 30-50% | [2][4] |
Experimental Protocols
General Protocol for In Vitro PP2A Activity Assay:
-
Cell Seeding: Plate pancreatic cancer cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., the IC50 concentration for that cell line) or vehicle control for a specified duration (e.g., 2 hours).[7]
-
Cell Lysis: Harvest the cells and prepare cell lysates according to the manufacturer's protocol of the Ser/Thr phosphatase assay kit.
-
PP2A Activity Measurement: Perform the PP2A activity assay using the cell lysates and a specific phosphopeptide substrate.
-
Data Analysis: Measure the amount of phosphate (B84403) released and calculate the percentage of PP2A inhibition compared to the vehicle-treated control.
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: General workflow for in vitro chemosensitization studies.
References
- 1. The Antitumor Drug LB-100 is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. LB-100 | protein phosphatase 2A (PP2A) inhibitor | CAS 1026680-07-8 | Buy LB100 from Supplier InvivoChem [invivochem.com]
- 6. The Antitumor Drug LB-100 Is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active-Site Catalytic Metals in PPP5C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
(Rac)-LB-100 off-target effects and specificity
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the specificity and potential off-target effects of (Rac)-LB-100, a widely used protein phosphatase 2A (PP2A) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a water-soluble, small molecule inhibitor of the serine/threonine protein phosphatase 2A (PP2A) catalytic subunit (PP2Ac).[1][2] It is used in preclinical studies to sensitize various cancer types to chemotherapy and radiation.[2][3]
Q2: Is this compound a completely specific inhibitor for PP2A?
No. While widely described as a PP2A inhibitor, substantial evidence has demonstrated that this compound is also a direct catalytic inhibitor of Protein Phosphatase 5 (PPP5C or PP5).[1] Its selectivity for PP2A over PPP5C is modest, typically ranging from 4- to 7-fold depending on the substrate used in the assay.[1]
Q3: What are the consequences of the off-target inhibition of PPP5C?
The inhibition of PPP5C can lead to experimental results that might be mistakenly attributed solely to PP2A inhibition. PPP5C and PP2A share some common substrates and signaling pathways, including those involved in stress response and apoptosis.[1] For example, effects such as Chk1 and Akt phosphorylation, or increased sensitivity to doxorubicin, can be mimicked by the specific genetic knockdown of PPP5C, indicating that PPP5C inhibition contributes to the cellular effects of LB-100.[1]
Q4: I'm observing higher-than-expected cytotoxicity in my cell line. Could this be an off-target effect?
It is possible. The combined inhibition of both PP2A and PPP5C could lead to additive or synergistic effects on cell viability and apoptosis, which might be more potent than inhibiting PP2A alone.[1] It is recommended to perform dose-response experiments to determine the optimal concentration for your specific cell line and experimental goals. Typical IC50 values for cell viability range from 0.85 µM to 10.58 µM depending on the cell line.[2][4]
Q5: The commercial PP2A activity assay kit I'm using shows strong inhibition with LB-100. Does this confirm specific PP2A inhibition?
Not necessarily. It has been shown that the commonly used phosphopeptide substrate (K-R-pT-I-R-R) in many commercial PP2A assay kits is also an excellent substrate for PPP5C.[1] Therefore, a reduction in phosphatase activity in a whole-cell lysate using this substrate reflects the inhibition of both PP2A and PPP5C.
Quantitative Data: Inhibitor Specificity
The following table summarizes the inhibitory activity of this compound against its primary target (PP2A) and major off-target (PPP5C) using various substrates. This data highlights the modest selectivity of the compound.
| Target Phosphatase | Substrate | IC50 (µM) Mean ± SE | Selectivity (PPP5C IC50 / PP2A IC50) |
| PP2Ac | Phosphopeptide (K-R-pT-I-R-R) | 1.27 ± 0.13 | ~5.2x |
| PPP5C | Phosphopeptide (K-R-pT-I-R-R) | 6.64 ± 0.24 | |
| PP2Ac | DiFMUP (Fluorogenic) | 0.39 ± 0.013 | ~4.7x |
| PPP5C | DiFMUP (Fluorogenic) | 1.82 ± 0.093 | |
| PP2Ac | [³²P]-labeled phosphohistone | 0.64 ± 0.037 | ~7.7x |
| PPP5C | [³²P]-labeled phosphohistone | 4.9 ± 0.29 | |
| Data sourced from Lu et al. (2019).[1] |
Note on other phosphatases: While comprehensive data for this compound against a wider panel is limited, a closely related endothall (B106541) derivative, LB-102, showed potent selectivity for PP2A (IC50 = 0.4 µM) over PP1 (IC50 = 80 µM).[4]
Troubleshooting Guide
This section provides guidance for researchers who observe an effect with this compound and need to determine if it is due to on-target (PP2A) or off-target (PPP5C) inhibition.
Problem: An unexpected phenotype or signaling pathway modulation is observed after treatment with this compound.
The core issue is to deconvolve the observed effects between PP2A and PPP5C inhibition. The following workflow provides a systematic approach to address this.
Signaling Pathway Considerations
Both PP2A and PPP5C can regulate pathways crucial for cell survival and stress response. Understanding their potential interplay is key to interpreting results.
Experimental Protocols
Protocol 1: Validating Target Engagement via Western Blot
This protocol allows you to confirm that this compound is active in your cells by measuring the phosphorylation status of a known downstream substrate. Increased phosphorylation of a target protein indicates phosphatase inhibition.
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with your desired concentration of this compound or vehicle control for the desired time (e.g., 2-6 hours).
-
Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with a protease and a phosphatase inhibitor cocktail. Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20). Note: Avoid using milk for blocking when probing for phosphoproteins, as casein is a phosphoprotein and can increase background.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against a phosphorylated substrate (e.g., anti-phospho-Akt Ser473, anti-phospho-Chk1 Ser345) and its total protein counterpart, diluted in 5% BSA in TBST.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal. A significant increase in the phospho/total ratio in LB-100-treated samples indicates target engagement.
Protocol 2: Differentiating On- and Off-Target Effects with siRNA
This protocol uses RNA interference to deplete either PP2A or PPP5C, allowing you to determine which phosphatase is responsible for your observed phenotype.
-
siRNA Transfection:
-
Day 1: Seed cells in 6-well plates at a density that will result in 50-60% confluency on the day of transfection.
-
Day 2: Transfect cells using a lipid-based transfection reagent with one of the following:
-
Non-targeting (scrambled) control siRNA
-
siRNA targeting the catalytic subunit of PP2A (e.g., PPP2CA)
-
siRNA targeting PPP5C
-
-
-
Validation of Knockdown:
-
48-72 hours post-transfection, harvest a subset of cells from each condition.
-
Perform a Western blot as described in Protocol 1 to confirm the successful knockdown of PP2A or PPP5C protein levels.
-
-
Phenotypic Assay:
-
48 hours post-transfection, treat the remaining cells with this compound or vehicle control.
-
24-48 hours after treatment, perform your assay of interest (e.g., cell viability assay, analysis of a specific signaling event, apoptosis assay).
-
-
Data Interpretation:
-
If the LB-100 effect is lost or significantly reduced in PPP2CA knockdown cells but not in PPP5C knockdown cells: The effect is primarily on-target (mediated by PP2A).
-
If the LB-100 effect is mimicked by PPP5C knockdown (even without the drug) and is not further enhanced in PPP5C knockdown cells treated with the drug: The effect is likely off-target (mediated by PPP5C).
-
If the effect is present in all siRNA conditions: The effect may be due to the combined inhibition of both phosphatases or another unidentified off-target.
-
The following diagram illustrates the logic for interpreting the results of this experiment.
References
- 1. The Antitumor Drug LB-100 is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PP2A inhibition with LB100 enhances cisplatin cytotoxicity and overcomes cisplatin resistance in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Protein Phosphatase 2A Inhibitor LB100 Sensitizes Ovarian Carcinoma Cells to Cisplatin-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-LB-100 and Normal Cell Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential cytotoxicity of (Rac)-LB-100 in normal, non-malignant cells. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a water-soluble, small molecule inhibitor of Protein Phosphatase 2A (PP2A).[1][2] PP2A is a serine/threonine phosphatase that plays a crucial role in regulating various cellular processes, including cell cycle progression, DNA damage response, and apoptosis.[1][3] By inhibiting PP2A, LB-100 can disrupt these pathways, which is the basis for its investigation as a potential anti-cancer agent, often used to sensitize tumor cells to chemotherapy and radiation.[1][2][3]
Q2: Does this compound exhibit significant cytotoxicity in normal, non-cancerous cells?
A2: Pre-clinical studies suggest that this compound has a favorable toxicity profile in normal cells and tissues.[1][3] While high concentrations of any compound can eventually lead to toxicity, studies have shown that at concentrations effective for sensitizing cancer cells, LB-100 does not significantly impact the viability of certain normal cell types. For instance, doses up to 5 μM in vitro did not affect the viability of normal liver cells.[1] Furthermore, in vivo studies in animal models have shown no apparent systemic toxicity or histological damage to major organs.[1]
Q3: Are there any reported IC50 values for this compound in normal human cell lines?
A3: While extensive quantitative data on the IC50 values of this compound across a wide range of normal human cell lines is limited in publicly available literature, existing studies indicate a high therapeutic index. The IC50 in many cancer cell lines is in the low micromolar range, whereas significant cytotoxicity in normal cells has not been observed at these concentrations.
Data on this compound Effects on Normal Cells
The following table summarizes the observed effects of LB-100 on various normal cell and tissue types as reported in preclinical studies.
| Normal Cell/Tissue Type | Assay/Context | Observation | Reference |
| Normal Liver Cells | In vitro viability assay | Doses up to 5 µM did not affect cell viability. | [1] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | In vitro histology | No histologic evidence of cytotoxicity. | [1] |
| Normal Small Intestinal Epithelial Cells | In vitro radiosensitization assay | Did not radiosensitize normal intestinal cells. | |
| Major Organs (heart, lung, kidney, brain, spleen, pancreas, liver) | In vivo (mouse) histology | No toxic injury observed. | [1] |
Troubleshooting Guides for Cytotoxicity Assays
When evaluating the cytotoxicity of this compound, it is crucial to employ robust experimental designs and be aware of potential artifacts.
Issue 1: High Background or False Positives in MTT/XTT Assays
-
Potential Cause: this compound, like some chemical compounds, might directly reduce the tetrazolium salt (MTT or XTT) to formazan (B1609692), independent of cellular metabolic activity. This leads to a false-positive signal, suggesting higher viability than is accurate.
-
Troubleshooting Steps:
-
Compound-Only Control: Set up control wells containing culture medium and this compound at the same concentrations as your experimental wells, but without cells.
-
Background Subtraction: Incubate this plate under the same conditions and for the same duration as your experimental plate. Subtract the average absorbance of the "compound-only" wells from your experimental wells.
-
Alternative Assays: If interference is significant, consider using a non-tetrazolium-based assay, such as a lactate (B86563) dehydrogenase (LDH) release assay or an ATP-based viability assay (e.g., CellTiter-Glo®).
-
Issue 2: Inconsistent Results Between Replicates
-
Potential Cause: Uneven cell seeding, pipetting errors, or edge effects in the microplate can all contribute to variability.
-
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding. When seeding, gently swirl the cell suspension periodically to prevent settling.
-
Pipetting Technique: Use calibrated pipettes and be consistent with your technique. When adding reagents, avoid touching the well sides.
-
Plate Layout: Avoid using the outermost wells of the plate, as they are more prone to evaporation (edge effect). If you must use them, fill the surrounding empty wells with sterile PBS or water to minimize evaporation.
-
Issue 3: Unexpectedly Low Cell Viability in Control Groups
-
Potential Cause: The vehicle used to dissolve this compound (e.g., DMSO) may be cytotoxic at the final concentration used.
-
Troubleshooting Steps:
-
Vehicle Control: Always include a vehicle control group where cells are treated with the highest concentration of the solvent used to dissolve this compound.
-
Determine Vehicle Tolerance: If cytotoxicity is observed in the vehicle control, perform a dose-response experiment to determine the maximum non-toxic concentration of the solvent for your specific cell line.
-
Experimental Protocols
MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
This compound
-
Selected normal human cell line
-
Complete culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium.
Materials:
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Treated cell culture supernatants
-
96-well clear flat-bottom plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Prepare wells for:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with the lysis buffer provided in the kit.
-
Background: Medium only.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Reading: Measure the absorbance at the wavelength specified in the kit protocol (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Selected normal human cell line
-
6-well plates
-
Annexin V-FITC (or other fluorochrome) and PI staining kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent (e.g., TrypLE™).
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathways
This compound inhibits PP2A, which is known to dephosphorylate and regulate key proteins in various signaling pathways. The following diagrams illustrate the expected downstream effects of PP2A inhibition in normal cells.
Caption: Effect of this compound on PI3K/Akt and MAPK signaling pathways.
Experimental Workflow
The following diagram outlines a general workflow for assessing the cytotoxicity of this compound.
Caption: General experimental workflow for cytotoxicity assessment.
References
Optimizing incubation time for (Rac)-LB-100 treatment
This guide provides troubleshooting advice and frequently asked questions regarding the use of (Rac)-LB-100, a protein phosphatase 2A (PP2A) inhibitor, in research settings. The focus is on optimizing incubation time to achieve desired experimental outcomes, particularly in cancer cell line studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a water-soluble, small molecule inhibitor of protein phosphatase 2A (PP2A).[1][2] PP2A is a serine/threonine phosphatase that plays a crucial role in regulating cell cycle progression, DNA damage repair, and apoptosis.[2][3] By inhibiting PP2A, LB-100 prevents the dephosphorylation of key proteins involved in these pathways. This can lead to cell cycle arrest and apoptosis in cancer cells and can sensitize them to the effects of chemotherapy and radiation.[2][3][4] Although widely reported as a specific PP2A inhibitor, some studies show it can also inhibit Protein Phosphatase 5 (PPP5C).[5][6]
Q2: What is the recommended starting concentration and incubation time for LB-100 as a single agent?
A2: The optimal concentration and incubation time for LB-100 are highly cell-line dependent. IC50 values (the concentration required to inhibit cell growth by 50%) have been reported to range from 0.85 µM to 10.58 µM in various cancer cell lines, typically after 48 to 72 hours of continuous exposure.[1][3][7][8] For initial experiments, it is recommended to perform a dose-response curve with concentrations ranging from 1 µM to 10 µM for 48-72 hours to determine the IC50 in your specific cell model.[1][3]
Q3: I'm not seeing a significant effect with LB-100 alone. What should I do?
A3: If LB-100 monotherapy is not yielding the expected results, consider the following:
-
Verify PP2A Inhibition: The primary effect of LB-100 is the inhibition of PP2A activity. This can be measured using a phosphatase activity assay. A 2 to 3-hour treatment with LB-100 has been shown to be sufficient to reduce PP2A activity.[7][9][10]
-
Check Downstream Signaling: Assess the phosphorylation status of known PP2A targets, such as Akt, Chk1, or STAT3, via Western blot.[1][11] An increase in phosphorylation of these proteins indicates successful target engagement by LB-100.
-
Extend Incubation Time: While PP2A activity is inhibited quickly, downstream cytotoxic effects may take longer to manifest. Cell viability assays are often performed after 48, 72, or even 96 hours of continuous incubation.[1][8][12]
-
Assess Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to LB-100.[3] It is possible your cell line is resistant or requires higher concentrations.
Q4: How should I optimize the incubation time when using LB-100 to sensitize cells to another drug (e.g., cisplatin (B142131), doxorubicin)?
A4: A common strategy is to pre-incubate cells with LB-100 before adding the chemotherapeutic agent. This allows LB-100 to first inhibit the DNA damage repair pathways, making the cells more vulnerable to the second drug.[2]
-
Pre-incubation Time: Studies have successfully used pre-incubation times ranging from 1 to 3 hours.[1][8][9][10][11]
-
Co-incubation vs. Sequential Treatment: After pre-incubation, the chemotherapeutic agent can be added. The subsequent incubation period with both drugs typically lasts for 24 to 72 hours, depending on the assay and the specific drugs used.[1][8][13][14] Some protocols remove the pre-incubation media containing LB-100, while others add the second drug directly. The optimal approach should be determined empirically.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High Cell Toxicity at Low LB-100 Concentrations | Cell line is highly sensitive. | Reduce the concentration range in your dose-response experiments. Shorten the overall incubation time (e.g., test at 24, 48, and 72 hours). |
| No Synergistic Effect with Chemotherapy | Suboptimal timing of drug administration. | 1. Optimize Pre-incubation Time: Test a range of LB-100 pre-incubation times (e.g., 1, 3, 6, 8 hours) before adding the chemotherapeutic agent.[1][9] 2. Verify Target Engagement: Confirm that the pre-incubation is sufficient to increase phosphorylation of key DNA damage response proteins like γH2AX or Chk1.[1] |
| Incorrect drug ratio. | Determine the IC25 or a non-toxic dose of LB-100 for your cells.[1] Use this sub-lethal dose in combination with a dose-range of the chemotherapeutic agent to better observe sensitization. | |
| Antagonistic interaction in the specific cell line. | While uncommon, some cell lines might show antagonistic effects.[3] Confirm this by running a combination index (CI) analysis. | |
| Inconsistent Results Between Experiments | LB-100 solution instability. | LB-100 is water-soluble.[1] Prepare fresh dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. Note that some suppliers indicate insolubility in DMSO.[7] |
| Variations in cell confluence or seeding density. | Ensure consistent cell seeding density across all plates and experiments, as this can significantly impact drug response.[1] |
Experimental Protocols & Data
Data Summary: LB-100 Incubation Times and Concentrations in Preclinical Studies
The following table summarizes conditions used in various published studies. Note that these are starting points and should be optimized for your specific experimental system.
| Cell Line(s) | Combination Agent | LB-100 Concentration | Pre-incubation Time | Total Incubation | Outcome Measured |
| OVCAR-8, SKOV-3 | Cisplatin | 5-10.1 µM (IC50 range) | 1 hour | 72 hours | Cytotoxicity (MTT Assay)[1] |
| 143B, MG63, U2OS | Cisplatin | 5 µM | 1 hour | 48 hours | Cytotoxicity (CCK-8 Assay)[8] |
| IOMM, GAR | Radiation (5Gy) | 2.5 µM | 3 hours | 3 hours post-RT | PP2A Activity[9] |
| DAOY, D283, D341 | Cisplatin | 1 µM & 2.5 µM | 3 hours | 48 hours | Cytotoxicity (XTT Assay)[10][11] |
| BxPc-3, Panc-1 | None | ~1.7-2.3 µM (IC50) | N/A | 48 hours | Cytotoxicity (CCK-8 Assay)[7] |
Protocol: Cell Viability Assay for Synergy (Pre-incubation Method)
This protocol outlines a cell viability experiment to test the synergistic effects of LB-100 and a chemotherapeutic agent (Drug X).
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[1][7]
-
LB-100 Pre-incubation:
-
Addition of Drug X:
-
Prepare serial dilutions of Drug X in cell culture medium.
-
Add Drug X directly to the wells already containing LB-100. Also, add Drug X to a set of wells that received only vehicle during pre-incubation to assess its single-agent activity.
-
-
Co-incubation: Incubate the plate for an additional 48 to 72 hours.[8][12]
-
Viability Measurement:
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells. The results can be used to determine synergy, for example, by using the Chou-Talalay method to calculate a Combination Index (CI).
Visual Guides
Signaling Pathway: LB-100 Mechanism of Action
Caption: LB-100 inhibits PP2A, preventing the inactivation of checkpoint kinases and sensitizing cells to DNA damage.
Experimental Workflow: Synergy Testing
Caption: Workflow for assessing synergy between LB-100 and a second chemotherapeutic agent.
Troubleshooting Logic: No Observed Synergistic Effect
Caption: A decision tree to troubleshoot the absence of a synergistic effect with LB-100 combination therapy.
References
- 1. The Protein Phosphatase 2A Inhibitor LB100 Sensitizes Ovarian Carcinoma Cells to Cisplatin-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SCIENCE: PP2A inhibition with LB-100 in cancer therapy [lixte.com]
- 5. The Antitumor Drug LB-100 is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antitumor Drug LB-100 Is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active-Site Catalytic Metals in PPP5C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibition of protein phosphatase 2A with the small molecule LB100 overcomes cell cycle arrest in osteosarcoma after cisplatin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LB-100, a novel Protein Phosphatase 2A (PP2A) Inhibitor, Sensitizes Malignant Meningioma Cells to the Therapeutic Effects of Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PP2A inhibition with LB100 enhances cisplatin cytotoxicity and overcomes cisplatin resistance in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of synergy and immunostimulation in design of chemotherapy combinations: An analysis of doxorubicin and camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ultrasensitive response explains the benefit of combination chemotherapy despite drug antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergy of BID with doxorubicin in the killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-LB-100 Stability and Degradation in Solution
Welcome to the technical support center for (Rac)-LB-100. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability and degradation of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the racemic mixture of LB-100, a potent inhibitor of Protein Phosphatase 2A (PP2A).[1][2] PP2A is a family of serine/threonine phosphatases that play a crucial role in regulating various cellular processes, including cell cycle progression, DNA damage repair, and apoptosis.[1] By inhibiting PP2A, LB-100 can prevent the dephosphorylation of key proteins involved in these pathways, leading to cell cycle arrest and sensitization of cancer cells to chemotherapy and radiation.[1]
Q2: What are the main degradation pathways for this compound in solution?
The primary degradation pathway for this compound in aqueous solution is hydrolysis. LB-100 is an amide that can hydrolyze, particularly at lower pH values, to form its active metabolite, endothall (B106541), and N-methylpiperazine. This suggests that LB-100 may act as a prodrug, with its pharmacological activity being at least partially attributable to the formation of endothall, a potent phosphatase inhibitor itself.
Q3: I am observing lower than expected activity of my this compound solution. What could be the cause?
Lower than expected activity can stem from several factors related to the stability of this compound:
-
Hydrolysis: this compound is susceptible to hydrolysis, especially in acidic or neutral aqueous solutions. If your stock solution has been stored for an extended period or prepared in a low pH buffer, a significant portion may have degraded.
-
Improper Storage: Storing the compound in solution at room temperature for extended periods can lead to degradation. For long-term storage, it is recommended to store solutions at -20°C or -80°C.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the compound. It is advisable to aliquot stock solutions into single-use volumes.
Q4: Does the stability of the racemic mixture, this compound, differ from the individual enantiomers?
In achiral environments, such as in simple aqueous solutions where hydrolysis is the primary degradation pathway, the stability of a racemic mixture is generally expected to be the same as its individual enantiomers. The physicochemical properties of enantiomers are identical in the absence of other chiral molecules. However, in biological systems where interactions with chiral molecules like enzymes can occur, the metabolism and stability of each enantiomer may differ.
Troubleshooting Guides
Issue 1: Inconsistent experimental results with this compound.
Possible Cause: Degradation of this compound in solution.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a solid powder for each experiment to minimize the impact of degradation.
-
Solvent and Buffer Selection: If possible, prepare stock solutions in an appropriate organic solvent like DMSO and make final dilutions in your aqueous experimental medium immediately before use. Be aware that even in DMSO, some degradation to endothall can occur, especially if the DMSO is heated.
-
pH Monitoring: Be mindful of the pH of your experimental solutions. This compound is more stable at a pH of 10.5 or higher.
-
Temperature Control: Keep solutions on ice during experiments whenever feasible to slow down the rate of hydrolysis.
Issue 2: Difficulty in quantifying this compound and its degradation product, endothall.
Possible Cause: Suboptimal analytical methodology.
Troubleshooting Steps:
-
Use a Validated Method: A robust LC-MS/MS method is recommended for the simultaneous quantification of LB-100 and endothall.
-
Optimize Chromatography: Due to their different polarities, chromatographic separation of LB-100 and endothall can be challenging. A Hypercarb™ column with a mobile phase consisting of ammonium (B1175870) carbonate and acetonitrile (B52724) has been shown to be effective.
-
Internal Standards: Utilize appropriate internal standards, such as LB-105 for LB-100 and endothall-D6 for endothall, to ensure accurate quantification.
Data on this compound Hydrolytic Stability
The following tables summarize the hydrolysis data for LB-100 in various solutions. This data is expected to be representative of this compound stability in achiral conditions.
Table 1: Half-life of LB-100 in Aqueous Solutions at Room Temperature
| pH | Half-life (t½) in hours |
| 5.6 | 2.1 |
| 6.5 | 3.3 |
| 7.5 (HEPES buffer) | ~20 |
Table 2: Half-life of LB-100 in Cell Culture Medium at 37°C
| pH | Half-life (t½) in hours |
| 6.8 | 3.2 |
| 7.4 | 4.9 |
Experimental Protocols
Protocol 1: General Guideline for Preparing this compound Stock Solutions
-
Weighing: Carefully weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming to room temperature may be applied if necessary, but avoid excessive heat as it can accelerate degradation.
-
Storage: For short-term storage (days to weeks), store the stock solution at -20°C. For long-term storage (months), store at -80°C.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.
Protocol 2: General Procedure for Forced Hydrolysis Study
-
Solution Preparation: Prepare solutions of this compound at a known concentration in different aqueous buffers (e.g., pH 5, 7, and 9).
-
Incubation: Incubate the solutions at a constant temperature (e.g., room temperature or 37°C).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quenching: Immediately quench the hydrolysis reaction by adding a suitable solvent or by freezing the sample at -80°C.
-
Analysis: Analyze the samples using a validated analytical method, such as LC-MS/MS, to determine the concentration of remaining this compound and the formation of degradation products.
-
Data Analysis: Calculate the degradation rate and half-life at each condition.
Protocol 3: General Guideline for Photostability Testing (based on ICH Q1B)
-
Sample Preparation: Prepare solutions of this compound in a photochemically inert and transparent container. Prepare a dark control by wrapping a duplicate sample in aluminum foil.
-
Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples to quantify any degradation.
Protocol 4: General Guideline for Forced Oxidation Study
-
Solution Preparation: Prepare a solution of this compound in a suitable solvent.
-
Oxidizing Agent: Add a solution of hydrogen peroxide to the this compound solution to achieve a final concentration of 3% H₂O₂.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 24 hours).
-
Analysis: Analyze the sample to identify and quantify any oxidative degradation products.
Visualizations
References
How to control for (Rac)-LB-100 off-target effects
Welcome to the technical support center for (Rac)-LB-100. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you control for potential off-target effects and obtain reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor of protein phosphatase 2A (PP2A).[1][2][3] However, it is important to note that it is not entirely specific for PP2A. Research has shown that this compound is a catalytic inhibitor of both Protein Phosphatase 2A (PP2A) and Protein Phosphatase 5 (PPP5C).[4][5][6][7] The initial belief of its specificity for PP2A was based on assays using a phosphopeptide substrate that is recognized by both enzymes.[4][5][7]
Q2: What are the known off-target effects of this compound?
The primary "off-target" effect of this compound is the inhibition of PPP5C.[4][5][6] Since PP2A and PPP5C share a common catalytic mechanism and some substrates, the observed cellular effects of LB-100 are likely a result of the combined inhibition of both phosphatases.[4][5] This dual inhibition can lead to a broader range of biological responses than would be expected from inhibiting PP2A alone. Some observed actions of LB-100, such as the phosphorylation of Chk1 and Akt, can be mimicked by the genetic disruption of PPP5C.[6]
Q3: How can I control for the off-target effects of this compound on PPP5C?
Controlling for the effects on PPP5C is crucial for accurately interpreting your data. Here are some recommended strategies:
-
Use a secondary inhibitor: Employ a structurally different PP2A inhibitor with a known selectivity profile to see if it phenocopies the effects of this compound.
-
Genetic knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce the expression of PP2A or PPP5C and compare the cellular response to this compound treatment. This can help to dissect the contribution of each phosphatase to the observed phenotype.[6]
-
Rescue experiments: In cells with genetic knockdown of PP2A or PPP5C, attempt to rescue the phenotype by expressing a wild-type or inhibitor-resistant version of the respective phosphatase.
-
Phosphoproteomic analysis: Perform quantitative phosphoproteomics to get a global view of the signaling pathways affected by this compound and compare this to the effects of more specific PP2A or PPP5C inhibition.
Q4: What is the recommended working concentration for this compound in cell culture?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. It is highly recommended to perform a dose-response curve to determine the IC50 for your specific cell line and assay. IC50 values for this compound in various cancer cell lines have been reported to be in the low micromolar range. For example, in BxPc-3 and Panc-1 pancreatic cancer cells, the IC50 values for cell growth inhibition were 2.3 µM and 1.7 µM, respectively.[2] In other studies, IC50 values for PP2A inhibition in cell lines ranged from 0.85 µM to 3.87 µM.[2][8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Higher than expected cytotoxicity | High concentration of this compound: The concentration used may be too high for your specific cell line, leading to widespread off-target effects and toxicity. | Perform a dose-response experiment to determine the optimal non-toxic concentration. Start with a broad range of concentrations, both below and above the reported IC50 values. |
| Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. | Ensure the final DMSO concentration in your culture medium is low (ideally ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO without the inhibitor) to assess solvent toxicity. | |
| Inhibition of essential cellular processes: The combined inhibition of PP2A and PPP5C may be disrupting critical survival pathways in your cells. | Consider reducing the treatment duration. Use a lower, non-toxic concentration in combination with another therapeutic agent if applicable. | |
| Inconsistent results between experiments | This compound degradation: The compound may be unstable under your experimental or storage conditions. | Prepare fresh stock solutions of this compound regularly and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Test the stability of the compound in your specific cell culture medium over the time course of your experiment. |
| Variations in cell culture conditions: Changes in cell density, passage number, or media composition can affect cellular responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities. | |
| Lack of expected biological effect | Suboptimal concentration: The concentration of this compound may be too low to effectively inhibit PP2A and PPP5C in your cell line. | Perform a dose-response experiment to confirm that you are using a concentration that effectively inhibits the target phosphatases. You can assess this by measuring the phosphorylation of known downstream targets. |
| Cell line resistance: Your cell line may have intrinsic or acquired resistance mechanisms. | Consider using a different cell line or investigating potential resistance mechanisms, such as the expression of drug efflux pumps. | |
| Incorrect experimental timing: The timing of this compound treatment relative to other stimuli or endpoints may not be optimal. | Optimize the treatment schedule by varying the pre-incubation time with this compound before adding other agents or performing your assay. |
Quantitative Data
Table 1: Inhibitory Activity of this compound against PP2Ac and PPP5C
| Substrate | Target | IC50 (µM) | Reference |
| Phosphopeptide (K-R-pT-I-R-R) | PP2Ac | 0.23 ± 0.03 | [6] |
| PPP5C | 1.6 ± 0.1 | [6] | |
| DiFMUP | PP2Ac | 0.45 ± 0.05 | [6] |
| PPP5C | 2.0 ± 0.2 | [6] | |
| 32P-labeled Histone H1 | PP2Ac | 0.6 ± 0.1 | [6] |
| PPP5C | 4.2 ± 0.5 | [6] |
Key Experimental Protocols
Phosphatase Activity Assay using DiFMUP
This protocol is for measuring the catalytic activity of PP2A and PPP5C in the presence of this compound using the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
Materials:
-
Purified recombinant PP2A catalytic subunit (PP2Ac) and PPP5C
-
This compound
-
DiFMUP (stock solution in DMSO)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1 mg/ml BSA)
-
384-well black plates
-
Fluorescence plate reader (Excitation: 358 nm, Emission: 455 nm)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the purified PP2Ac or PPP5C enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Prepare the DiFMUP substrate solution in the assay buffer.
-
Initiate the reaction by adding the DiFMUP solution to each well.
-
Immediately measure the fluorescence intensity over time using a plate reader.
-
Calculate the initial reaction rates (V0) from the linear portion of the kinetic curves.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot for Phosphorylated Proteins (p-STAT3 and p-Chk1)
This protocol describes the detection of phosphorylated STAT3 (Tyr705) and Chk1 (Ser345) as markers of this compound activity.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-p-Chk1 (Ser345), anti-total Chk1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to attach overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with this compound, often in combination with radiation.
Materials:
-
Cell line of interest
-
This compound
-
Radiation source (e.g., X-ray irradiator)
-
Complete cell culture medium
-
6-well plates
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Harvest and count a single-cell suspension of your cells.
-
Plate a known number of cells into 6-well plates. The number of cells plated will need to be optimized for each cell line and radiation dose to obtain a countable number of colonies (typically 50-150).
-
Allow cells to attach for several hours or overnight.
-
Treat the cells with this compound for a specified period before and/or after irradiation.
-
Irradiate the plates with a range of radiation doses.
-
Remove the drug-containing medium (if desired), wash the cells, and add fresh complete medium.
-
Incubate the plates for 7-14 days, or until colonies are visible to the naked eye.
-
Fix and stain the colonies with crystal violet solution.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
Immunofluorescence for γ-H2AX (DNA Double-Strand Breaks)
This protocol is for visualizing and quantifying DNA double-strand breaks by staining for phosphorylated histone H2AX (γ-H2AX).
Materials:
-
Cells grown on coverslips or in chamber slides
-
This compound and/or radiation source
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γ-H2AX (Ser139)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound and/or radiation.
-
Fix the cells with fixation solution.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary anti-γ-H2AX antibody.
-
Wash and incubate with the fluorophore-conjugated secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Growth arrest of PPP2R5C and PPP2R5D double knockout mice indicates a genetic interaction and conserved function for these PP2A B subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 5. DiFMUP phosphatase assay [bio-protocol.org]
- 6. The Antitumor Drug LB-100 is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Antitumor Drug LB-100 Is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active-Site Catalytic Metals in PPP5C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A PP1/PP2A phosphatase relay controls mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected phenotypes with (Rac)-LB-100
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (Rac)-LB-100 in their experiments. This guide will help interpret unexpected phenotypes and provide standardized protocols for key experimental validations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a water-soluble, small molecule inhibitor of the serine/threonine protein phosphatase 2A (PP2A).[1][2] It functions by competitively inhibiting the catalytic subunit of PP2A, which is a crucial regulator of a wide array of cellular processes, including cell cycle progression, DNA damage response, and apoptosis.[1][2] By inhibiting PP2A, LB-100 can prevent the dephosphorylation of key proteins, leading to cell cycle arrest and apoptosis, and can sensitize cancer cells to chemo- and radiotherapy.[2][3]
Q2: I'm observing a phenotype that is opposite to the expected outcome of PP2A inhibition. What could be the cause?
This is a critical observation and can be attributed to the complex and sometimes contradictory roles of PP2A in cellular signaling.[1] Depending on the cellular context and the specific PP2A holoenzyme affected, PP2A can have both tumor-suppressive and oncogenic functions.[1][4] For instance, while PP2A is generally considered a tumor suppressor, its inhibition can, in some contexts, promote cell proliferation.[3]
Unexpected opposing effects could be due to:
-
Cell-Type Specificity: The function of PP2A is highly dependent on its regulatory B subunits, which vary between cell types.[5][6] This can lead to different downstream effects of LB-100 in different cell lines.
-
Feedback Loops: Inhibition of PP2A can activate compensatory signaling pathways that may counteract the intended effect.
-
Off-Target Effects: this compound has been shown to also inhibit protein phosphatase 5 (PPP5C), which could contribute to unexpected phenotypes.[7][8][9]
Q3: My cells are showing increased resistance to a cytotoxic agent when co-treated with LB-100, which is the opposite of its intended chemo-sensitizing effect. Why might this be happening?
While LB-100 is primarily known as a chemo-sensitizing agent, observations of increased resistance are rare but possible. Potential explanations include:
-
Upregulation of Drug Efflux Pumps: In some instances, cellular stress responses to LB-100 could potentially lead to the upregulation of multidrug resistance proteins like P-glycoprotein (P-gp), although some studies show LB-100 can reduce P-gp expression.[10][11][12]
-
Activation of Pro-Survival Pathways: Inhibition of PP2A can lead to the activation of pro-survival pathways, such as the PI3K/Akt pathway, which could counteract the effects of the cytotoxic agent.[3]
-
Cell Cycle Synchronization: The effect of LB-100 on the cell cycle could inadvertently place cells in a phase that is less sensitive to the specific cytotoxic agent being used.
Q4: I am observing significant toxicity in my non-cancerous control cells. Is this expected?
While this compound has shown a degree of selectivity for cancer cells in some preclinical models, toxicity in non-cancerous cells can occur. This is because PP2A is a ubiquitous protein essential for normal cellular function. A first-in-human phase I trial of LB-100 reported side effects such as anemia, decreased creatinine (B1669602) clearance, dyspnea, hyponatremia, and lymphopenia in patients.[13][14][15] Therefore, it is crucial to perform dose-response studies to determine the optimal concentration that maximizes the therapeutic window between cancer and non-cancerous cells.
Q5: How can I confirm that the observed phenotype is a direct result of PP2A inhibition?
To validate that the observed effects are on-target, consider the following experiments:
-
Rescue Experiments: Transfect cells with a version of the PP2A catalytic subunit that is resistant to LB-100. If the phenotype is reversed, it strongly suggests an on-target effect.
-
Use of a Structurally Different PP2A Inhibitor: Employing another PP2A inhibitor with a different chemical structure can help confirm that the phenotype is due to PP2A inhibition rather than an off-target effect of LB-100's specific chemical scaffold.
-
Direct Measurement of PP2A Activity: Perform a phosphatase activity assay to confirm that LB-100 is inhibiting PP2A at the concentrations used in your experiments.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Inconsistent results between experiments | Compound instability, variations in cell culture conditions, inconsistent dosing. | Prepare fresh stock solutions of LB-100 regularly. Ensure consistent cell passage number, density, and media conditions. Calibrate pipettes and ensure accurate dosing. |
| High background in signaling assays (e.g., Western blot) | Non-specific antibody binding, high concentration of LB-100 causing cellular stress. | Optimize antibody concentrations and blocking conditions. Perform a dose-response curve to find the optimal LB-100 concentration. |
| Unexpected cell morphology changes | Cytotoxicity, off-target effects, or induction of senescence. | Perform a detailed cell viability assay (e.g., Annexin V/PI staining). Investigate markers of senescence (e.g., SA-β-gal staining). |
| No effect of LB-100 on target cells | Incorrect dosage, compound degradation, cell line resistance. | Verify the concentration and integrity of your LB-100 stock. Test a broader range of concentrations. Screen different cell lines to find a sensitive model. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| BxPc-3 | Pancreatic Cancer | 0.85 | [Source] |
| Panc-1 | Pancreatic Cancer | 3.87 | [Source] |
| U87 | Glioblastoma | ~5 | [Source] |
| U251 | Glioblastoma | ~5 | [Source] |
Table 2: Reported Side Effects of LB-100 in a Phase I Clinical Trial
| Adverse Event | Grade | Frequency |
| Anemia | 3 | 2 patients |
| Decreased Creatinine Clearance | 3 | 1 patient |
| Dyspnea | 3 | 1 patient |
| Hyponatremia | 3 | 1 patient |
| Lymphopenia | 3 | 1 patient |
| (Data from a study with 29 patient entries)[13][14][15] |
Experimental Protocols
Protocol 1: Western Blot Analysis of PP2A-Mediated Signaling
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in a relevant signaling pathway (e.g., Akt, Erk, or DNA damage response proteins).
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-Erk, anti-Erk, anti-γH2AX)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired time period (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize protein bands using an ECL substrate and an imaging system.
Protocol 2: Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound on both cancerous and non-cancerous cell lines.
Materials:
-
This compound
-
Cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
MTT or CellTiter-Glo® reagent
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound for 24, 48, and 72 hours.
-
At each time point, add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. PP2A: The Wolf in Sheep’s Clothing? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of PP2A Tumor Biology and Antitumor Effects of PP2A Inhibitor LB100 in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PP2A and Its Inhibitors in Helper T-Cell Differentiation and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two highly-related regulatory subunits of PP2A exert opposite effects on TGF-β/Activin/Nodal signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Antitumor Drug LB-100 is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Antitumor Drug LB-100 Is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active-Site Catalytic Metals in PPP5C [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LB-100 Enhances Drugs Efficacy Through Inhibition of P-Glycoprotein Expression in Multidrug-Resistant Glioblastoma and Non-Small Cell Lung Carcinoma Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LB-100 Enhances Drugs Efficacy Through Inhibition of P-Glycoprotein Expression in Multidrug-Resistant Glioblastoma and Non-Small Cell Lung Carcinoma Cellular Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. Safety, Tolerability, and Preliminary Activity of LB-100, an Inhibitor of Protein Phosphatase 2A, in Patients with Relapsed Solid Tumors: An Open-Label, Dose Escalation, First-in-Human, Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-LB-100 batch-to-batch variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for experiments involving the protein phosphatase 2A (PP2A) inhibitor, (Rac)-LB-100. This guide is designed to help users address potential issues related to batch-to-batch variability and other common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound, with a focus on problems that could be linked to batch-to-batch variability.
| Issue | Potential Cause | Suggested Solution |
| Inconsistent IC50 values between experiments or compared to published data. | 1. Batch-to-batch variability in purity or activity: The actual concentration of the active compound may differ between batches. 2. Degradation of LB-100: LB-100 is known to hydrolyze to endothall (B106541), which is also a potent PP2A inhibitor. The rate of hydrolysis can be influenced by pH and temperature, leading to variable concentrations of the active species.[1] 3. Cell line variability: Cell lines can change over time with repeated passaging, affecting their sensitivity to inhibitors. 4. Assay conditions: Differences in cell density, incubation time, and reagent concentrations can impact results. | 1. Quality Control: If possible, obtain a certificate of analysis (CoA) for each new batch to check for purity. Perform a dose-response curve for each new batch to determine its specific IC50 in your experimental system. 2. Proper Handling and Storage: Prepare fresh stock solutions of LB-100 in an appropriate solvent (e.g., water or DMSO) and use them promptly.[2][3] For storage, follow the manufacturer's recommendations, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 3. Standardize Cell Culture: Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. 4. Consistent Assay Protocol: Strictly adhere to a standardized protocol for all experiments. |
| Reduced or no observable effect of LB-100 on downstream signaling pathways (e.g., p-Akt levels). | 1. Inactive compound: The compound may have degraded due to improper storage or handling. 2. Suboptimal concentration: The concentration of LB-100 used may be too low to elicit a response in your specific cell line or assay. 3. Insufficient incubation time: The duration of treatment may not be long enough to observe changes in the signaling pathway. | 1. Use a fresh batch or aliquot of LB-100. 2. Perform a dose-response experiment to determine the optimal concentration for your experimental setup. 3. Conduct a time-course experiment to identify the optimal incubation time for observing the desired effect. |
| High background or off-target effects. | 1. High concentration of LB-100: Using concentrations significantly above the IC50 can lead to non-specific effects. 2. Solvent toxicity: The solvent used to dissolve LB-100 (e.g., DMSO) can be toxic to cells at higher concentrations. | 1. Use the lowest effective concentration of LB-100 as determined by your dose-response experiments. 2. Include a vehicle control (solvent only) in your experiments to assess the effect of the solvent on your cells. Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). |
| Precipitation of the compound in cell culture media. | 1. Poor solubility: LB-100 is generally water-soluble, but high concentrations or interactions with media components could lead to precipitation.[2] | 1. Ensure complete dissolution of the compound in the initial stock solution. 2. Prepare working solutions by diluting the stock in pre-warmed media. 3. Visually inspect the media for any signs of precipitation before adding it to the cells. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of protein phosphatase 2A (PP2A), a serine/threonine phosphatase.[3][4] By inhibiting PP2A, LB-100 can modulate various signaling pathways involved in cell cycle progression, DNA damage repair, and apoptosis. It has been shown to sensitize cancer cells to chemotherapy and radiation.[3][4] It is important to note that LB-100 can also inhibit protein phosphatase 5 (PPP5C).
Q2: How should I prepare and store this compound?
A2: this compound is available as a solid. For in vitro experiments, it is typically dissolved in water or DMSO to create a stock solution.[2][3] It is crucial to use fresh, high-quality solvents. Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. Due to its potential for hydrolysis, it is recommended to prepare fresh working dilutions from the stock solution for each experiment.[1]
Q3: My results with a new batch of LB-100 are different from my previous experiments. What could be the reason?
A3: Discrepancies between batches can be a significant issue. The primary reason is potential variability in the purity and composition of the compound between batches. Additionally, the age and storage conditions of the previous batch could have led to degradation, affecting its potency. It is also known that LB-100 can hydrolyze to endothall, which is also a potent PP2A inhibitor.[1] The extent of this hydrolysis could vary between batches depending on storage and handling. To ensure consistency, it is advisable to test each new batch to establish its effective concentration in your specific experimental system.
Q4: What are the typical concentrations of this compound used in cell culture experiments?
A4: The effective concentration of LB-100 can vary depending on the cell line and the specific assay. Published studies have reported using concentrations ranging from the low micromolar (e.g., 1-10 µM) for in vitro experiments.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| BxPc-3 | Pancreatic Cancer | ~2.3 | [3] |
| Panc-1 | Pancreatic Cancer | ~1.7 | [3] |
Note: IC50 values can vary depending on the assay conditions and the specific batch of the compound.
Experimental Protocols
PP2A Inhibition Assay (Malachite Green-based)
This protocol is adapted from commercially available serine/threonine phosphatase assay kits that utilize the malachite green colorimetric method to detect the release of free phosphate (B84403).
Materials:
-
This compound
-
Purified PP2A enzyme or cell lysate containing PP2A
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM CaCl2, 1 mM DTT)
-
Malachite Green reagent
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare all reagents according to the manufacturer's instructions. Prepare a series of dilutions of the phosphate standard to generate a standard curve.
-
Prepare this compound: Prepare a series of dilutions of this compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
This compound dilution or vehicle control
-
PP2A enzyme or cell lysate
-
-
Pre-incubation: Incubate the plate at 30°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the phosphopeptide substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a specific time (e.g., 15-30 minutes). The optimal time should be determined empirically.
-
Stop Reaction and Color Development: Add the Malachite Green reagent to each well to stop the reaction and initiate color development.
-
Read Absorbance: After a short incubation at room temperature (e.g., 15-20 minutes), measure the absorbance at ~620-650 nm using a microplate reader.
-
Data Analysis: Calculate the amount of phosphate released using the phosphate standard curve. Determine the percentage of PP2A inhibition for each concentration of this compound.
Cell Viability Assay (MTT/XTT)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent (e.g., doxorubicin)
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, the chemotherapeutic agent, or a combination of both. Include a vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add Reagent: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Solubilization (for MTT): If using MTT, add the solubilization solution to each well and mix gently to dissolve the formazan (B1609692) crystals.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for p-Akt
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-Akt, anti-total Akt, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time and concentration. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Akt and a loading control to ensure equal protein loading.
Mandatory Visualization
Caption: Simplified PI3K/Akt signaling pathway showing the inhibitory role of PP2A and the action of this compound.
Caption: A workflow for troubleshooting inconsistent experimental results with this compound.
Caption: Logical relationship between potential causes of this compound variability and solutions.
References
Avoiding precipitation of (Rac)-LB-100 in media
Welcome to the technical support center for (Rac)-LB-100. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the racemic mixture of LB-100, a water-soluble small molecule inhibitor of Protein Phosphatase 2A (PP2A).[1] PP2A is a critical serine/threonine phosphatase that regulates a wide array of cellular processes, including cell cycle progression, DNA damage response, and apoptosis.[2][3][4] By inhibiting PP2A, this compound can sensitize cancer cells to chemotherapy and radiation.[3][5]
Q2: My this compound is precipitating in my cell culture medium. What are the common causes for this?
A2: Precipitation of this compound in cell culture media, despite its water solubility, can be attributed to several factors:
-
High Final Concentration: The concentration of this compound in the final culture medium may exceed its solubility limit in that specific, complex environment.[6]
-
Improper Dissolution Technique: Adding a concentrated stock solution too quickly to the culture medium can cause localized high concentrations, leading to precipitation.[6]
-
Media Composition: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins that can interact with this compound and reduce its solubility.[7][8]
-
Temperature: Adding the compound to cold media can decrease its solubility.[8][9]
-
pH: The pH of the cell culture medium can influence the stability and solubility of this compound.[7]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: While this compound is water-soluble, for cell culture applications, it is often recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO). This allows for the addition of a very small volume of the stock solution to the culture medium, minimizing the final DMSO concentration and reducing the risk of solvent-induced toxicity.[6]
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To avoid adverse effects on cell viability and function, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with many researchers recommending 0.1% or lower.[6]
Troubleshooting Guides
This section provides step-by-step guidance to address the common issue of this compound precipitation in cell culture media.
Issue: Immediate Precipitation Upon Addition to Media
-
Symptoms: A visible precipitate or cloudiness appears immediately after adding the this compound stock solution to the cell culture medium.
-
Troubleshooting Steps:
-
Optimize Dilution Method: Instead of adding the stock solution directly to the full volume of media, pre-warm the media to 37°C. Add the this compound stock solution dropwise while gently swirling or vortexing the media to ensure rapid and even dispersion.[10]
-
Reduce Final Concentration: The desired final concentration of this compound may be too high for your specific cell culture medium. Try lowering the final concentration. You can determine the maximum soluble concentration using the protocol provided in the "Experimental Protocols" section.
-
Prepare an Intermediate Dilution: Create an intermediate dilution of your this compound stock in a small volume of pre-warmed serum-free media before adding it to the final volume of complete (serum-containing) media.
-
Issue: Delayed Precipitation After Incubation
-
Symptoms: The media appears clear initially, but a precipitate forms after several hours or days of incubation.
-
Troubleshooting Steps:
-
Assess Compound Stability: this compound may have limited stability in the specific conditions of your long-term culture (e.g., pH shifts in the media over time). Consider performing a stability test of this compound in your media over the duration of your experiment.[7]
-
Evaluate Media Components: Interactions with components in the media, especially in serum-free formulations, can lead to delayed precipitation. If possible, test the solubility in a different basal media formulation. The presence of serum proteins can sometimes help to stabilize small molecules and prevent precipitation.[11][12][13]
-
Control for Evaporation: In long-term experiments, evaporation can increase the concentration of all media components, potentially exceeding the solubility limit of this compound. Ensure proper humidification in the incubator and use appropriate culture vessels to minimize evaporation.[10]
-
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 54 mg/mL | Selleck Chemicals |
| DMSO | Insoluble | Selleck Chemicals |
| Ethanol | Insoluble | Selleck Chemicals |
Note: While some sources state insolubility in DMSO, it is commonly used to prepare high-concentration stock solutions for cell culture, which are then diluted into aqueous media.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a sterile, high-concentration stock solution of this compound in DMSO and a final working solution in cell culture medium while minimizing precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), with or without serum
-
Sterile, low-protein-binding microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO): a. Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration. c. Vortex thoroughly until the powder is completely dissolved. Brief sonication may be used to aid dissolution. d. Aliquot the stock solution into single-use volumes in sterile, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C, protected from light.
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium): a. Pre-warm your cell culture medium to 37°C. b. In a sterile tube, add the appropriate volume of pre-warmed cell culture medium. c. While gently vortexing or swirling the medium, add the required volume of the this compound DMSO stock solution dropwise. For a 1:1000 dilution (e.g., 10 mM stock to 10 µM final), add 1 µL of stock to 999 µL of medium. d. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To empirically determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile 96-well clear-bottom plate or microcentrifuge tubes
-
Microscope
Procedure:
-
Prepare Serial Dilutions: a. Pre-warm your cell culture medium to 37°C. b. In a 96-well plate or a series of microcentrifuge tubes, prepare a range of final concentrations of this compound by performing serial dilutions of your DMSO stock solution into the pre-warmed medium. For example, you can prepare concentrations ranging from 1 µM to 100 µM. c. Include a control well/tube with the highest volume of DMSO used to ensure the solvent itself is not causing precipitation.
-
Incubation and Observation: a. Incubate the plate/tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration that reflects your planned experiment (e.g., 2, 24, 48 hours). b. At each time point, visually inspect each dilution for any signs of precipitation (cloudiness, crystals). c. For a more sensitive assessment, examine a small aliquot from each dilution under a microscope.
-
Determine Maximum Soluble Concentration: a. The highest concentration that remains clear of any precipitate at all time points is your maximum working soluble concentration for this compound in that specific medium and under those conditions.
Visualizations
Signaling Pathways
Caption: this compound inhibits PP2A, affecting key signaling pathways.
Experimental Workflow
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. karger.com [karger.com]
- 3. oncotarget.com [oncotarget.com]
- 4. The Protein Phosphatase 2A Inhibitor LB100 Sensitizes Ovarian Carcinoma Cells to Cisplatin-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Diffusion of small molecule drugs is affected by surface interactions and crowder proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Validating PP2A Inhibition by (Rac)-LB-100: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (Rac)-LB-100, a known Protein Phosphatase 2A (PP2A) inhibitor, with other alternative inhibitors. The information presented is supported by experimental data to validate the efficacy and mechanism of action of these compounds.
This compound is a water-soluble, small-molecule competitive inhibitor of PP2A that has demonstrated anti-tumor effects in preclinical and clinical trials. It is recognized for its potential to sensitize cancer cells to chemotherapy and radiation.[1][2] However, a comprehensive evaluation of its inhibitory profile reveals a more complex mechanism of action than initially perceived.
Mechanism of Action and Specificity
While widely reported as a specific PP2A inhibitor, experimental evidence demonstrates that this compound also acts as a catalytic inhibitor of Protein Phosphatase 5 (PPP5C).[3][4] PP2A and PPP5C share a common catalytic mechanism.[3][4] Inhibition assays using purified enzymes have shown that LB-100 exhibits only modest selectivity for PP2A over PPP5C.[3] This dual inhibitory activity suggests that the observed anti-tumor effects of LB-100 may result from the combined suppression of both PP2A and PPP5C.[3][4]
The inhibitory action of LB-100 is attributed to its 7-oxabicyclo[2.2.1]heptane-2,3-dicarbonyl moiety, which coordinates with the metal ions in the active sites of both PP2A and PPP5C, thereby blocking substrate access.[3][4]
Performance Data: this compound vs. Alternative PP2A Inhibitors
The following tables summarize the inhibitory concentrations (IC50) of this compound and other commonly used PP2A inhibitors, as well as the cytotoxic effects of LB-100 on various cancer cell lines.
| Inhibitor | Target(s) | IC50 (nM) | Notes |
| This compound | PP2A, PPP5C | See Table 2 | Dual inhibitor. |
| Okadaic Acid | PP1, PP2A, PP4, PP5 | 15-50 (PP1), 0.1-0.3 (PP2A), 0.1 (PP4), 3.5 (PP5) | Potent and well-characterized inhibitor, but toxic.[5][6][7] |
| Cantharidin (B1668268) | PP1, PP2A | 1700 (PP1), 160 (PP2A) | Natural toxin with anti-cancer properties.[8] |
| Norcantharidin (B1212189) | PP1, PP2A | 9000 (PP1), 3000 (PP2A) | A less toxic derivative of cantharidin.[9] |
| FTY720 (Fingolimod) | PP2A (activator) | N/A | An immunomodulator that activates PP2A by disrupting its interaction with the endogenous inhibitor SET.[10][11][12][13] |
Table 1: Comparison of IC50 Values for Various PP2A Inhibitors. This table provides a comparative overview of the inhibitory potency of this compound alternatives against PP2A and other protein phosphatases.
| Substrate | PP2A IC50 (µM) | PPP5C IC50 (µM) |
| Phosphopeptide (K-R-pT-I-R-R) | 1.8 ± 0.2 | 4.6 ± 0.5 |
| DiFMUP | 3.2 ± 0.3 | 11.2 ± 1.2 |
| 32P-labeled histone | 2.5 ± 0.3 | 8.9 ± 1.1 |
Table 2: IC50 Values of this compound for PP2A and PPP5C. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against the catalytic subunits of PP2A and PPP5C using different substrates. Data indicates that LB-100 is a more potent inhibitor of PP2A than PPP5C, although the selectivity is modest.
| Cell Line | Cancer Type | IC50 (µM) |
| BxPc-3 | Pancreatic Cancer | 0.85[14] |
| Panc-1 | Pancreatic Cancer | 3.87[14] |
| DAOY | Medulloblastoma | ~2.5 |
| D283 | Medulloblastoma | ~5 |
| D341 | Medulloblastoma | ~7.5 |
| DT7 | Glioblastoma | >10[15] |
| TR159 | Non-Small Cell Lung Carcinoma | >10 |
Table 3: Cytotoxic Effects of this compound on Various Cancer Cell Lines. This table presents the IC50 values of this compound in different cancer cell lines, demonstrating its dose-dependent inhibition of cell growth.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to enable replication and further investigation.
PP2A Activity Assay
This protocol is for determining the enzymatic activity of PP2A in cell lysates, often utilizing a synthetic phosphopeptide as a substrate.
Materials:
-
PP2A Immunoprecipitation Phosphatase Assay Kit (e.g., from Millipore)
-
Cell lysate containing PP2A
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
Malachite Green reagent for phosphate (B84403) detection
-
Microplate reader
Procedure:
-
Prepare Cell Lysates: Lyse cells in a suitable buffer containing protease and phosphatase inhibitors. Keep lysates on ice.
-
Immunoprecipitation of PP2A (Optional but Recommended for Specificity):
-
Incubate cell lysate with an anti-PP2A antibody coupled to protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
-
Phosphatase Reaction:
-
Resuspend the beads (or use whole cell lysate) in the provided reaction buffer.
-
Add the phosphopeptide substrate to initiate the reaction.
-
Incubate at 30°C for a defined period (e.g., 10-30 minutes).
-
-
Phosphate Detection:
-
Stop the reaction.
-
Add Malachite Green reagent to the reaction mixture. This reagent forms a colored complex with the free phosphate released by PP2A activity.
-
Incubate at room temperature for 15-20 minutes.
-
-
Measurement: Read the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Data Analysis: Calculate the amount of phosphate released by comparing the absorbance to a standard curve generated with known phosphate concentrations.
XTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Electron-coupling reagent (e.g., PMS - phenazine (B1670421) methosulfate)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., LB-100) and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
XTT Reagent Preparation: Prepare the XTT/electron-coupling reagent mixture immediately before use according to the manufacturer's instructions.
-
Incubation: Add the XTT mixture to each well and incubate the plate at 37°C for 2-4 hours, or until a color change is visible.
-
Measurement: Measure the absorbance of the soluble formazan (B1609692) product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is often used to subtract background absorbance.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). IC50 values can be calculated by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[16]
Western Blotting for Phosphorylated Proteins
This technique is used to detect and quantify the levels of specific phosphorylated proteins in cell lysates.
Materials:
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for the phosphorylated protein and the total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse treated and untreated cells in lysis buffer. Determine protein concentration using a standard protein assay.
-
SDS-PAGE: Denature protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the phosphorylated target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add a chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped of the first set of antibodies and reprobed with an antibody against the total protein to normalize for loading differences.
Visualizing the Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by PP2A inhibition and a typical experimental workflow for its validation.
Caption: Signaling pathway of PP2A inhibition by this compound.
Caption: Experimental workflow for validating PP2A inhibition.
References
- 1. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Antitumor Drug LB-100 is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antitumor Drug LB-100 Is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active-Site Catalytic Metals in PPP5C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cantharidin, another natural toxin that inhibits the activity of serine/threonine protein phosphatases types 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heterocyclic substituted cantharidin and norcantharidin analogues--synthesis, protein phosphatase (1 and 2A) inhibition, and anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The NMR-based characterization of the FTY720-SET complex reveals an alternative mechanism for the attenuation of the inhibitory SET-PP2A interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antagonistic activities of the immunomodulator and PP2A-activating drug FTY720 (Fingolimod, Gilenya) in Jak2-driven hematologic malignancies. [vivo.weill.cornell.edu]
- 14. apexbt.com [apexbt.com]
- 15. mdpi.com [mdpi.com]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Efficacy of (Rac)-LB-100 vs. Enantiomerically Pure LB-100: A Comparative Analysis for Researchers
A comprehensive review of existing scientific literature reveals a critical gap in the comparative efficacy data between the racemic mixture of the protein phosphatase 2A (PP2A) inhibitor, (Rac)-LB-100, and its individual enantiomers. To date, published research has focused almost exclusively on the biological effects of the racemic compound. This guide synthesizes the available information on this compound and highlights the absence of data on its stereoisomers, a crucial area for future investigation in the development of this potential anti-cancer therapeutic.
Introduction to LB-100 and its Mechanism of Action
LB-100 is a small molecule inhibitor of Protein Phosphatase 2A (PP2A), a serine/threonine phosphatase that acts as a tumor suppressor by negatively regulating key signaling pathways involved in cell growth, proliferation, and apoptosis.[1][2] Paradoxically, inhibition of PP2A has emerged as a promising strategy to sensitize cancer cells to conventional therapies like chemotherapy and radiation.[3][4] By blocking PP2A activity, LB-100 is believed to prevent the dephosphorylation of proteins involved in DNA damage repair and cell cycle checkpoints, leading to the accumulation of DNA damage and subsequent cell death in cancer cells.[3] The compound currently in clinical development and investigated in numerous preclinical studies is the racemic mixture, referred to as this compound.
Preclinical Efficacy of this compound
Extensive preclinical research has demonstrated the potential of this compound as a chemosensitizing and radiosensitizing agent across a variety of cancer models.
Table 1: Summary of In Vitro Efficacy Data for this compound
| Cell Line(s) | Cancer Type | IC50 of this compound (alone) | Sensitizing Effect | Reference |
| BxPc-3, Panc-1 | Pancreatic Cancer | 2.3 µM, 1.7 µM | Increased doxorubicin (B1662922) cytotoxicity | [5] |
| IOMM-LEE, GAR, CH-157 | Malignant Meningioma | >10 µM | Enhanced radiosensitivity | [3] |
| DAOY, D341-MED | Medulloblastoma | Not specified | Enhanced cisplatin-mediated cytotoxicity | [6] |
In vivo, this compound has been shown to enhance the anti-tumor effects of chemotherapy and radiation in xenograft models, leading to reduced tumor growth and improved survival.[5] For instance, in a mouse xenograft model of human pancreatic cancer, the combination of doxorubicin and this compound significantly slowed tumor growth compared to either agent alone.[5]
The Unexplored Territory: Efficacy of LB-100 Enantiomers
Despite the promising preclinical data for this compound, a thorough investigation into the differential efficacy of its constituent enantiomers has not been reported in the scientific literature. Chirality can play a significant role in the pharmacological activity of a drug, with one enantiomer often exhibiting greater potency or a different biological effect than the other. The lack of data on the individual (R)- and (S)-enantiomers of LB-100 represents a significant knowledge gap.
Future research should focus on the following key areas:
-
Chiral Separation and Synthesis: Development of methods to isolate or synthesize the enantiomerically pure forms of LB-100.
-
Comparative In Vitro Studies: Direct comparison of the PP2A inhibitory activity (e.g., IC50 values) of this compound, (R)-LB-100, and (S)-LB-100.
-
Stereospecific Cytotoxicity: Evaluation of the cytotoxic and chemosensitizing effects of each enantiomer in various cancer cell lines.
-
Enantiomer-specific In Vivo Efficacy: Comparative studies in animal models to determine if one enantiomer offers a superior therapeutic index.
Experimental Protocols: A General Overview
While specific protocols for comparing the enantiomers are not available, the following methodologies are commonly used in the evaluation of this compound and would be applicable to the study of its stereoisomers.
PP2A Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PP2A.
-
Enzyme and Substrate Preparation: Recombinant human PP2A enzyme and a synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R) are used.
-
Inhibitor Incubation: The PP2A enzyme is pre-incubated with varying concentrations of the test compound (this compound or its enantiomers).
-
Reaction Initiation: The phosphopeptide substrate is added to initiate the dephosphorylation reaction.
-
Phosphate (B84403) Detection: The amount of free phosphate released is quantified using a colorimetric method, such as the Malachite Green assay.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated.
Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of a compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound alone or in combination with a chemotherapeutic agent.
-
Incubation: The cells are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.
Signaling Pathway and Experimental Workflow Visualization
Diagram 1: Simplified PP2A Signaling Pathway
Caption: Inhibition of PP2A by this compound leads to hyperphosphorylation and activation of pro-growth and survival pathways.
Diagram 2: General Experimental Workflow for Efficacy Comparison
Caption: Proposed workflow for comparing the efficacy of this compound and its enantiomers.
Conclusion
The currently available scientific literature provides a strong rationale for the continued investigation of this compound as a cancer therapeutic. However, the absence of data comparing the racemic mixture to its individual enantiomers is a significant omission. A detailed comparative study is warranted to determine if an enantiomerically pure form of LB-100 could offer improved efficacy or a better safety profile. Such studies will be crucial for the optimal clinical development of this promising class of PP2A inhibitors. Researchers in the field are encouraged to pursue the synthesis, chiral separation, and biological evaluation of the LB-100 enantiomers to fill this critical knowledge gap.
References
- 1. The Antitumor Drug LB-100 is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LB-100, a novel Protein Phosphatase 2A (PP2A) Inhibitor, Sensitizes Malignant Meningioma Cells to the Therapeutic Effects of Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LB-100, a novel Protein Phosphatase 2A (PP2A) inhibitor, sensitizes malignant meningioma cells to the therapeutic effects of radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TR-07: LB100, A NOVEL PROTEIN PHOSPHATASE 2A INHIBITOR, ENHANCES CISPLATIN AND RADIATION MEDIATED CYTOTOXICITY AND OVERCOME CISPLATIN RESISTANCE IN-VITRO - PMC [pmc.ncbi.nlm.nih.gov]
Confirming (Rac)-LB-100 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(Rac)-LB-100, a racemic mixture of the potent LB-100, is a small molecule inhibitor of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase that functions as a tumor suppressor.[1] Dysregulation of PP2A activity is a hallmark of numerous cancers, making it a compelling therapeutic target. Verifying that a compound like this compound reaches and interacts with its intended target within the complex cellular environment is a crucial step in drug development. This guide provides a comparative overview of methods to confirm this compound target engagement in cells, with a focus on experimental data and detailed protocols.
Comparison of this compound with Alternative PP2A Inhibitors
This compound is often compared to other well-known PP2A inhibitors, such as okadaic acid. While both compounds inhibit PP2A, they exhibit different selectivity profiles and potencies.
| Compound | Target(s) | IC50 for PP2A | Notes |
| This compound | PP2A, PPP5C[2] | ~0.4 µM (in vitro) | A synthetic, water-soluble small molecule inhibitor that has been evaluated in clinical trials.[1] |
| Okadaic Acid | PP1, PP2A | ~0.1 nM (purified enzyme)[3] | A natural toxin that is a potent and widely used research tool. It exhibits significantly higher potency for PP2A over PP1.[3] |
| Calyculin A | PP1, PP2A | ~0.5-1 nM (purified enzyme) | A potent inhibitor of both PP1 and PP2A. |
| Cantharidin | PP2A | Micromolar range | A natural toxin with less potency compared to okadaic acid. |
Experimental Confirmation of Target Engagement
Several methods can be employed to confirm that this compound engages with PP2A in a cellular context. These techniques range from directly measuring changes in the biophysical properties of the target protein to assessing the functional consequences of its inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change can be quantified by heating cell lysates or intact cells to various temperatures and then measuring the amount of soluble (non-denatured) target protein remaining.
dot
Immunoprecipitation and Western Blotting
Immunoprecipitation (IP) followed by Western blotting can be used to assess the interaction between this compound and PP2A indirectly. For instance, one could investigate if LB-100 treatment disrupts the interaction between PP2A and its regulatory subunits or substrates.
dot
PP2A Phosphatase Activity Assay
A direct functional confirmation of target engagement is to measure the enzymatic activity of PP2A in cells treated with this compound. A dose-dependent decrease in PP2A activity provides strong evidence of target engagement.
| Cell Line | LB-100 Concentration | % PP2A Activity (relative to control) |
| SKOV-3 (Ovarian Cancer) | 1 µM | ~75% |
| 5 µM | ~50% | |
| 10 µM | ~30% | |
| U251 (Glioblastoma) | 2 µM | ~60% |
| 143B (Osteosarcoma) | 5 µM | ~60% |
| 10 µM | ~40% | |
| 20 µM | ~20% | |
| (Data compiled from multiple sources)[3][4][5] |
Analysis of Downstream Signaling Pathways
Inhibition of PP2A by this compound leads to predictable changes in the phosphorylation status of its downstream substrates. Western blotting can be used to detect these changes, providing further evidence of target engagement.
dot
Key Downstream Effects of PP2A Inhibition by this compound:
-
Increased Akt Phosphorylation: PP2A dephosphorylates and inactivates the pro-survival kinase Akt. Inhibition by this compound leads to increased levels of phosphorylated (active) Akt.
-
Increased ERK Phosphorylation: The MAPK/ERK pathway is also negatively regulated by PP2A. This compound treatment can lead to hyperphosphorylation of ERK.
-
Modulation of p53: By increasing Akt activity, this compound can lead to the phosphorylation and activation of Mdm2, which in turn promotes the degradation of the tumor suppressor p53.[5]
-
STAT3 Inhibition: In some contexts, LB-100 has been shown to decrease the activating phosphorylation of STAT3 at tyrosine 705 and increase the inhibitory phosphorylation at serine 727.[5]
Detailed Experimental Protocols
PP2A Phosphatase Activity Assay
Materials:
-
Cells treated with this compound or vehicle control.
-
Lysis Buffer (e.g., 20 mM Imidazole-HCl, 2 mM EDTA, 2 mM EGTA, pH 7.0, supplemented with protease inhibitors).
-
Serine/Threonine Phosphatase Assay Kit (e.g., from Millipore).
-
Microplate reader.
Protocol:
-
Culture cells to 80% confluency and treat with desired concentrations of this compound for the indicated time (e.g., 2-3 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in Lysis Buffer on ice for 30 minutes.
-
Sonicate the cell lysates briefly and clarify by centrifugation at 20,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
Perform the phosphatase assay according to the manufacturer's instructions, using a phosphopeptide substrate.
-
Measure the release of free phosphate (B84403) using a colorimetric reagent (e.g., Malachite Green).
-
Read the absorbance on a microplate reader and calculate the percentage of PP2A activity relative to the vehicle-treated control.[3][4]
Western Blot Analysis of Downstream Targets
Materials:
-
Cells treated with this compound or vehicle control.
-
RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary antibodies against p-Akt (Ser473), Akt, p-ERK, ERK, p-p53, p53, p-STAT3 (Tyr705), p-STAT3 (Ser727), STAT3, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and blotting membranes.
Protocol:
-
Treat cells with this compound as described above.
-
Lyse cells in RIPA buffer.
-
Determine protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Quantify band intensities and normalize to the loading control.[5]
Conclusion
Confirming target engagement of this compound in a cellular context is essential for its preclinical and clinical development. A multi-pronged approach utilizing techniques such as the Cellular Thermal Shift Assay, immunoprecipitation, direct measurement of PP2A activity, and analysis of downstream signaling pathways provides a robust validation of its mechanism of action. While direct comparative CETSA data for this compound and other inhibitors like okadaic acid would be highly valuable, the available data from functional assays and downstream analysis strongly supports its engagement with PP2A in cells. The detailed protocols provided in this guide offer a starting point for researchers to independently verify the cellular activity of this compound and other PP2A modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. The Protein Phosphatase 2A Inhibitor LB100 Sensitizes Ovarian Carcinoma Cells to Cisplatin-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Validating (Rac)-LB-100 Efficacy: A Comparative Guide to siRNA Knockdown of PP2A
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Genetic versus Pharmacological Inhibition of Protein Phosphatase 2A.
This guide provides a comprehensive comparison of two key methodologies for validating the on-target effects of the experimental drug (Rac)-LB-100: siRNA-mediated knockdown of Protein Phosphatase 2A (PP2A) and direct pharmacological inhibition with LB-100. Understanding the parallels and distinctions between these approaches is crucial for accurately interpreting experimental data and advancing drug development.
At a Glance: siRNA Knockdown vs. This compound Inhibition
| Feature | siRNA Knockdown of PP2A | This compound Treatment | Key Considerations |
| Mechanism of Action | Reduces the expression of PP2A protein by targeting its mRNA for degradation. | A small molecule inhibitor that competitively binds to the active site of the PP2A catalytic subunit. | siRNA provides target validation at the protein expression level, while LB-100 directly assesses the impact of enzymatic inhibition. |
| Specificity | Can be designed to be highly specific to the target mRNA sequence of PP2A subunits (e.g., catalytic subunit PP2Ac). | Primarily targets PP2A, but has been shown to also inhibit Protein Phosphatase 5 (PPP5C).[1] | Potential off-target effects of LB-100 should be considered and can be assessed by comparing its effects to those of highly specific siRNA. |
| Phenotypic Outcomes | Induces effects consistent with loss of PP2A function, such as increased phosphorylation of downstream targets, cell cycle arrest, and sensitization to chemotherapy.[2][3] | Phenocopies many of the effects of PP2A knockdown, including sensitization to DNA-damaging agents and radiation.[1][4][5] | The degree of concordance between the two methods strengthens the conclusion that the observed effects of LB-100 are mediated through PP2A inhibition. |
| Experimental Utility | Gold standard for validating the role of a specific protein in a cellular process. | Allows for dose-dependent and temporal control of protein inhibition, mimicking a therapeutic intervention. | Combining both approaches provides a robust validation strategy for drug development. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the central role of PP2A in key cellular signaling pathways and a typical experimental workflow for comparing siRNA knockdown with this compound treatment.
References
- 1. The Antitumor Drug LB-100 is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein phosphatase 2A has an essential role in the activation of γ-irradiation-induced G2/M checkpoint response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Protein Phosphatase 2A Inhibitor LB100 Sensitizes Ovarian Carcinoma Cells to Cisplatin-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PP2A in cancer: Combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Specificity of (Rac)-LB-100: A Comparative Guide to Rescue Experiments
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental approaches to confirm the specificity of the protein phosphatase 2A (PP2A) inhibitor, (Rac)-LB-100. We delve into the nuance of its target engagement, compare it with alternative inhibitors, and provide detailed experimental protocols to aid in the design of robust specificity-validating studies.
This compound, commonly referred to as LB-100, is a water-soluble small molecule that has garnered significant attention as a potential adjunct in cancer therapy.[1][2] It is primarily known as a competitive inhibitor of the serine/threonine phosphatase PP2A.[3][4] The therapeutic rationale behind LB-100 lies in its ability to sensitize cancer cells to chemo- and radiotherapy by preventing the dephosphorylation of key proteins involved in cell cycle progression and DNA damage repair.[2] However, rigorous confirmation of its specificity is paramount for its clinical development and for accurately interpreting experimental results. This guide explores the "rescue" and alternative experimental strategies employed to validate the on-target effects of LB-100.
The Challenge of Specificity: PP2A and Beyond
While widely cataloged as a PP2A inhibitor, emerging evidence indicates that the specificity of LB-100 is not absolute. A critical off-target effect that researchers must consider is its inhibitory action on another serine/threonine phosphatase, Protein Phosphatase 5 (PPP5C).[3][5] This dual inhibition complicates the attribution of cellular effects solely to PP2A inhibition and underscores the necessity of well-designed experiments to dissect the contributions of each target.
"Rescue" Experiments: Confirming the On-Target Effects
Traditional rescue experiments, where the phenotype induced by an inhibitor is reversed by overexpressing the target protein, have not been extensively reported for LB-100. However, functionally equivalent "rescue" strategies using genetic approaches have been pivotal in delineating the specific roles of PP2A and PPP5C in mediating the effects of LB-100. These experiments aim to mimic the inhibitor's effect by silencing the target gene, thereby providing evidence that the inhibitor's action is mediated through that specific target.
Key Experimental Approaches to Interrogate LB-100 Specificity:
-
Genetic Knockdown Mimicry: This is the most direct method to ascertain if the effects of LB-100 are attributable to the inhibition of a specific phosphatase. By using siRNA or shRNA to knock down the expression of either PP2A or PPP5C, researchers can observe if the resulting cellular phenotype mirrors that of LB-100 treatment. For instance, certain effects of LB-100, such as the phosphorylation of Chk1 and Akt, are also observed following the genetic disruption of PPP5C, suggesting that PPP5C inhibition contributes to these particular outcomes.[3] Conversely, effects like G2/M arrest and the appearance of aberrant mitotic spindles are mimicked by the specific suppression of PP2A, but not PPP5C, linking these effects directly to PP2A inhibition.[3]
-
Comparative Analysis with Alternative Inhibitors: Comparing the cellular effects of LB-100 with other well-characterized phosphatase inhibitors that have different specificity profiles can provide valuable insights. Okadaic acid and calyculin A are two such inhibitors that target PP2A but with differing potencies against other phosphatases like PP1.[6] If LB-100 elicits a unique cellular response compared to these agents, it may point towards its distinct inhibition profile, including its effects on PPP5C.
Quantitative Data Summary
The following tables summarize key quantitative data related to the inhibitory activity of LB-100 and comparative inhibitors.
| Inhibitor | Target(s) | IC50 (in vitro) | Cellular Effects Mimicked by Genetic Knockdown | Reference |
| LB-100 | PP2A, PPP5C | PP2A: ~0.85-3.87 µM (cell-based) | PP2A knockdown: G2/M arrest, aberrant mitotic spindles. PPP5C knockdown: Chk1 & Akt phosphorylation. | [1][3][7] |
| Okadaic Acid | PP2A >> PP1 | PP2A: ~32 pM | Not explicitly reported in the context of LB-100 rescue. | [6] |
| Calyculin A | PP1, PP2A | PP1: ~1 nM, PP2A: ~0.1 nM | Not explicitly reported in the context of LB-100 rescue. | [6] |
Experimental Protocols
Genetic Knockdown (siRNA/shRNA) to Mimic LB-100 Effects
Objective: To determine if the knockdown of PP2A or PPP5C expression recapitulates the cellular effects of LB-100 treatment.
Methodology:
-
Cell Culture: Culture the cancer cell line of interest (e.g., HeLa, U2OS) in appropriate media and conditions.
-
Transfection: Transfect cells with either a non-targeting control siRNA/shRNA or siRNAs/shRNAs specifically targeting the catalytic subunit of PP2A (PPP2CA) or PPP5C. Use a lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for sufficient knockdown of the target protein.
-
LB-100 Treatment (Control Group): Treat a parallel set of non-transfected cells with a known effective concentration of LB-100 (e.g., 1-5 µM) for a duration relevant to the phenotype being studied (e.g., 24-48 hours).
-
Phenotypic Analysis: Analyze all cell groups (control, knockdown, and LB-100 treated) for the desired phenotypes. This can include:
-
Cell Cycle Analysis: Use flow cytometry after propidium (B1200493) iodide staining to assess cell cycle distribution (G2/M arrest).
-
Immunofluorescence: Stain for alpha-tubulin and DAPI to visualize mitotic spindles and nuclear morphology to identify aberrant mitotic structures.
-
Western Blotting: Analyze protein lysates to detect changes in the phosphorylation status of key signaling molecules like Chk1 (pS345) and Akt (pS473).
-
-
Confirmation of Knockdown: Concurrently, lyse a subset of the transfected cells and perform Western blotting to confirm the efficient knockdown of PP2A or PPP5C protein levels.
Comparative Analysis with Okadaic Acid
Objective: To compare the cellular effects of LB-100 with a more specific PP2A inhibitor, okadaic acid.
Methodology:
-
Cell Culture: Culture the chosen cell line as described above.
-
Inhibitor Treatment: Treat cells with a range of concentrations of LB-100 (e.g., 0.5-10 µM) and okadaic acid (e.g., 1-100 nM) for the desired duration. Include a vehicle control (e.g., DMSO).
-
Phenotypic Analysis: Perform the same phenotypic analyses as described in the genetic knockdown protocol (cell cycle analysis, immunofluorescence for mitotic spindles, and Western blotting for key phosphoproteins).
-
Data Comparison: Compare the dose-response curves and the specific cellular phenotypes induced by both inhibitors. Note any effects that are unique to LB-100, which might be attributable to its off-target activities.
Visualizing the Logic and Pathways
To better illustrate the experimental logic and the signaling pathways involved, the following diagrams are provided.
Caption: Experimental workflow to dissect LB-100 specificity.
Caption: Signaling pathways affected by LB-100 and Okadaic Acid.
References
- 1. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of protein phosphatase 2A with the small molecule LB100 overcomes cell cycle arrest in osteosarcoma after cisplatin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antitumor Drug LB-100 is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antitumor Drug LB-100 Is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active-Site Catalytic Metals in PPP5C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein phosphatases 1 and 2A and their naturally occurring inhibitors: current topics in smooth muscle physiology and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Protein Phosphatase 2A Inhibitors: (Rac)-LB-100 vs. Cantharidin and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (Rac)-LB-100, cantharidin (B1668268), and other notable inhibitors of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase involved in a myriad of cellular processes. Dysregulation of PP2A activity is implicated in various diseases, including cancer and neurodegenerative disorders, making its inhibitors a significant area of therapeutic research.[1][2] This document presents quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding of these compounds for research and drug development purposes.
Quantitative Comparison of PP2A Inhibitors
The inhibitory potency of various compounds against PP2A is a crucial parameter for their evaluation. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes the reported IC50 values for this compound, cantharidin, and other relevant PP2A inhibitors. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
| Inhibitor | Target(s) | IC50 Value (PP2A) | Cell Line/System | Reference |
| This compound | PP2A | 0.85 µM | BxPc-3 (pancreatic cancer) | [3][4] |
| 3.87 µM | Panc-1 (pancreatic cancer) | [3][4] | ||
| 2.9 µM | DAOY (medulloblastoma) | [5] | ||
| 1.9 µM | D341 (medulloblastoma) | [5] | ||
| 0.9 µM | D283 (medulloblastoma) | [5] | ||
| Cantharidin | PP2A, PP1 | 0.04 µM - 0.2 µM | Purified enzyme | [6][7][8] |
| 9.42 µM (72h) | PANC-1 (pancreatic cancer) | [9] | ||
| 7.25 µM (72h) | CFPAC-1 (pancreatic cancer) | [9] | ||
| 6.09 µM (72h) | BxPC-3 (pancreatic cancer) | [9] | ||
| 5.56 µM (72h) | Capan-1 (pancreatic cancer) | [9] | ||
| Okadaic Acid | PP2A, PP1, PP4, PP5 | 0.1 - 0.3 nM | Purified enzyme | [1][10][11] |
| Norcantharidin (B1212189) | PP1, PP2A | 3.0 µM | Purified enzyme | [12] |
Note: The IC50 values for cantharidin in pancreatic cancer cell lines reflect the concentration required to inhibit cell growth by 50% after 72 hours of treatment, which is an indirect measure of its intracellular efficacy and may not solely reflect its direct inhibitory effect on the PP2A enzyme.
Experimental Protocols
Accurate determination of inhibitor potency relies on standardized and well-defined experimental protocols. Below are detailed methodologies for a typical in vitro PP2A phosphatase activity assay.
In Vitro PP2A Phosphatase Activity Assay (Colorimetric)
This assay measures the enzymatic activity of PP2A by detecting the release of phosphate (B84403) from a synthetic substrate.
Materials:
-
Purified PP2A enzyme
-
PP2A-specific phosphopeptide substrate (e.g., K-R-pT-I-R-R) or a generic substrate like p-nitrophenylphosphate (p-NPP)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM DTT, 0.1 mM EDTA, 0.1 mg/mL BSA)
-
Inhibitor compounds (this compound, cantharidin, etc.) dissolved in an appropriate solvent (e.g., DMSO)
-
Malachite Green Reagent (for phosphate detection with phosphopeptide substrates) or a spectrophotometer set to 405 nm (for p-NPP)
-
96-well microplate
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of the inhibitor compounds in the assay buffer. Include a vehicle control (solvent only).
-
Enzyme Reaction:
-
Add 25 µL of the diluted inhibitor or vehicle control to the wells of a 96-well plate.
-
Add 25 µL of purified PP2A enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding 50 µL of the PP2A substrate solution to each well.
-
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Detection:
-
For phosphopeptide substrates: Stop the reaction by adding 100 µL of Malachite Green Reagent. After a color development period (e.g., 15-20 minutes), measure the absorbance at a wavelength of 620-650 nm. The amount of phosphate released is proportional to the absorbance.
-
For p-NPP substrate: The reaction can be monitored continuously by measuring the increase in absorbance at 405 nm as the colorless p-NPP is converted to the yellow p-nitrophenol.[13]
-
-
Data Analysis:
-
Calculate the percentage of PP2A inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Mechanisms of Action
This compound and cantharidin exert their cellular effects primarily through the inhibition of PP2A, which leads to the hyperphosphorylation of numerous downstream protein substrates. This dysregulation affects several critical signaling pathways involved in cell growth, proliferation, and apoptosis.
Mechanism of Action of PP2A Inhibitors
Both this compound and cantharidin are small molecule inhibitors that directly target the catalytic subunit of PP2A.[2][14][15] By binding to the active site, they prevent the dephosphorylation of key regulatory proteins. This leads to the sustained activation of pro-proliferative and anti-apoptotic signaling pathways that are normally kept in check by PP2A.
Affected Signaling Pathways
The inhibition of PP2A has profound effects on multiple signaling cascades, including:
-
PI3K/Akt Pathway: PP2A dephosphorylates and inactivates Akt. Inhibition of PP2A leads to increased Akt phosphorylation (activation), promoting cell survival and proliferation.
-
MAPK/ERK Pathway: PP2A can dephosphorylate components of the MAPK/ERK pathway. Its inhibition can lead to sustained ERK activation, which can have context-dependent effects on cell fate, including proliferation and apoptosis.
-
Wnt/β-catenin Pathway: PP2A is involved in the degradation of β-catenin. PP2A inhibition can lead to the stabilization and nuclear accumulation of β-catenin, promoting the transcription of target genes involved in cell proliferation.
-
Cell Cycle Regulation: PP2A regulates the activity of key cell cycle proteins such as CDK1. Inhibition of PP2A can lead to cell cycle arrest, typically at the G2/M phase, and can induce apoptosis.[16]
-
Endogenous Inhibitors: The activity of PP2A is also regulated by endogenous protein inhibitors, such as SET and CIP2A.[17][18][19][20] These proteins are often overexpressed in cancer and contribute to the suppression of PP2A's tumor-suppressive functions.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Cantharidin? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. PP2A inhibition with LB100 enhances cisplatin cytotoxicity and overcomes cisplatin resistance in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor potential of the protein phosphatase inhibitor, cantharidin, and selected derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cantharidin, another natural toxin that inhibits the activity of serine/threonine protein phosphatases types 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cantharidin, a potent and selective PP2A inhibitor, induces an oxidative stress‐independent growth inhibition of pancreatic cancer cells through G2/M cell‐cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 11. Cancer progression by the okadaic acid class of tumor promoters and endogenous protein inhibitors of PP2A, SET and CIP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heterocyclic substituted cantharidin and norcantharidin analogues--synthesis, protein phosphatase (1 and 2A) inhibition, and anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Antitumor Drug LB-100 is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Cantharidin, a potent and selective PP2A inhibitor, induces an oxidative stress-independent growth inhibition of pancreatic cancer cells through G2/M cell-cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. CIP2A cellular inhibitor of PP2A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 19. Targeting SET to restore PP2A activity disrupts an oncogenic CIP2A-feedforward loop and impairs triple negative breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting SET to restore PP2A activity disrupts an oncogenic CIP2A-feedforward loop and impairs triple negative breast cancer progression [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of (Rac)-LB-100 Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of (Rac)-LB-100, a known inhibitor of Protein Phosphatase 2A (PP2A), with genetic models of PP2A and its other identified target, Protein Phosphatase 5 (PPP5C). The aim is to offer a clear, data-driven cross-validation of this compound's on-target effects, supported by experimental data and detailed methodologies.
This compound is the racemic mixture of LB-100, a water-soluble small molecule that competitively inhibits PP2A.[1] It has been extensively studied as a potential chemo- and radio-sensitizer in various cancer types.[1][2][3][4][5] Mechanistically, LB-100 abrogates cell-cycle checkpoints, increases DNA damage, and can induce mitotic catastrophe in cancer cells.[3][6][7] Recent research has revealed that LB-100 also acts as a catalytic inhibitor of PPP5C.[8][9][10] This dual specificity necessitates a careful cross-validation with genetic models to delineate the specific contributions of PP2A and PPP5C inhibition to the observed pharmacological effects of this compound.
Data Presentation: Pharmacological vs. Genetic Inhibition
The following tables summarize the quantitative data comparing the effects of this compound treatment with those of genetic knockdown or knockout of PP2A and PPP5C.
Table 1: Comparative Effects on PP2A and PPP5C Activity and Downstream Signaling
| Parameter | This compound Treatment | Genetic Model (siRNA/KO) | Cell Line(s) | Reference |
| PP2A Activity | Dose-dependent decrease; IC50 ~0.4 µM | siRNA knockdown reduces PP2A expression | U87 Glioblastoma | [2] |
| 2 µM LB-100 reduces activity to ~61% of control | Not specified | U251 Glioblastoma | [11] | |
| 2.5 µM LB-100 reduces activity to ~72% of control | Not specified | CNE1, CNE2 Nasopharyngeal Carcinoma | [12] | |
| PPP5C Activity | Catalytic inhibitor | Not specified | Purified enzymes | [8][9] |
| Ribosomal Protein S6 Phosphorylation | Concentration-dependent increase | CRISPR-Cas9 knockout of PPP5C increases phosphorylation | HEK293 | [8] |
| G2/M Arrest/Aberrant Mitotic Spindles | Induction observed | Mimicked by antisense oligonucleotides targeting PP2A | Not specified | [8] |
| Not observed with siRNA/antisense targeting PPP5C | Not specified | [8] |
Table 2: Comparative Effects on Cell Viability and Tumor Growth
| Parameter | This compound Treatment | Genetic Model (siRNA/KO) | Cell Line(s)/Model | Reference |
| Cell Viability | Dose-dependent inhibition; IC50 = 4.36 µM | Not specified | Fibrosarcoma | [2] |
| IC50 = 5 µM | Not specified | U87 Glioblastoma | [2] | |
| Tumor Growth (Xenograft) | 1.5 mg/kg LB-100 + Doxorubicin significantly reduces tumor volume | Not specified | Fibrosarcoma | [2] |
| 1.5 mg/kg LB-100 + Radiation significantly delays tumor growth | Not specified | U251 Glioblastoma | [11] | |
| 1.5 mg/kg LB-100 + Radiation prolongs survival | Not specified | Nasopharyngeal Carcinoma | [12] | |
| Chemosensitization | Sensitizes ovarian cancer cells to cisplatin (B142131) | Not specified | SKOV-3, OVCAR-8, PEO1, -4, -6 | [3] |
| Radiosensitization | Enhances radiation-induced mitotic catastrophe | Not specified | U251 Glioblastoma | [7][11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Cell Culture and Reagents
-
Cell Lines: Human cancer cell lines such as U251 and U87 glioblastoma, CNE1 and CNE2 nasopharyngeal carcinoma, and HEK293 cells are commonly used.
-
Culture Conditions: Cells are typically grown in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound is reconstituted in saline or an appropriate vehicle to the desired stock concentration and stored at -80°C.
2. Genetic Knockdown using siRNA
-
siRNA Transfection: Cells are seeded in 6-well plates and allowed to reach 50-70% confluency. Transfection is performed using a lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions. siRNAs targeting the catalytic subunit of PP2A (PPP2CA), PPP5C, or a non-targeting control are used at a final concentration of 20-50 nM.
-
Post-transfection Incubation: Cells are incubated with the siRNA-lipid complexes for 48-72 hours before being harvested for subsequent experiments. Knockdown efficiency is verified by Western blotting or qRT-PCR.
3. Western Blotting
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes are then incubated with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
4. PP2A Activity Assay
-
Principle: The assay measures the dephosphorylation of a synthetic phosphopeptide by PP2A.
-
Procedure:
-
Cell lysates are prepared as for Western blotting.
-
An equal amount of protein from each sample is incubated with a phosphopeptide substrate in a reaction buffer.
-
The reaction is stopped, and the amount of free phosphate (B84403) released is quantified using a malachite green-based colorimetric assay.
-
PP2A activity is expressed as a percentage of the control.
-
5. Cell Viability Assay (MTT Assay)
-
Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or vehicle control for 24-72 hours.
-
MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or SDS-HCl).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
6. In Vivo Xenograft Models
-
Animal Model: Athymic nude mice are typically used.
-
Tumor Cell Implantation: Human cancer cells (e.g., 1x10^6 U251 cells) are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups: vehicle control, this compound alone, chemotherapy/radiation alone, or a combination. This compound is often administered via intraperitoneal injection.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., three times a week) using calipers.
-
Endpoint: Mice are euthanized when tumors reach a predetermined size or at the end of the study, and tumors are excised for further analysis (e.g., PP2A activity assay, immunohistochemistry).
Mandatory Visualization
Caption: Signaling pathways affected by this compound through inhibition of PP2A and PPP5C.
Caption: Workflow for cross-validating this compound effects with genetic models.
References
- 1. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The protein phosphatase 2A inhibitor LB100 sensitizes ovarian carcinoma cells to cisplatin-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PP2A inhibition with LB100 enhances cisplatin cytotoxicity and overcomes cisplatin resistance in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Antitumor Drug LB-100 is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Antitumor Drug LB-100 Is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active-Site Catalytic Metals in PPP5C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protein phosphatase 2A inhibition with LB100 enhances radiation-induced mitotic catastrophe and tumor growth delay in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
Assessing the Impact of (Rac)-LB-100 on PPP5C Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational drug (Rac)-LB-100's inhibitory activity on Protein Phosphatase 5c (PPP5C), a key serine/threonine phosphatase involved in diverse cellular signaling pathways. While initially developed as a potent inhibitor of Protein Phosphatase 2A (PP2A), emerging evidence reveals that this compound also targets PPP5C. This guide presents a quantitative comparison of this compound's potency against PPP5C and PP2A, alongside other well-characterized phosphatase inhibitors, and provides detailed experimental protocols for assessing these interactions.
Data Presentation: Comparative Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other common phosphatase inhibitors against the catalytic subunits of PPP5C and PP2A. This data facilitates a direct comparison of their potency and relative selectivity.
| Inhibitor | Target | IC50 (µM) | Substrate Used | Reference |
| This compound | PPP5C | 2.6 ± 0.3 | K-R-pT-I-R-R | [1] |
| 5.4 ± 0.6 | DiFMUP | [1] | ||
| 1.8 ± 0.2 | [32P]-histone | [1] | ||
| PP2A | 0.8 ± 0.1 | K-R-pT-I-R-R | [1] | |
| 1.2 ± 0.1 | DiFMUP | [1] | ||
| 0.5 ± 0.1 | [32P]-histone | [1] | ||
| Okadaic Acid | PPP5C | ~0.0035 | Not Specified | [2] |
| PP2A | ~0.0001-0.0003 | Not Specified | [2] | |
| Cantharidin | PPP5C | ~3.5 | Not Specified | [3] |
| PP2A | ~0.16 | Not Specified | [3] |
Note: IC50 values can vary depending on the experimental conditions, including the substrate and buffer composition.
Experimental Protocols
This section details a representative methodology for determining the in vitro inhibitory activity of compounds against PPP5C using a malachite green-based colorimetric assay with a phosphopeptide substrate.
Objective: To determine the IC50 value of an inhibitor against purified PPP5C catalytic subunit.
Materials:
-
Purified recombinant human PPP5C catalytic subunit
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM MnCl2, 0.1 mg/mL BSA)
-
Malachite Green Reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent)
-
Phosphate (B84403) standard solution
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~620-650 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the phosphopeptide substrate in ultrapure water.
-
Prepare a series of dilutions of the test inhibitor in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1% DMSO).
-
Prepare a phosphate standard curve using the phosphate standard solution to allow for the quantification of released phosphate.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the following to each well in the indicated order:
-
Assay Buffer
-
Test inhibitor at various concentrations (or vehicle control)
-
Purified PPP5C enzyme (pre-diluted in assay buffer to a concentration that yields a linear reaction rate over the desired time course).
-
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate to each well.
-
-
Reaction Termination and Color Development:
-
Allow the reaction to proceed for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C). The reaction time should be within the linear range of phosphate release.
-
Stop the reaction by adding the Malachite Green Reagent to each well. This reagent will form a colored complex with the free phosphate released during the reaction.
-
Incubate the plate at room temperature for a short period (e.g., 15-20 minutes) to allow for full color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength between 620 nm and 650 nm using a microplate reader.
-
Subtract the absorbance of the blank (no enzyme) from all other readings.
-
Use the phosphate standard curve to convert the absorbance readings into the amount of phosphate released.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Mandatory Visualizations
The following diagrams illustrate key aspects of PPP5C signaling and the experimental workflow for assessing its inhibition.
Figure 1. Simplified signaling pathway of PPP5C, highlighting key upstream activators, downstream substrates, and the inhibitory action of this compound.
Figure 2. Experimental workflow for determining the IC50 of this compound against PPP5C using a malachite green-based assay.
References
- 1. The Antitumor Drug LB-100 Is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active-Site Catalytic Metals in PPP5C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of Serine/Threonine Protein Phosphatases: Biochemical and Structural Studies Provide Insight for Further Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual function of protein phosphatase 5 (PPP5C): An emerging therapeutic target for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (Rac)-LB-100 in Diverse Cancer Types: A Guide for Researchers
For Immediate Distribution to the Scientific Community
This publication provides a comprehensive comparative analysis of (Rac)-LB-100, a first-in-class small molecule inhibitor of protein phosphatase 2A (PP2A), across a spectrum of cancer types. This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound's performance with alternative therapeutic strategies, supported by experimental data.
Executive Summary
This compound is a water-soluble inhibitor of the protein phosphatase 2A (PP2A), with potential chemo- and radiotherapy enhancing activity. By inhibiting PP2A, a key cellular protein that regulates cell growth and DNA damage repair, LB-100 can render cancer cells more susceptible to the cytotoxic effects of chemotherapy and radiation.[1] Preclinical and clinical studies have demonstrated its potential across a range of solid tumors and hematologic malignancies, often in combination with standard-of-care treatments. This guide synthesizes the available data to facilitate a deeper understanding of its therapeutic potential and to inform future research and clinical development.
Data Presentation: this compound Performance Across Cancer Types
The following tables summarize the quantitative data on the efficacy of this compound, both as a monotherapy and in combination with other agents, in various cancer models.
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) of LB-100 Monotherapy | Combination Agent | Combination Effect | Reference |
| Ovarian Cancer | SKOV-3 | 5 - 10.1 | Cisplatin (B142131) | Sensitizes cisplatin-resistant cells | [2] |
| Ovarian Cancer | OVCAR-8 | 5 - 10.1 | Cisplatin | Sensitizes cisplatin-resistant cells | [2] |
| Hepatocellular Carcinoma | Various | ~5 (non-cytotoxic dose) | Doxorubicin, Cisplatin | Increased cytotoxicity | [2] |
| Fibrosarcoma | HT1080 | 4.36 | Doxorubicin | Doubled inhibitory effect | [2] |
| Pancreatic Cancer | BxPc-3 | 3.98 | Doxorubicin | Enhanced efficacy (IC50 = 1.09 µM for combo) | [2] |
| Pancreatic Cancer | Panc-1 | 0.85 | Doxorubicin | Antagonistic in vitro | [2] |
| Medulloblastoma | DAOY | 2.9 | Cisplatin | Enhanced cytotoxicity | |
| Medulloblastoma | D341 | 1.9 | Cisplatin | Enhanced cytotoxicity | |
| Medulloblastoma | D283 | 0.9 | Cisplatin | Enhanced cytotoxicity | |
| HER2+ Breast Cancer (Lapatinib-resistant) | SKBR3-L | 2.12 ± 0.2 | Lapatinib | Synergistic (CI = 0.56 ± 0.13) | |
| HER2+ Breast Cancer (Lapatinib-resistant) | HCC1954-L | 2.31 ± 0.19 | Lapatinib | Synergistic (CI = 0.68 ± 0.26) | |
| Atypical Teratoid Rhabdoid Tumor | CHLA-4 | 1 | - | More cytotoxic than cisplatin or SAHA | [3] |
| Atypical Teratoid Rhabdoid Tumor | CHLA-2 | 3 | - | More cytotoxic than cisplatin or SAHA | [3] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | LB-100 Dose | Combination Agent | Outcome | Reference |
| Pancreatic Cancer | Panc-1 xenograft | 2 mg/kg | Doxorubicin (1.5 mg/kg) | Tumor size reduced by >50% vs. controls | [2] |
| Ovarian Cancer | SKOV-3 intraperitoneal xenograft | Not specified | Cisplatin | Delayed tumor progression ~5-fold vs. cisplatin alone | [2] |
| Nasopharyngeal Carcinoma | CNE1 xenograft (radioresistant) | Not specified | Radiation | Tumor volume doubling time extended to 27.7 days (vs. 12.5 for LB-100 alone) | [2] |
| Nasopharyngeal Carcinoma | CNE2 xenograft | Not specified | Radiation | Tumor volume doubling time extended to 26.7 days (vs. 12.5 for LB-100 alone) | [2] |
| Glioblastoma | U87 xenograft | Not specified | Monotherapy | Reduced mean tumor volume by 73% vs. controls | |
| Glioblastoma | U251 xenograft | Not specified | Radiation | Significantly delayed tumor growth vs. radiation alone | |
| Medulloblastoma | Intracranial xenograft | Not specified | Cisplatin | Reduced tumor growth vs. cisplatin alone |
Comparative Analysis with Alternative PP2A Inhibitors
This compound belongs to a class of compounds that inhibit PP2A. Other notable inhibitors include natural products like cantharidin (B1668268) and fostriecin.
-
Cantharidin and its derivatives: Cantharidin, a natural toxin, is a potent PP2A inhibitor but is limited by its toxicity.[4] Synthetic derivatives have been developed to improve its therapeutic index.[5] Cantharidin has shown efficacy against various cancers, including liver, pancreatic, and breast cancer, by inducing DNA damage, apoptosis, and cell cycle arrest.[4]
-
Fostriecin: This antibiotic is a potent inhibitor of PP2A and PP4.[6] It has demonstrated significant antitumor activity in preclinical models and entered clinical trials, though its development was hampered by supply issues. Fostriecin's mechanism involves inducing premature mitotic entry, leading to cancer cell death.[7]
Compared to these alternatives, this compound is a water-soluble small molecule that has shown a favorable safety profile in a Phase I clinical trial, supporting its further development as a therapeutic agent.[3]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and any combination agents in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value.
Western Blot Analysis
This protocol is used to analyze the effect of this compound on protein expression and signaling pathways.
-
Cell Lysis: Treat cells with this compound as described for the MTT assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, p-ERK, cleaved caspase-3) overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with a chemiluminescence imager.
Animal Xenograft Studies
This protocol outlines the general procedure for evaluating the in vivo efficacy of this compound.
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer this compound (and any combination agents) via the appropriate route (e.g., intravenous or intraperitoneal injection) at the specified dose and schedule. The control group should receive a vehicle control.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or Western blotting).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition and assess statistical significance.
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects by modulating several critical signaling pathways. As a PP2A inhibitor, it leads to the hyperphosphorylation of numerous downstream targets, disrupting normal cellular processes and promoting cancer cell death.
Key Signaling Pathways Affected by this compound
-
PI3K/Akt/mTOR Pathway: Inhibition of PP2A by LB-100 can lead to increased phosphorylation and activation of Akt, a central node in this pro-survival pathway. While counterintuitive, this can induce cellular stress and, in some contexts, sensitize cells to other therapies.
-
MAPK/ERK Pathway: PP2A dephosphorylates and inactivates components of the MAPK pathway. LB-100 treatment can therefore lead to sustained ERK activation, which can have context-dependent effects on cell proliferation and survival.
-
Cell Cycle Regulation: LB-100 disrupts cell cycle checkpoints by affecting the phosphorylation status of key regulators like CDK1 and Plk1. This can lead to mitotic catastrophe, a form of cell death that occurs during mitosis.
-
DNA Damage Response: By inhibiting PP2A, LB-100 impairs the DNA damage response, preventing cancer cells from repairing the damage induced by chemotherapy or radiation. This enhances the efficacy of these treatments.
The following diagrams illustrate some of the key signaling pathways and experimental workflows related to this compound.
Caption: Mechanism of this compound action in cancer cells.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchhub.com [researchhub.com]
- 3. cns.org [cns.org]
- 4. Cantharidin: a double-edged sword in medicine and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor potential of the protein phosphatase inhibitor, cantharidin, and selected derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (Rac)-LB-100: A Guide for Laboratory Professionals
(Rac)-LB-100 , a protein phosphatase 2A (PP2A) inhibitor, requires careful handling and disposal to ensure laboratory safety and environmental compliance.[1][2] While specific regulations may vary, this guide provides essential procedural information for the proper disposal of this compound based on general laboratory safety protocols and available safety data.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to observe good industrial hygiene practices.[3] This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.[4] In case of contact, flush contaminated skin with plenty of water and remove contaminated clothing.[5] If symptoms occur after inhalation, move to fresh air.[5]
Step-by-Step Disposal Procedures
The disposal of this compound and its associated waste should always be in accordance with local, state, and federal regulations.[3][6] The following steps outline a general procedure for safe disposal in a laboratory setting.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a designated, leak-proof hazardous waste container.[7][9]
-
Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvents should be collected in separate containers.[7]
-
Never dispose of this compound solutions down the drain.[8][10]
-
-
Empty Containers:
-
Thoroughly empty the original container.
-
The first rinse of the container with a suitable solvent should be collected and disposed of as hazardous waste.[8]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[8]
-
After rinsing, deface or remove the original label and dispose of the container as regular trash or recycling, in accordance with institutional policies.[10][11]
-
2. Spill Cleanup:
-
In the event of a spill, contain the material to prevent it from spreading.[12]
-
Absorb the spilled substance with a non-combustible, inert material such as sand, earth, or vermiculite.[5]
-
Collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[5][12]
-
Clean the spill area thoroughly.[12]
-
All materials used for spill cleanup should be treated as hazardous waste.[10][11]
3. Final Disposal:
-
Arrange for the collection of all this compound hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.[5][10]
-
Ensure all waste containers are properly labeled with a hazardous waste tag, detailing the contents.[7]
Quantitative Data Summary
No specific quantitative data for the disposal of this compound, such as solubility in various waste streams or environmental persistence, is readily available in the provided search results. The Safety Data Sheet indicates that based on available data, the classification criteria for hazardous material are not met.[5]
| Property | Value | Source |
| Hazard Classification | Not classified as hazardous under OSHA 29CFR 1910.1200 | [3] |
| Known Significant Effects | No known significant effects or critical hazards | [5] |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not provided in the search results. The standard procedure is to follow the general chemical waste disposal guidelines outlined by regulatory bodies and institutional safety offices.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Therapeutic Targeting of PP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PP2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. premierlabsupply.com [premierlabsupply.com]
- 5. content.oppictures.com [content.oppictures.com]
- 6. haskellcorp.com [haskellcorp.com]
- 7. nswai.org [nswai.org]
- 8. policies.dartmouth.edu [policies.dartmouth.edu]
- 9. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 10. vumc.org [vumc.org]
- 11. vanderbilt.edu [vanderbilt.edu]
- 12. resources.rndsystems.com [resources.rndsystems.com]
Safe Handling and Disposal of (Rac)-LB-100: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for (Rac)-LB-100, a protein phosphatase 2A (PP2A) inhibitor, is not publicly available. This guide is based on general best practices for handling potent, uncharacterized research compounds. Researchers, scientists, and drug development professionals must conduct a thorough, compound-specific risk assessment before handling this compound.
This document provides essential safety and logistical information for the handling and disposal of this compound, a compound intended for research use only. Given the absence of specific toxicological data, a cautious approach is paramount to ensure personnel safety and prevent environmental contamination.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to potentially hazardous research compounds. The recommended level of PPE depends on the nature of the handling procedure and the physical form of the compound. For new or uncharacterized substances like this compound, it is prudent to adopt a higher level of protection.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (especially powders) | - Chemical fume hood or other ventilated enclosure- Disposable solid-front lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile)- Safety glasses with side shields or chemical splash goggles- Powered Air-Purifying Respirator (PAPR) may be considered based on risk assessment | High risk of aerosolization and inhalation of fine powders. A containment device is crucial. Double-gloving provides an additional barrier against contamination.[1] |
| Solution Preparation and Handling | - Chemical fume hood- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains.[1] |
| General Laboratory Operations | - Lab coat- Safety glasses- Chemical-resistant gloves | Minimum required PPE for any work with the compound to protect against incidental contact. |
II. Operational Plan for Safe Handling
A systematic workflow is essential to minimize the risk of exposure during the handling of this compound. The following step-by-step process should be adapted to specific experimental protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
